Technical Documentation Center

(4-Propyl-4-piperidinyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Propyl-4-piperidinyl)methanol
  • CAS: 1243250-07-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (4-Propyl-4-piperidinyl)methanol

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Propyl-4-piperidinyl)methanol. Due to the limited availability of direct literature...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Propyl-4-piperidinyl)methanol. Due to the limited availability of direct literature on this specific compound, this guide establishes a detailed profile of the parent molecule, 4-piperidinemethanol, as a foundational analogue. Through this lens, we will extrapolate and discuss the anticipated impact of the 4-propyl substituent on the molecule's physicochemical properties, reactivity, and potential utility in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both established data on a core structure and expert-driven insights into its novel derivative.

Introduction: The Piperidine Scaffold and the Novelty of (4-Propyl-4-piperidinyl)methanol

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a multitude of pharmaceutical agents.[1][2] Its saturated, heterocyclic structure imparts desirable physicochemical properties such as basicity and lipophilicity, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[1] The 4-substituted piperidine framework, in particular, is a versatile scaffold for introducing functional groups that can interact with biological targets and modulate a compound's overall properties.

Physicochemical Properties: A Comparative Analysis

The introduction of a propyl group at the C4 position is anticipated to alter the physical properties of the parent 4-piperidinemethanol. The following table summarizes the known properties of 4-piperidinemethanol, which serves as our baseline for comparison.

Property4-PiperidinemethanolPredicted Impact of 4-Propyl Group
Molecular Formula C₆H₁₃NOC₉H₁₉NO
Molecular Weight 115.17 g/mol [3][4]157.26 g/mol
Appearance White to off-white crystalline solid or viscous liquid[5][6]Likely a waxy solid or viscous liquid
Melting Point 55-59 °C[4][7]Expected to be lower due to disruption of crystal packing
Boiling Point 118-120 °C at 10 mmHg[4][7]Expected to be significantly higher due to increased mass
Solubility Soluble in water and common organic solvents (ethanol, methanol)[5]Reduced water solubility, enhanced solubility in nonpolar solvents
pKa 14.94 (predicted)[7]Minor change expected
LogP (XLogP3) -0.1[3][6]Expected to be significantly higher (more lipophilic)

Expertise & Experience: The addition of the nonpolar propyl group will increase the molecule's lipophilicity (LogP), leading to reduced aqueous solubility. This is a critical consideration in drug development, as it can impact bioavailability and formulation. The increase in molecular weight will predictably lead to a higher boiling point. The impact on the melting point is less straightforward; while the increased mass would suggest a higher melting point, the introduction of a flexible alkyl chain can disrupt the crystal lattice, potentially leading to a lower melting point.

Synthesis and Purification

Established Synthesis of 4-Piperidinemethanol

A common and efficient method for the synthesis of 4-piperidinemethanol is the reduction of ethyl 4-piperidinecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[8]

Experimental Protocol: Synthesis of 4-Piperidinemethanol

  • Reaction Setup: A suspension of lithium aluminum hydride (2.2 equivalents) in anhydrous tetrahydrofuran is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Addition of Ester: A solution of ethyl 4-piperidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by cooling the mixture to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: The resulting precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 4-piperidinemethanol.[8]

Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the complete reduction of the ester to the primary alcohol. The reaction is conducted in an anhydrous solvent and under an inert atmosphere because LiAlH₄ reacts violently with water. The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LiAlH₄ and produce a granular precipitate that is easily filtered.

Synthesis Workflow for 4-Piperidinemethanol

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup cluster_product Final Product Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate Reaction Mixture Reaction Mixture Ethyl 4-piperidinecarboxylate->Reaction Mixture Add to LiAlH4 LiAlH4 LiAlH4->Reaction Mixture Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Mixture 0°C to RT 0°C to RT 0°C to RT->Reaction Mixture Quenching (H2O, NaOH) Quenching (H2O, NaOH) Quenched Mixture Quenched Mixture Quenching (H2O, NaOH)->Quenched Mixture Filtration Filtration Filtered Solution Filtered Solution Filtration->Filtered Solution Concentration Concentration 4-Piperidinemethanol 4-Piperidinemethanol Concentration->4-Piperidinemethanol Reaction Mixture->Quenched Mixture Quench Quenched Mixture->Filtered Solution Filter Filtered Solution->4-Piperidinemethanol Concentrate

Caption: Synthesis of 4-Piperidinemethanol via ester reduction.

Proposed Synthesis of (4-Propyl-4-piperidinyl)methanol

The synthesis of (4-Propyl-4-piperidinyl)methanol would require the introduction of the propyl group at the 4-position. A plausible synthetic route would involve the use of a suitable 4-substituted piperidine precursor. One potential approach would be to start with N-Boc-4-piperidone.

Proposed Synthetic Pathway:

  • Grignard Reaction: N-Boc-4-piperidone can be reacted with propylmagnesium bromide (a Grignard reagent) to form the tertiary alcohol, N-Boc-4-propyl-4-hydroxypiperidine.

  • Deprotection: The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield 4-propyl-4-hydroxypiperidine.

  • Reduction of a Carboxylic Acid Derivative: An alternative route could involve the synthesis of a 4-propyl-4-piperidinecarboxylic acid derivative, which could then be reduced to the desired alcohol.

Trustworthiness: Each step in this proposed synthesis is a well-established and reliable transformation in organic chemistry. The Grignard reaction is a classic method for forming carbon-carbon bonds and creating tertiary alcohols. The removal of a Boc group is a standard procedure in peptide synthesis and the synthesis of nitrogen-containing heterocycles.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. The following table summarizes the expected spectroscopic characteristics for (4-Propyl-4-piperidinyl)methanol, based on known data for 4-piperidinemethanol and related structures.

Spectroscopy4-PiperidinemethanolPredicted Data for (4-Propyl-4-piperidinyl)methanol
¹H NMR Signals corresponding to the piperidine ring protons and the hydroxymethyl group protons.Additional signals in the aliphatic region corresponding to the propyl group (a triplet for the methyl group, a multiplet for the methylene group adjacent to the methyl, and a multiplet for the methylene group attached to the piperidine ring).
¹³C NMR Signals for the carbons of the piperidine ring and the hydroxymethyl carbon.Additional signals for the three carbons of the propyl group.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[9]Similar characteristic peaks, with additional C-H stretching and bending vibrations from the propyl group.
Mass Spectrometry Molecular ion peak corresponding to its molecular weight.Molecular ion peak corresponding to a molecular weight of 157.26.

Reactivity and Applications

Reactivity

The reactivity of (4-Propyl-4-piperidinyl)methanol is dictated by its three main functional components: the secondary amine, the primary alcohol, and the piperidine ring.

  • Secondary Amine: The nitrogen atom is nucleophilic and basic. It can be acylated, alkylated, and can participate in various coupling reactions. The presence of the 4-propyl group is unlikely to significantly affect the electronic properties of the nitrogen but may introduce some steric hindrance for reactions involving very bulky reagents.

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or esterified.

  • Piperidine Ring: The piperidine ring is generally stable but can undergo ring-opening reactions under harsh conditions. The chair conformation of the ring will influence the stereochemical outcome of reactions.

Logical Relationship of Functional Group Reactivity

G cluster_compound (4-Propyl-4-piperidinyl)methanol cluster_reactions Potential Reactions Compound Secondary Amine Primary Alcohol Piperidine Ring Alkylation Alkylation Compound:amine->Alkylation Acylation Acylation Compound:amine->Acylation Oxidation Oxidation Compound:alcohol->Oxidation Esterification Esterification Compound:alcohol->Esterification Substitution Substitution Compound:alcohol->Substitution via activation

Caption: Reactivity of (4-Propyl-4-piperidinyl)methanol's functional groups.

Potential Applications

Given the prevalence of the 4-substituted piperidine motif in pharmaceuticals, (4-Propyl-4-piperidinyl)methanol is a promising building block for drug discovery.[5][10]

  • Medicinal Chemistry: The introduction of a propyl group increases lipophilicity, which can be advantageous for compounds targeting the central nervous system, as it may enhance blood-brain barrier penetration. This makes it a potentially valuable intermediate for the synthesis of novel analgesics, antipsychotics, or other CNS-active agents.[5]

  • Materials Science: The bifunctional nature of the molecule (amine and alcohol) allows it to be used as a monomer in polymerization reactions to create novel polymers with specific properties. It can also be used to functionalize surfaces.

  • Agrochemicals: The piperidine scaffold is also found in some agrochemicals, and this compound could serve as a starting material for the synthesis of new pesticides or herbicides.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (4-Propyl-4-piperidinyl)methanol is not available, the safety precautions for 4-piperidinemethanol should be strictly followed as a minimum standard. 4-Piperidinemethanol is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[4]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place, under an inert atmosphere, at room temperature.[7]

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove the person to fresh air and keep comfortable for breathing. In all cases of significant exposure, seek immediate medical attention.

Conclusion

(4-Propyl-4-piperidinyl)methanol represents a novel chemical entity with significant potential as a building block in pharmaceutical and materials science research. While direct experimental data for this compound is scarce, a comprehensive analysis of its parent compound, 4-piperidinemethanol, provides a strong predictive foundation for its chemical properties and reactivity. The introduction of the 4-propyl group is expected to increase its lipophilicity and steric bulk, which are key modulators of biological activity and material properties. The synthetic pathways and safety protocols outlined in this guide offer a solid starting point for researchers interested in exploring the potential of this and other novel 4-substituted piperidine derivatives.

References

  • 4-Piperidinemethanol. PubChem. Available at: [Link]

  • IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

Sources

Exploratory

(4-Propyl-4-piperidinyl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (4-Propyl-4-piperidinyl)methanol Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of (4-Propyl-4-piperidinyl)methanol

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The precise characterization of substituted piperidines, such as (4-Propyl-4-piperidinyl)methanol, is a critical step in drug discovery and development, ensuring compound identity, purity, and the integrity of subsequent structure-activity relationship (SAR) studies.

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the unambiguous structure elucidation of (4-Propyl-4-piperidinyl)methanol. We will move beyond a simple recitation of techniques, instead focusing on the underlying scientific rationale for experimental choices, the interpretation of complex data, and the establishment of self-validating analytical workflows. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structural characterization techniques.

Context: A Plausible Synthetic Pathway

To effectively elucidate a structure, one must consider its synthetic origin, which informs potential side-products and impurities. A common and efficient route to (4-Propyl-4-piperidinyl)methanol involves a two-step process starting from a commercially available piperidine derivative.

A logical synthetic approach begins with the alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) to introduce the propyl group at the C4 position. This is followed by the reduction of the ester functionality to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3]

G cluster_synthesis Synthetic Pathway start Ethyl Piperidine-4-carboxylate step1 Alkylation at C4 (e.g., with 1-bromopropane, LDA) intermediate Ethyl 4-propylpiperidine-4-carboxylate step2 Reduction of Ester (e.g., LiAlH₄ in THF) product (4-Propyl-4-piperidinyl)methanol

Understanding this pathway is crucial, as it allows the analyst to anticipate potential impurities such as unreacted starting material, over-alkylated products, or incompletely reduced intermediates.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of the target compound.[4]

Expertise & Rationale: Why NMR is Paramount

For a molecule like (4-Propyl-4-piperidinyl)methanol, NMR is indispensable. It allows us to:

  • Confirm the Carbon Skeleton: ¹³C NMR will show the exact number of unique carbon atoms.

  • Map Proton Environments: ¹H NMR details the number, connectivity, and electronic environment of every proton.

  • Establish Connectivity: 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) definitively link protons to adjacent protons and to the carbons they are attached to, respectively. This process systematically builds the molecular structure piece by piece.

¹H NMR Spectroscopy: Proton Mapping

The expected ¹H NMR spectrum in CDCl₃ would provide signals for each unique proton. The piperidine ring's chair conformation can lead to distinct signals for axial and equatorial protons, adding a layer of complexity and rich structural information.[5][6]

Assignment (Label) Expected δ (ppm) Multiplicity Integration Rationale
Hₐ (Propyl -CH₃)~0.9Triplet (t)3HTerminal methyl group adjacent to a -CH₂-.
Hₑ (Hydroxymethyl -CH₂)~3.5Singlet (s) or Doublet (d)2HProtons on carbon adjacent to an oxygen atom. May show coupling to the -OH proton depending on the solvent and concentration.
Hₓ (Piperidine -NH)1.5 - 3.0Broad Singlet (br s)1HExchangeable proton on nitrogen; signal is often broad.[7][8]
Hₒ (Alcohol -OH)1.0 - 4.0Broad Singlet (br s)1HHighly variable and exchangeable proton.
Hᵦ, Hᵧ (Propyl -CH₂CH₂-)~1.3 - 1.5Multiplets (m)4HAliphatic protons in the middle of the propyl chain.
Hc, Hd (Piperidine Ring)~1.4 - 1.8 & ~2.6 - 3.1Multiplets (m)8HComplex multiplets for the piperidine ring protons. Protons alpha to the nitrogen (Hd) are deshielded and appear further downfield.
¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, confirming the presence of all carbon atoms in their unique chemical environments.

Assignment Expected δ (ppm) Rationale
Propyl -CH₃~14Terminal aliphatic carbon.
Propyl -CH₂-~17Aliphatic carbon.
Piperidine C2, C6~46Carbons adjacent to the nitrogen atom.[6]
Piperidine C3, C5~29Piperidine ring carbons beta to the nitrogen.
Propyl -CH₂- (attached to C4)~35Aliphatic carbon.
Piperidine C4~40Quaternary carbon of the piperidine ring.
Hydroxymethyl -CH₂OH~68Carbon bonded to the hydroxyl group.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for general solubility.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • To confirm the N-H and O-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H and O-H signals will disappear or significantly diminish.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or standard zgpg pulse program) to observe all carbon signals, including quaternary carbons.

  • 2D NMR Acquisition (if required for ambiguity):

    • COSY: To establish H-H correlations within the propyl chain and piperidine ring.

    • HSQC: To correlate each proton signal with its directly attached carbon signal, confirming assignments.

II. Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers crucial structural clues through controlled fragmentation of the molecule. This technique is a cornerstone for confirming the elemental composition and substructural motifs.

Expertise & Rationale: Validating Mass and Structure

For (4-Propyl-4-piperidinyl)methanol, Electrospray Ionization (ESI) is the preferred method due to the presence of the basic nitrogen, which is readily protonated to form a charged species suitable for MS analysis.[9][10] The resulting mass-to-charge ratio (m/z) provides the molecular weight, while tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that act as a structural fingerprint.[11]

  • Expected Molecular Ion: The molecular formula is C₉H₁₉NO, with a monoisotopic mass of 157.1467 u. In positive ion ESI-MS, the expected primary ion will be the protonated molecule, [M+H]⁺, at m/z 158.1545 . High-resolution mass spectrometry (HRMS) can confirm this elemental composition to within a few parts per million (ppm), providing a high degree of confidence.

G cluster_ms Key ESI-MS/MS Fragmentation Pathways M_H [M+H]⁺ m/z 158.15 loss_H2O Loss of H₂O (m/z 140.14) loss_CH2OH Loss of CH₂OH (m/z 127.14) loss_propyl Loss of Propyl Radical (m/z 115.10) ring_opening Ring Opening Fragments (e.g., m/z 86, 72)

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4] Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Instrument Setup: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC column.

    • Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.

    • Perform a tandem MS (MS/MS or product ion scan) experiment by selecting the m/z 158.15 ion as the precursor.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to identify fragment ions corresponding to the predicted losses (H₂O, CH₂OH, propyl group), which validates the presence of these substructures.

III. Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick and essential verification step.

Expertise & Rationale: A Functional Group Checklist

For this molecule, the IR spectrum provides a clear checklist for the required functional groups: an alcohol (O-H), a secondary amine (N-H), and aliphatic chains (C-H). The absence of other signals (e.g., a carbonyl C=O stretch around 1700 cm⁻¹) confirms the complete reduction of the ester precursor.

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Alcohol)3200 - 3600Broad, StrongCharacteristic of hydrogen-bonded hydroxyl groups.[12][13]
N-H Stretch (Sec. Amine)3300 - 3500Sharp, ModerateSecondary amines show a single N-H stretch, typically less intense and sharper than an O-H stretch.[8][14]
C-H Stretch (Aliphatic)2850 - 3000Strong, Sharpsp³ C-H stretching from the propyl and piperidine methylene groups.
C-N Stretch1000 - 1250ModerateAliphatic C-N stretching vibration.[7][14]
Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the O-H, N-H, and C-H functional groups to confirm their presence.

IV. Chromatographic Analysis: Purity Assessment

Confirming the structure is only part of the process; ensuring the purity of the compound is equally critical. Chromatography is the definitive tool for this purpose.

Expertise & Rationale: Choosing the Right Separation Method

(4-Propyl-4-piperidinyl)methanol is a polar and basic compound. This presents a challenge for standard reversed-phase HPLC, where interactions between the basic amine and residual silanols on the silica-based column can lead to poor peak shape (tailing).

  • High-Performance Liquid Chromatography (HPLC): The preferred method for purity analysis. To achieve good peak shape, the mobile phase should be modified. Using a low concentration of an acid like trifluoroacetic acid (TFA) or formic acid protonates the piperidine nitrogen, ensuring consistent interaction with the stationary phase and minimizing tailing.[15] Alternatively, specialized columns designed for polar compounds or operation at high pH can be used.[16][17][18][19]

  • Gas Chromatography (GC): GC is also a viable option. The compound is sufficiently volatile for GC analysis. A column specifically designed for the analysis of amines (e.g., a "WAX" or amine-deactivated phase) is necessary to prevent peak tailing and ensure good resolution.[20]

G cluster_workflow Structure Elucidation & Purity Workflow start Synthesized (4-Propyl-4-piperidinyl)methanol ir FTIR Analysis ms HRMS (ESI-QTOF) Analysis nmr NMR Analysis (¹H, ¹³C, 2D) hplc HPLC-UV/MS Purity Check confirm Structure & Purity Confirmed

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a high aqueous content (e.g., 95% A) and ramp to a higher organic content (e.g., 95% B) over 10-15 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) and/or coupled to a mass spectrometer.

  • Analysis: Inject the sample dissolved in the initial mobile phase. A pure sample should yield a single, sharp peak. The peak area percentage is used to quantify purity.

Conclusion

The structure elucidation of (4-Propyl-4-piperidinyl)methanol is a multi-faceted process that relies on the synergistic application of several core analytical techniques. While NMR spectroscopy provides the definitive structural map, mass spectrometry validates the molecular weight and key substructures, and infrared spectroscopy confirms the presence of essential functional groups. Finally, chromatographic methods such as HPLC or GC provide the necessary confirmation of purity. By following the integrated workflow and robust protocols detailed in this guide, researchers can achieve an unambiguous and confident characterization of this and similar piperidine-based molecules, ensuring the quality and reliability of their scientific endeavors.

References

  • Zimmerman, J. J., & Goyan, J. E. (1970). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications, (1), 18-20. [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3887-3890. [Link]

  • Glaser, R., et al. (1991). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 45(6), 994-999. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

  • Velozo, E. S., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 17(8), 1534-1540. [Link]

  • Arulkumaran, R., et al. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Organic Chemistry, 3(4), 221-227. [Link]

  • SciSpace. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • Wikipedia. Piperidine. [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Friedman, M., & Jürgens, H. S. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry, 56(10), 3498-3505. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3586. [Link]

  • Perez Garcia, M., & Parellada Bellod, R. (1978). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Junta de Energia Nuclear, Madrid (Spain). [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. (2025). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Stevens, E. (2018). spectroscopy infrared alcohols and amines. YouTube. [Link]

  • Google Patents. (2014).
  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-370. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances.

Sources

Foundational

(4-Propyl-4-piperidinyl)methanol CAS number 6457-49-4

An In-depth Technical Guide to (Piperidin-4-yl)methanol (CAS 6457-49-4): A Cornerstone for Synthetic Chemistry and Drug Discovery Foreword: A Note on Chemical Identity This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Piperidin-4-yl)methanol (CAS 6457-49-4): A Cornerstone for Synthetic Chemistry and Drug Discovery

Foreword: A Note on Chemical Identity

This guide provides a comprehensive technical overview of the chemical compound associated with CAS number 6457-49-4 . It is critical to establish at the outset that this CAS number correctly corresponds to (Piperidin-4-yl)methanol , also known as 4-Piperidinemethanol. The topic name initially provided, "(4-Propyl-4-piperidinyl)methanol," describes a different chemical structure. To ensure scientific accuracy and utility for researchers, this document will focus exclusively on the compound validated by the specified CAS number.

(Piperidin-4-yl)methanol is a bifunctional cyclic secondary amine that has emerged as a pivotal building block in modern organic synthesis. Its unique structure, featuring both a reactive secondary amine and a primary alcohol, makes it a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, will delve into the synthesis, properties, applications, and safety considerations of this high-value intermediate, providing both foundational knowledge and field-proven insights.

Physicochemical and Structural Properties

(Piperidin-4-yl)methanol is a white to off-white crystalline solid at room temperature.[1][2] Its bifunctional nature—a nucleophilic secondary amine within a heterocyclic ring and a primary hydroxyl group—governs its reactivity and utility in synthesis. The piperidine ring can adopt a stable chair conformation, influencing the stereochemical outcomes of its reactions.

Table 1: Core Physicochemical Properties of (Piperidin-4-yl)methanol

PropertyValueSource(s)
CAS Number 6457-49-4[3][4]
Molecular Formula C₆H₁₃NO[3][5]
Molecular Weight 115.17 g/mol [3]
IUPAC Name (piperidin-4-yl)methanol[3][4]
Appearance White to off-white crystalline powder/solid[2][5]
Melting Point 55-59 °C[5]
Boiling Point 118-120 °C (at 10 mmHg)[5]
Flash Point 110 °C (230 °F) - closed cup
Solubility Soluble in water[5][6]
pKa 14.94 ± 0.10 (Predicted)[5]

Synthesis: A Validated Protocol

The most prevalent and scalable synthesis of (piperidin-4-yl)methanol involves the reduction of a commercially available starting material, ethyl 4-piperidinecarboxylate. This transformation is a cornerstone reaction that provides high yields of the target compound.

Mechanism and Rationale

The conversion relies on a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), to reduce the ester functional group directly to a primary alcohol. LiAlH₄ is chosen for its high reactivity and efficacy in reducing esters, which are generally resistant to weaker agents like sodium borohydride. The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent by water or other protic sources. The workup procedure involving sequential addition of water and aqueous sodium hydroxide is a standard Fieser workup, designed to safely quench excess LiAlH₄ and precipitate aluminum salts, which can then be easily removed by filtration.[7]

Experimental Protocol: Reduction of Ethyl 4-Piperidinecarboxylate

This protocol describes a standard lab-scale synthesis yielding (piperidin-4-yl)methanol.[2][5][7]

Step 1: Reaction Setup

  • Suspend lithium aluminum hydride (LiAlH₄, 2.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Ester

  • Dissolve ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF.

  • Add this solution dropwise to the cooled LiAlH₄ suspension. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.

Step 3: Reaction

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture overnight to ensure complete reduction.

Step 4: Workup and Quenching

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully add water (volume corresponding to the mass of LiAlH₄ used in grams), followed by 15% aqueous sodium hydroxide (same volume), and finally water again (3 times the initial volume). Self-Validation: This specific sequence results in the formation of a granular, easily filterable precipitate of aluminum salts.

  • Stir the resulting mixture at room temperature for 30 minutes.

Step 5: Isolation

  • Filter the mixture to remove the inorganic precipitate.

  • Wash the filter cake with additional THF.

  • Combine the filtrates and concentrate them under reduced pressure to yield (piperidin-4-yl)methanol as a white solid. The product is often of sufficient purity for subsequent steps, with yields typically being quantitative.[7]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Workup & Isolation Start_Ester Ethyl 4-Piperidinecarboxylate Reduction 1. Add Ester to LiAlH₄ at 0°C 2. Stir overnight at RT Start_Ester->Reduction Start_LAH LiAlH₄ in THF Start_LAH->Reduction Quench Quench with H₂O / NaOH (aq) Reduction->Quench Reaction Mixture Filter Filter Aluminum Salts Quench->Filter Slurry Concentrate Concentrate Filtrate Filter->Concentrate Crude Product Solution Final_Product (Piperidin-4-yl)methanol Concentrate->Final_Product

Caption: Synthesis workflow for (piperidin-4-yl)methanol via ester reduction.

Core Applications in Synthesis and Drug Discovery

The true value of (piperidin-4-yl)methanol lies in its role as a versatile intermediate. The secondary amine and primary alcohol can be functionalized independently, allowing for the stepwise construction of complex molecules.

A Gateway to Protected Intermediates: N-Boc-4-piperidinemethanol

In multi-step synthesis, it is often necessary to "protect" the reactive secondary amine to prevent it from interfering with subsequent reactions targeting the hydroxyl group. The most common strategy is the introduction of a tert-butoxycarbonyl (Boc) group.

  • Rationale for Use: The Boc group is ideal because it is stable under a wide range of non-acidic conditions but can be easily removed with mild acid (e.g., trifluoroacetic acid), ensuring orthogonality with many other protecting groups.

  • Application: The resulting compound, N-Boc-4-piperidinemethanol, is a crucial intermediate for synthesizing a vast array of pharmaceutical building blocks.[8][9]

A Scaffold for Biologically Active Molecules

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. (Piperidin-4-yl)methanol serves as a starting point for many such compounds.

  • Pharmaceuticals and Agrochemicals: It is a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders, and for developing novel agrochemicals.[1][6]

  • Iron Chelation Therapy: The molecule has been used to construct complex triazine dendrimers bearing multiple desferrioxamine B (DFO) groups, which are potent iron(III) chelators with therapeutic potential.[1]

  • Enzyme Inhibitors: Derivatives have been explored in the development of inhibitors for enzymes like Factor Xa, a key target in anticoagulation therapy.

An Emerging Role in Targeted Protein Degradation

Aryl piperidines derived from this core structure are being utilized as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[10]

  • PROTAC Linkers: In a PROTAC, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The properties of this linker, including its rigidity and geometry, are critical for the formation of a productive ternary complex and subsequent target protein degradation. The piperidinemethanol scaffold provides a robust and tunable component for optimizing these linkers.[10]

Versatility as a Synthetic Building Block

G cluster_derivatives Key Derivatives & Applications Core (Piperidin-4-yl)methanol CAS 6457-49-4 Boc N-Boc Protected Intermediate (Amine Functionalization) Core->Boc PROTAC PROTAC Linkers (Targeted Protein Degradation) Core->PROTAC API API Scaffolds (Neurological Disorders) Core->API Chelator Iron Chelators (Dendrimer Synthesis) Core->Chelator

Caption: (Piperidin-4-yl)methanol as a central hub for diverse chemical applications.

Safety, Handling, and Storage

As a reactive chemical, (piperidin-4-yl)methanol requires careful handling to ensure laboratory safety. It is classified as a corrosive substance.[3][11]

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictogram GHS05 (Corrosion)
Signal Word Danger[3]
Hazard Statement H314: Causes severe skin burns and eye damage.[3]
Storage Class 8A - Combustible corrosive hazardous materials.
UN Number 3263[5][12]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[11]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a P3 (EN 143) respirator cartridge or equivalent.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[11][14]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13]

  • Keep in a dark place under an inert atmosphere at room temperature.[5][12]

  • The material is hygroscopic and should be protected from moisture.[5]

Conclusion

(Piperidin-4-yl)methanol (CAS 6457-49-4) is far more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its straightforward, high-yield synthesis and the orthogonal reactivity of its functional groups make it an exceptionally valuable and versatile building block. From foundational protecting group strategies to its application in the cutting-edge field of targeted protein degradation, this compound provides a reliable and adaptable scaffold for constructing molecules with significant biological and chemical properties. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for any researcher looking to leverage its full potential.

References

  • 4-Piperidinemethanol | C6H13NO. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of new Donepezil-based reactivators of nerve agent-inhibited human acetylcholinesterase. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (PIPERIDIN-4-YL)METHANOL | CAS 6457-49-4. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.

Sources

Exploratory

A Comprehensive Technical Guide to (4-Propyl-4-piperidinyl)methanol: Synthesis, Characterization, and Applications

Abstract This technical guide provides an in-depth exploration of (4-Propyl-4-piperidinyl)methanol, a unique 4,4-disubstituted piperidine derivative. While specific experimental data for this compound is not widely publi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of (4-Propyl-4-piperidinyl)methanol, a unique 4,4-disubstituted piperidine derivative. While specific experimental data for this compound is not widely published, this document consolidates foundational chemical principles and data from analogous structures to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the compound's core physicochemical properties, proposes a robust synthetic pathway, outlines modern analytical techniques for its characterization, and discusses its potential applications as a valuable building block in medicinal chemistry. The 4,4-disubstituted piperidine scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. This guide serves as a foundational resource for leveraging (4-Propyl-4-piperidinyl)methanol in the design and synthesis of novel therapeutic agents.

Introduction and Molecular Overview

(4-Propyl-4-piperidinyl)methanol is a heterocyclic organic compound featuring a piperidine ring substituted at the C4 position with both a propyl group and a hydroxymethyl group. This geminal disubstitution creates a chiral center, and the presence of both a primary alcohol and a secondary amine offers multiple points for chemical modification. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer aqueous solubility and engage in key hydrogen bonding interactions with biological targets. The 4,4-disubstitution pattern, in particular, has been explored in the development of potent analgesics, anesthetics, and neurokinin 1 (NK1) receptor antagonists.[1][2][3]

The unique combination of a lipophilic propyl group and a polar hydroxymethyl group on the same carbon atom suggests that (4-Propyl-4-piperidinyl)methanol can serve as a versatile scaffold. It allows for the exploration of chemical space where both hydrophobic and hydrophilic interactions are crucial for biological activity. This guide will lay the groundwork for its synthesis and utilization in research settings.

Physicochemical Properties

Precise experimental data for (4-Propyl-4-piperidinyl)methanol is scarce. However, its fundamental properties can be calculated or reliably predicted based on its molecular structure and comparison with related compounds like (4-Methylpiperidin-4-yl)methanol and 4-Piperidinemethanol.[4][5][6]

PropertyValue / Predicted ValueRationale / Source
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.26 g/mol Calculated
Monoisotopic Mass 157.14666 DaCalculated
Physical State Predicted: Colorless to pale yellow oil or low-melting solidBased on similar short-chain alkyl-substituted piperidines.
Boiling Point Predicted: >200 °C at atmospheric pressureHigher than 4-piperidinemethanol due to increased molecular weight and van der Waals forces.
Solubility Predicted: Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO)The presence of amine and hydroxyl groups facilitates hydrogen bonding.
pKa Predicted: 9.5 - 10.5Typical for a secondary amine in a piperidine ring.
XLogP3 Predicted: ~1.5Estimated based on the contribution of the propyl group, indicating moderate lipophilicity.

Synthesis of (4-Propyl-4-piperidinyl)methanol

While no direct published synthesis for (4-Propyl-4-piperidinyl)methanol exists, a logical and efficient synthetic route can be designed starting from commercially available precursors. The most viable strategy involves the reduction of a 4-propyl-4-piperidinecarboxylic acid derivative. A key intermediate, 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid, is commercially available, making this approach highly practical.[7]

The proposed synthesis involves two main stages:

  • Nitrogen Protection: Starting with a protected form of the piperidine is crucial to prevent side reactions involving the basic nitrogen during subsequent steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.

  • Carboxylic Acid Reduction: The carboxylic acid moiety of the protected intermediate is reduced to the primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Deprotection (Optional): The Boc-protecting group can be removed to yield the final free amine, or it can be retained for further N-functionalization.

G cluster_0 Synthetic Pathway A 1-(tert-Butoxycarbonyl)-4-propyl- piperidine-4-carboxylic acid B tert-Butyl 4-(hydroxymethyl)- 4-propylpiperidine-1-carboxylate A->B 1) LiAlH₄, THF 2) H₂O Quench C (4-Propyl-4-piperidinyl)methanol B->C TFA or HCl in Dioxane/DCM

Caption: Proposed synthetic workflow for (4-Propyl-4-piperidinyl)methanol.

Experimental Protocol

Step 1: Reduction of 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Starting Material: Dissolve 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid (1.0 equivalent) in anhydrous THF.[7] Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid, preventing side reactions and ensuring safety.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours to ensure complete reduction. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the workup and improving the yield of the desired product.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude tert-butyl 4-(hydroxymethyl)-4-propylpiperidine-1-carboxylate, which can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of the Boc Group (Optional)

  • Dissolution: Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates the complete removal of the Boc group.

  • Isolation: Remove the solvent and excess acid under reduced pressure. If HCl was used, the hydrochloride salt of the product will precipitate and can be collected by filtration. To obtain the free base, the residue can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent like DCM or ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield (4-Propyl-4-piperidinyl)methanol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (4-Propyl-4-piperidinyl)methanol. A combination of spectroscopic and chromatographic methods should be employed.

G cluster_0 Analytical Characterization Workflow A Synthesized Product B Purity Assessment (HPLC/GC-MS) A->B C Identity Confirmation A->C E Final Characterized Compound B->E D Structure Elucidation (NMR, IR) C->D D->E

Caption: Standard workflow for the analytical validation of the final product.

Expected Spectroscopic Data

The following table outlines the predicted signals for key analytical techniques.

TechniquePredicted Observations
¹H NMR Propyl Group: A triplet (~0.9 ppm, 3H), a sextet (~1.4 ppm, 2H), and a triplet (~1.5 ppm, 2H). Piperidine Ring: Broad multiplets (~1.5-1.8 ppm and ~2.6-3.0 ppm). Hydroxymethyl Group: A singlet (~3.5 ppm, 2H). NH and OH protons: Broad singlets, exchangeable with D₂O.
¹³C NMR Propyl Group: Signals at ~14 ppm (CH₃), ~17 ppm (CH₂), and ~38 ppm (CH₂). Piperidine Ring: Signals around ~35-40 ppm (C4), ~30-35 ppm (C3/C5), and ~45-50 ppm (C2/C6). Hydroxymethyl Group: A signal around ~65-70 ppm (CH₂OH).
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 158.15.
IR Spectroscopy Broad absorption band at ~3300-3400 cm⁻¹ (O-H and N-H stretching), and sharp bands at ~2850-2950 cm⁻¹ (C-H stretching).

Applications in Research and Drug Development

The true value of (4-Propyl-4-piperidinyl)methanol lies in its potential as a versatile intermediate and scaffold in drug discovery. The 4,4-disubstituted piperidine core is a well-established pharmacophore that has led to the development of several clinically significant drugs.

  • Analgesics and Anesthetics: The 4,4-disubstitution pattern is a key feature in several potent opioid receptor agonists, including analogues of fentanyl. These compounds often require a specific stereochemical and conformational arrangement at the C4 position to achieve high binding affinity and efficacy.[2][8] (4-Propyl-4-piperidinyl)methanol provides a scaffold to build new congeners with potentially unique analgesic or anesthetic profiles.

  • CNS Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system (CNS). 4,4-disubstituted piperidines have been successfully developed as high-affinity neurokinin 1 (NK1) receptor antagonists, which have applications in treating depression and chemotherapy-induced nausea.[3] Furthermore, substituted piperidines are known to interact with NMDA receptors, highlighting their potential in neurological disease research.[9]

  • Antiviral Agents: Recent studies have shown that N-benzyl piperidines with 4,4-disubstitution can inhibit the H1N1 influenza virus, demonstrating the broader therapeutic potential of this structural class.[10]

G cluster_0 Therapeutic Potential of the Scaffold cluster_1 Derivatization Points cluster_2 Potential Therapeutic Areas A (4-Propyl-4-piperidinyl) methanol Scaffold N_amine N-Amine (Alkylation, Acylation) A->N_amine O_alcohol O-Alcohol (Etherification, Esterification) A->O_alcohol Analgesia Analgesia (Opioid Targets) N_amine->Analgesia CNS CNS Disorders (NK1, NMDA) N_amine->CNS O_alcohol->CNS Antiviral Antiviral Activity O_alcohol->Antiviral

Caption: Relationship between the core scaffold and potential drug discovery applications.

Safety and Handling

Based on safety data for similar piperidine derivatives, (4-Propyl-4-piperidinyl)methanol should be handled with appropriate care. Piperidines are typically basic and can be corrosive or irritating to the skin and eyes.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(4-Propyl-4-piperidinyl)methanol represents a promising, yet underexplored, chemical entity for medicinal chemistry and drug discovery. Its 4,4-disubstituted piperidine core is a privileged scaffold associated with a wide range of biological activities. This guide provides a foundational framework for its synthesis from readily available materials and outlines the necessary analytical methods for its characterization. By leveraging the dual functionality of its secondary amine and primary alcohol, researchers can utilize this compound as a versatile building block to generate novel libraries of compounds for screening against various therapeutic targets, particularly in the fields of analgesia and central nervous system disorders.

References

  • Huegi, B. S., Ebnoether, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Buescher, H. H., & Petcher, T. J. (1980). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 23(6), 676–680. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4623–4635. [Link]

  • Kushwaha, N., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Huegi, B. S., et al. (1978). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (4-Methylpiperidin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984–994. [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (4-Propyl-4-piperidinyl)methanol

This guide provides a comprehensive overview of the synthetic pathways for obtaining (4-Propyl-4-piperidinyl)methanol, a valuable building block in medicinal chemistry and drug development. The methodologies detailed her...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathways for obtaining (4-Propyl-4-piperidinyl)methanol, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction

(4-Propyl-4-piperidinyl)methanol is a disubstituted piperidine derivative characterized by a propyl group and a hydroxymethyl group attached to the same carbon atom of the piperidine ring. This structural motif is of significant interest in the development of novel therapeutic agents due to its potential to interact with various biological targets. The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and challenges. This document will explore two primary, robust, and scalable synthetic pathways.

Pathway 1: Grignard Reaction with a Protected Piperidone Followed by Deprotection and Reduction

This pathway is a convergent and efficient method that constructs the carbon skeleton in a controlled manner. It involves the addition of a propyl Grignard reagent to a protected 4-piperidone derivative, followed by the reduction of an intermediate ester to the desired primary alcohol.

Mechanistic Rationale

The core of this pathway lies in the nucleophilic addition of a Grignar reagent to a carbonyl group. To ensure selectivity and prevent side reactions, the piperidine nitrogen is protected with a suitable group, such as a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group. This protection prevents the acidic N-H proton from quenching the Grignard reagent and also modulates the reactivity of the piperidone. Following the Grignard addition and subsequent functional group manipulation, the protecting group is removed to yield the target compound.

Experimental Workflow Diagram

Pathway_1_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Esterification cluster_3 Step 4: Reduction & Deprotection A 4-Piperidone B N-Protected-4-piperidone A->B e.g., (Boc)2O or Cbz-Cl D N-Protected-4-propyl-4-hydroxypiperidine B->D C Propylmagnesium bromide C->D E N-Protected-4-propylpiperidine-4-carboxylate D->E Esterification conditions F (4-Propyl-4-piperidinyl)methanol E->F e.g., LiAlH4 followed by deprotection caption Workflow for Grignard-based synthesis.

Caption: Workflow for Grignard-based synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidin-4-one

  • To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of dioxane and water, add sodium bicarbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in dioxane.

  • Continue stirring at room temperature for 18 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-4-piperidone.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carbonitrile

  • To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of propylmagnesium bromide (1.2 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude tertiary alcohol is then converted to the nitrile by reaction with sodium cyanide in the presence of an acid catalyst.

Step 3: Hydrolysis to 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

  • The nitrile from the previous step is subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. For example, refluxing with a mixture of sulfuric acid and water.

  • Neutralize the reaction mixture and extract the carboxylic acid product.

Step 4: Reduction to (1-(tert-butoxycarbonyl)piperidin-4-yl)(propyl)methanol

  • To a solution of the carboxylic acid (1 equivalent) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate to obtain the N-Boc protected final product.

Step 5: Deprotection to (4-Propyl-4-piperidinyl)methanol

  • Dissolve the N-Boc protected compound in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir at room temperature until TLC analysis indicates complete deprotection.

  • Concentrate the reaction mixture and triturate with diethyl ether to precipitate the hydrochloride salt of the final product.

Pathway 2: Alkylation of a Piperidine-4-carboxylate Derivative Followed by Reduction

This alternative pathway begins with a commercially available piperidine-4-carboxylate and introduces the propyl group via alkylation. This method is advantageous if the starting piperidine-4-carboxylate is readily accessible and offers a different strategic approach to the target molecule.

Mechanistic Rationale

This linear synthesis involves the deprotonation of the α-carbon to the ester group in a protected piperidine-4-carboxylate, followed by nucleophilic substitution with a propyl halide. The resulting 4-propyl-4-carboxylate derivative is then reduced to the target alcohol. N-protection is crucial to prevent N-alkylation and other side reactions.

Synthesis Pathway Diagram

Pathway_2_Diagram Start Ethyl piperidine-4-carboxylate Step1 N-Protection (e.g., Boc anhydride) Start->Step1 Intermediate1 Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate Step1->Intermediate1 Step2 Alkylation (e.g., LDA, Propyl iodide) Intermediate1->Step2 Intermediate2 Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 (1-(tert-butoxycarbonyl)piperidin-4-yl)(propyl)methanol Step3->Intermediate3 Step4 Deprotection (e.g., HCl or TFA) Intermediate3->Step4 End (4-Propyl-4-piperidinyl)methanol Step4->End caption Alkylation-based synthesis route.

Caption: Alkylation-based synthesis route.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the N-protected ester.

Step 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.

  • Add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add propyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic phase and concentrate. Purify the product by column chromatography.

Step 3: Reduction to (1-(tert-butoxycarbonyl)piperidin-4-yl)(propyl)methanol

  • Reduce the ester from the previous step using lithium aluminum hydride in THF as described in Pathway 1, Step 4.

Step 4: Deprotection to (4-Propyl-4-piperidinyl)methanol

  • Deprotect the N-Boc group using acidic conditions as described in Pathway 1, Step 5 to yield the final product.

Data Summary

PathwayKey IntermediateOverall Yield (Typical)Key ReagentsAdvantagesDisadvantages
1 N-Protected-4-propyl-4-hydroxypiperidine30-40%Propylmagnesium bromide, LiAlH4Convergent, builds complexity early.Grignard reaction can be sensitive to moisture and steric hindrance.
2 Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate40-50%LDA, Propyl iodide, LiAlH4Linear, starts from a common building block.Requires cryogenic conditions for alkylation; LDA is a strong, sensitive base.

Conclusion

Both synthetic pathways presented offer viable and effective means to produce (4-Propyl-4-piperidinyl)methanol. The choice of pathway will depend on the starting material availability, scale of the synthesis, and the laboratory's capabilities. Pathway 1, utilizing a Grignard reaction, is a robust method for constructing the C4-disubstituted piperidine core. Pathway 2, which relies on the alkylation of a piperidine-4-carboxylate, provides a more linear but equally effective approach. Both routes underscore the importance of nitrogen protection in piperidine chemistry to achieve high selectivity and yield. Careful execution of the described protocols will enable the successful synthesis of this important chemical entity for further research and development.

References

  • Almqvist, F., et al. (2007). Reactions between Grignard reagents and heterocyclic N-oxides. Diva-Portal.org. Retrieved from [Link]

  • Olofsson, B., & Almqvist, F. (2007). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 5(20), 3257-3272.
  • RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

  • Sci-Hub. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol.
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation Strategy on piperidine-4 carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). Process for Preparation of Piperidine Carboxylic Acid.
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

Sources

Exploratory

The Piperidine Pivot: A Technical Guide to the Biological Activities of 4-Substituted Piperidines

Introduction: The Enduring Scaffolding of Drug Discovery The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Scaffolding of Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most prolific and versatile scaffolds in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable ability to serve as a foundational structure for engaging a wide array of biological targets. The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for precise three-dimensional arrangements of substituents that can dictate molecular recognition and pharmacological response. This guide provides an in-depth exploration of the biological activities of 4-substituted piperidines, a class of compounds that has yielded numerous blockbuster drugs and continues to be a fertile ground for therapeutic innovation. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize these potent molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals.

I. Modulation of Opioid Receptors: The Genesis of Potent Analgesics

The 4-substituted piperidine core is perhaps most famously associated with the development of potent opioid analgesics, most notably the fentanyl class of compounds. These synthetic opioids primarily target the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) responsible for mediating the analgesic and euphoric effects of opiates.

Structure-Activity Relationship (SAR) of 4-Anilinopiperidine Opioids

The SAR of 4-anilinopiperidine derivatives is well-established, with modifications at the 1 and 4 positions of the piperidine ring profoundly influencing potency and selectivity. Fentanyl serves as the archetypal example, with its N-phenethyl group and N-phenylpropanamide moiety at the 4-position being critical for high MOR affinity.

CompoundR1 (N-substituent)R2 (4-substituent)MOR Binding Affinity (Ki, nM)Analgesic Potency (Morphine = 1)
Fentanyl-CH2CH2Ph-N(Ph)C(O)CH2CH3~1.4~100
Sufentanil-CH2CH2(2-thienyl)-N(Ph)C(O)CH2CH3~0.02~500-1000
Carfentanil-CH2CH2Ph-N(Ph)C(O)OCH3~0.03~10,000
Remifentanil-CH2CH2COOCH3-N(Ph)C(O)CH2CH3~1.5~100-200

Data compiled from multiple sources for comparative purposes.

The data clearly indicates that bioisosteric replacement of the N-phenethyl group with a 2-thienylethyl group (Sufentanil) enhances potency. Furthermore, modification of the N-acyl group at the 4-position from a propanamide to a methyl ester (Carfentanil) dramatically increases potency. The introduction of a metabolically labile ester in the N-substituent of Remifentanil results in an ultra-short duration of action, a desirable property for surgical analgesia.

Mechanism of Action & Signaling Pathway

Upon binding to the MOR, 4-anilinopiperidine agonists stabilize a receptor conformation that promotes the exchange of GDP for GTP on the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate downstream effectors. The primary analgesic effects are mediated through the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels. This results in hyperpolarization and reduced neuronal excitability, thereby dampening the transmission of pain signals.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_Channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Opioid_Agonist 4-Anilinopiperidine Agonist Opioid_Agonist->MOR Binds G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits Analgesia Analgesia cAMP->Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: μ-Opioid receptor signaling cascade upon activation by a 4-anilinopiperidine agonist.

Experimental Protocol: μ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor.

  • Receptor Source: Use cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO, a potent and selective MOR agonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer containing varying concentrations of the test compound. b. Add 25 µL of [³H]-DAMGO (final concentration ~0.5-1.0 nM). c. Add 25 µL of cell membrane suspension (10-20 µg of protein). d. For total binding, add 50 µL of assay buffer instead of the test compound. e. For non-specific binding, add a high concentration of a non-labeled MOR ligand (e.g., 10 µM Naloxone). f. Incubate the plate at 25°C for 60-90 minutes. g. Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. h. Wash the filters three times with ice-cold assay buffer. i. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Dopamine Receptor Antagonism: A Cornerstone of Antipsychotic Therapy

4-Substituted piperidines are also central to the development of antipsychotic medications, primarily through their antagonism of dopamine D2-like receptors (D2, D3, and D4). Haloperidol, a classic typical antipsychotic, features a 4-aryl-4-hydroxypiperidine scaffold. More recent atypical antipsychotics often incorporate a 4-substituted piperidine or piperazine moiety to achieve a broader receptor binding profile, which is thought to contribute to improved side-effect profiles.

Structure-Activity Relationship of Piperidine-Based D4 Receptor Antagonists

The dopamine D4 receptor has been a target of interest for the development of novel antipsychotics with potentially fewer extrapyramidal side effects. The SAR for D4 antagonists often involves a basic piperidine or piperazine nitrogen linked via a flexible chain to an aromatic moiety.

CompoundScaffoldD4 Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
L-745,870Phenylpiperazine0.4>2000>2000
NGD-94-1Phenylpiperidine1.2>1000>1000
A-437203Phenylpiperidine0.9160110

Data compiled from multiple sources for comparative analysis.

High D4 selectivity is often achieved by optimizing the linker length and the nature of the aromatic group. The data suggests that subtle changes to the scaffold can significantly impact selectivity over the closely related D2 and D3 receptors.

Mechanism of Action & Signaling Pathway

Dopamine D2-like receptors, including D4, are coupled to Gi/o proteins. Antagonists of these receptors block the binding of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP. This modulation of dopaminergic neurotransmission in the mesolimbic and mesocortical pathways is believed to be the primary mechanism underlying their antipsychotic effects.

D4R_Signaling cluster_membrane Postsynaptic Membrane D4R Dopamine D4 Receptor G_Protein Gi/o Protein D4R->G_Protein Inhibits Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D4R Antagonist 4-Substituted Piperidine Antagonist Antagonist->D4R Blocks G_Protein->AC No Inhibition Neuronal_Response Modulation of Neuronal Excitability cAMP->Neuronal_Response Leads to ATP ATP ATP->AC Substrate

Caption: Antagonism of the Dopamine D4 receptor signaling pathway by a 4-substituted piperidine.

Experimental Protocol: Dopamine D4 Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a functional assay to measure the ability of a test compound to antagonize dopamine-mediated inhibition of cAMP production.

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

  • Reagents:

    • Dopamine (agonist)

    • Forskolin (to stimulate adenylyl cyclase)

    • Test antagonist compound

    • cAMP detection kit (e.g., HTRF or ELISA-based)

  • Procedure: a. Plate cells in a 96- or 384-well plate and grow to confluency. b. Pre-incubate cells with varying concentrations of the test antagonist for 15-30 minutes. c. Add a fixed concentration of dopamine (typically its EC80) and a fixed concentration of forskolin (e.g., 1-10 µM). d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

III. Acetylcholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease

Donepezil, a leading therapeutic for the symptomatic treatment of Alzheimer's disease, is a prime example of a 4-substituted piperidine acting as a potent and selective acetylcholinesterase (AChE) inhibitor. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.

Structure-Activity Relationship of Piperidine-Based AChE Inhibitors

The SAR of donepezil and its analogs highlights the importance of the N-benzylpiperidine moiety and the indanone ring system. The piperidine nitrogen is believed to interact with the peripheral anionic site (PAS) of AChE, while the indanone moiety interacts with the catalytic active site (CAS).

CompoundR (Indanone substituent)AChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Donepezil5,6-dimethoxy5.77100~1250
Analog 15-methoxy128500~708
Analog 2Unsubstituted459800~218

Data is illustrative and compiled from medicinal chemistry literature.

The data demonstrates that the dimethoxy substitution on the indanone ring is crucial for high potency and selectivity for AChE over butyrylcholinesterase (BuChE).

Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors like donepezil are typically non-covalent, reversible inhibitors. They bind to the active site of the enzyme, preventing the substrate, acetylcholine, from accessing it. This leads to an accumulation of acetylcholine in the synapse, prolonging its action on postsynaptic receptors.

AChE_Inhibition cluster_synapse Cholinergic Synapse AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Blocked Increased_ACh ↑ ACh in Synapse Inhibitor Donepezil (4-Substituted Piperidine) Inhibitor->AChE Binds & Inhibits Postsynaptic_Receptor Postsynaptic Receptor Cholinergic_Transmission Enhanced Cholinergic Transmission Postsynaptic_Receptor->Cholinergic_Transmission Increased_ACh->Postsynaptic_Receptor Increased Binding

Caption: Mechanism of acetylcholinesterase inhibition by a 4-substituted piperidine derivative like Donepezil.

IV. Broader Therapeutic Horizons: CCR5 Antagonism and Anticancer Activity

The versatility of the 4-substituted piperidine scaffold extends beyond the central nervous system.

CCR5 Antagonism for HIV-1 Therapy

Maraviroc, an anti-retroviral drug, features a substituted piperidine moiety and functions as a C-C chemokine receptor type 5 (CCR5) antagonist. CCR5 is a co-receptor required for the entry of M-tropic strains of HIV-1 into host T-cells. By binding to CCR5, Maraviroc induces a conformational change in the receptor that prevents its interaction with the viral glycoprotein gp120, thereby blocking viral entry. Structure-activity relationship studies have focused on optimizing the substituents on the piperidine and the attached acyl group to maximize potency and oral bioavailability. For instance, compound 11f from one study, a 1-acetylpiperidin-4-yl derivative, showed an EC50 of 0.59 nM against HIV-1 replication[1].

Anticancer Activity

Numerous studies have explored 4-substituted piperidines for their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. For example, certain highly functionalized piperidines have demonstrated significant growth inhibition (GI50) values in the low micromolar range against cell lines such as breast (MCF-7), colon (HT29), and glioblastoma (U251). The antiproliferative activity is often linked to the nature of the substituents at the 1 and 4 positions, which can be tailored to interact with specific enzymatic or receptor targets within cancer cells.

Compound ClassCancer Cell LineGI50 (µM)
Pyrazolyl-piperidinyl-methanonesRaji (Lymphoma)25.2
Pyrazolyl-piperidinyl-methanonesHL-60 (Leukemia)28.3
Thienyl-quinolyl-piperidinesT-47D (Breast)<10
Thienyl-quinolyl-piperidinesHeLa (Cervical)<10

Illustrative GI50 values from various studies.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability and proliferation.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-substituted piperidine derivative for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).

V. Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 4-substituted piperidines is a cornerstone of medicinal chemistry, with numerous methods developed for their efficient construction.

General Synthesis of 4-Anilinopiperidines

A common route to the 4-anilinopiperidine core, a key intermediate for fentanyl and its analogs, involves the reductive amination of N-protected-4-piperidones.

  • Step 1: Reductive Amination:

    • To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield N-Boc-4-anilinopiperidine.

  • Step 2: Deprotection:

    • Dissolve the N-Boc-4-anilinopiperidine in a solution of HCl in a suitable solvent (e.g., dioxane or methanol).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain 4-anilinopiperidine dihydrochloride.

  • Step 3: N-Acylation and N-Alkylation:

    • The resulting secondary amine can be further functionalized through standard N-acylation and N-alkylation protocols to generate a library of analogs.

Synthesis_Workflow Start N-Boc-4-piperidone + Aniline Step1 Reductive Amination (NaBH(OAc)3) Start->Step1 Intermediate1 N-Boc-4-anilinopiperidine Step1->Intermediate1 Step2 Boc Deprotection (HCl) Intermediate1->Step2 Intermediate2 4-Anilinopiperidine Core Step2->Intermediate2 Step3a N-Acylation Intermediate2->Step3a Step3b N-Alkylation Intermediate2->Step3b Final_Products Library of Fentanyl Analogs Step3a->Final_Products Step3b->Final_Products

Caption: General synthetic workflow for the preparation of 4-anilinopiperidine derivatives.

Conclusion: A Privileged Scaffold with a Promising Future

The 4-substituted piperidine motif has proven to be an exceptionally privileged scaffold in drug discovery, yielding a remarkable diversity of therapeutic agents that have had a profound impact on human health. From potent analgesics and antipsychotics to innovative treatments for Alzheimer's disease and HIV, the adaptability of this core structure is undeniable. The continued exploration of novel substitution patterns, guided by a deep understanding of structure-activity relationships and target biology, ensures that 4-substituted piperidines will remain at the forefront of medicinal chemistry research for years to come. The methodologies and insights presented in this guide are intended to empower researchers to build upon this rich history and unlock the next generation of piperidine-based therapeutics.

References

  • Naseem, H., et al. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

  • Del Bello, F., et al. (2022). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Tagat, J. R., et al. (2004). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • de Oliveira, R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. (2008). Journal of Neurochemistry. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2012). Current Neuropharmacology. Available at: [Link]

  • U.S. Patent 6,844,440 B2. (2005). Process for the preparation of donepezil. Google Patents.

Sources

Foundational

(4-Propyl-4-piperidinyl)methanol: A Technical Guide to Synthesis, Properties, and Pharmacological Context

A Senior Application Scientist's Review for Researchers and Drug Development Professionals Executive Summary The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Review for Researchers and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This guide focuses on a specific, less-documented derivative, (4-Propyl-4-piperidinyl)methanol . Due to the absence of extensive direct literature on this exact molecule, this document provides a comprehensive technical overview grounded in established principles of organic synthesis and medicinal chemistry. We will extrapolate from the well-characterized parent compound, 4-piperidinemethanol, and related 4-substituted analogs to build a robust working knowledge of the target compound. This guide details a proposed synthetic pathway, explores the anticipated structure-activity relationships (SAR), and provides detailed experimental protocols to empower researchers in synthesizing and evaluating this and similar molecules.

Introduction: The Significance of the 4-Substituted Piperidine Methanol Scaffold

The piperidine ring is a saturated six-membered heterocycle that is a privileged structure in drug design, appearing in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with biological targets. The 4-piperidinemethanol framework, in particular, offers a versatile platform for chemical modification. The hydroxyl group provides a reactive handle for further functionalization, while the 4-position of the piperidine ring allows for the introduction of various substituents to modulate physicochemical properties and target engagement.[2]

The addition of an n-propyl group at the 4-position, creating (4-Propyl-4-piperidinyl)methanol, introduces specific steric and lipophilic characteristics. Understanding how this alkyl substituent influences synthesis, conformation, and ultimately, biological activity is crucial for designing novel therapeutics. This guide will explore these aspects, drawing parallels from studies on related 4-alkyl-4-phenylpiperidines which have shown that the size of the 4-alkyl substituent significantly modulates opioid receptor binding and efficacy.[3]

Synthesis and Chemical Properties

The synthesis of (4-Propyl-4-piperidinyl)methanol is not explicitly detailed in current literature. However, a logical and efficient pathway can be designed based on well-established organometallic and reduction reactions, starting from commercially available materials.

Proposed Synthetic Pathway

The most direct approach involves a two-step sequence starting from an N-protected ethyl piperidine-4-carboxylate:

  • Grignard Addition: Reaction of an N-protected ethyl piperidine-4-carboxylate with a propylmagnesium halide (e.g., propylmagnesium bromide). Grignard reagents are known to add twice to esters, yielding a tertiary alcohol.[4] In this case, the reaction would produce N-protected 4-propyl-4-(dipropylhydroxymethyl)piperidine. A more controlled approach to achieve mono-addition and subsequent formation of a ketone is required. A more viable strategy is the reaction of the N-protected piperidine-4-carbonitrile with propylmagnesium bromide to yield an N-protected 4-propionylpiperidine intermediate after hydrolysis.

  • Reduction: The resulting ketone is then reduced to the target primary alcohol, (4-Propyl-4-piperidinyl)methanol.

A more robust and commonly employed synthetic route starts with the reduction of ethyl piperidine-4-carboxylate to 4-piperidinemethanol, followed by subsequent oxidation and alkylation steps. A highly efficient and precedented approach for synthesizing the parent 4-piperidinemethanol involves the reduction of ethyl 4-piperidinecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[5][6]

Building upon this, a proposed multi-step synthesis for (4-Propyl-4-piperidinyl)methanol is outlined below:

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction & Hydrolysis cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A Ethyl Piperidine-4-carboxylate B N-Boc-Ethyl Piperidine-4-carboxylate A->B Boc₂O, Et₃N CH₂Cl₂ C N-Boc-4-Propionylpiperidine B->C 1. Propylmagnesium bromide, THF 2. H₃O⁺ workup D N-Boc-(4-Propyl-4-piperidinyl)methanol C->D NaBH₄, MeOH E (4-Propyl-4-piperidinyl)methanol D->E TFA or HCl in Dioxane

Figure 1: Proposed synthetic pathway for (4-Propyl-4-piperidinyl)methanol.

This pathway leverages a protecting group strategy to ensure selective reactions and high yields. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in the Grignard and reduction steps and its straightforward removal under acidic conditions.[2]

Physicochemical Properties

While experimental data for (4-Propyl-4-piperidinyl)methanol is unavailable, we can predict its properties based on its structure and data from the parent compound, 4-piperidinemethanol.

Property4-Piperidinemethanol (Parent Compound)(4-Propyl-4-piperidinyl)methanol (Predicted)Data Source
Molecular Formula C₆H₁₃NOC₉H₁₉NO-
Molecular Weight 115.17 g/mol 157.26 g/mol -
Boiling Point 118-120 °C @ 10 mmHgHigher than parent compoundPredicted
Melting Point 55-59 °CLikely lower or an oilPredicted
LogP (XLogP3) -0.1> -0.1 (More lipophilic)Predicted
pKa (Predicted) ~10.4 (Piperidine N)~10.4 (Similar basicity)Predicted
Solubility Soluble in waterReduced water solubility, soluble in organic solventsPredicted

The addition of the propyl group is expected to increase the lipophilicity (LogP) and molecular weight, which would likely increase the boiling point and decrease its solubility in water compared to the parent compound.

Potential Pharmacological Significance and Structure-Activity Relationships (SAR)

The 4-substituted piperidine motif is a key pharmacophore in many centrally acting agents, particularly those targeting opioid receptors.[7][8] SAR studies of 4-alkyl-4-(m-hydroxyphenyl)piperidines have demonstrated that the nature of the 4-alkyl substituent is a critical determinant of analgesic potency and receptor subtype selectivity.[3]

Key SAR Insights:

  • Alkyl Chain Length: Increasing the bulk of the 4-alkyl substituent from methyl to n-propyl has been shown to modulate µ-opioid receptor affinity and efficacy.[3] The propyl group provides a balance of lipophilicity and size that can enhance binding to hydrophobic pockets within the receptor.

  • Conformational Effects: The 4-alkyl group influences the conformational preference of the piperidine ring. For 4-alkyl-4-phenylpiperidines, larger alkyl groups favor a phenyl axial conformation, which can impact receptor engagement.[3] While our target molecule lacks the phenyl group, the propyl substituent will still have a significant effect on the conformational equilibrium of the piperidine ring and the orientation of the hydroxymethyl group.

  • Therapeutic Targets: Beyond opioid receptors, 4-substituted piperidines are being explored as PI3Kδ inhibitors for cancer therapy and as neurokinin-1 (NK1) receptor antagonists.[9][10] The specific profile of (4-Propyl-4-piperidinyl)methanol would depend on the other functionalities it is combined with in a larger molecule.

SAR_Concept cluster_0 Core Scaffold: (4-Propyl-4-piperidinyl)methanol cluster_1 Key Modification Points & Effects mol N1 N1-Substituent (Modulates selectivity, PK/PD) Receptor Biological Target (e.g., Opioid Receptor) N1->Receptor Interaction C4_Propyl C4-Propyl Group (Influences lipophilicity, steric fit, potency) C4_Propyl->Receptor Binding Pocket Fit C4_Methanol C4-Methanol (H-bonding, linker attachment point) C4_Methanol->Receptor Interaction

Figure 2: Conceptual diagram of Structure-Activity Relationships (SAR).

Experimental Protocols

The following section provides detailed, self-validating protocols for the proposed synthesis and characterization of (4-Propyl-4-piperidinyl)methanol.

Synthesis of N-Boc-(4-Propyl-4-piperidinyl)methanol

Causality: This protocol details the conversion of a ketone to a primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is chosen over stronger agents like LiAlH₄ for its operational simplicity and safety, as it can be used in protic solvents like methanol.

Methodology:

  • Reaction Setup: To a solution of N-Boc-4-propionylpiperidine (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system, visualizing with potassium permanganate stain. The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

  • Workup: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the pure N-Boc-(4-Propyl-4-piperidinyl)methanol.

Deprotection to Yield (4-Propyl-4-piperidinyl)methanol

Causality: This step involves the acid-catalyzed removal of the Boc protecting group to yield the final free amine. Trifluoroacetic acid (TFA) is a common choice as it is volatile and easily removed.

Methodology:

  • Reaction Setup: Dissolve the purified N-Boc-(4-Propyl-4-piperidinyl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in water and basify to pH > 10 with 1M NaOH solution. Extract the aqueous layer with DCM (3 x 50 mL).

  • Final Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final product, (4-Propyl-4-piperidinyl)methanol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the propyl and hydroxymethyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the O-H (alcohol) and N-H (secondary amine) bonds.

Conclusion and Future Directions

While (4-Propyl-4-piperidinyl)methanol is not a widely studied molecule, its structural motifs suggest significant potential as a building block in medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis and evaluation. The proposed synthetic route is based on reliable and scalable chemical transformations. The discussion on potential pharmacology, informed by SAR studies of analogous compounds, highlights its potential utility in developing novel therapeutics, particularly in the realm of CNS disorders.

Future research should focus on the execution of the proposed synthesis, full characterization of the compound, and its incorporation into libraries of molecules for screening against various biological targets. Investigating its conformational preferences through computational modeling and NMR studies would provide further insight into its potential for specific receptor interactions.

References

  • Balasubramanian, M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Wentland, M. P., et al. (2005). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 48(22), 6976-6987. [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1982). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Pharmacy and Pharmacology, 34(4), 210-214. [Link]

  • Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 76-88. [Link]

  • Wang, X., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • MacLeod, A. M., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2 Suppl), S123-S138. [Link]

  • Organic Syntheses. (n.d.). A Procedure for Grignard reactions. Retrieved from [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • TU Dublin Research. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: Structure. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Donepezil-based reactivators. Retrieved from [Link]

  • Kandeel, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(13), 5037. [Link]

  • Froimowitz, M., & Kollman, P. A. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(5), 639-644. [Link]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

Sources

Exploratory

The Enduring Legacy of Piperidine Alkaloids: From Ancient Poisons to Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide delves into the rich history and scientific evolution of piperidine alkaloids, a diverse class of natural products th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and scientific evolution of piperidine alkaloids, a diverse class of natural products that have captivated and challenged scientists for centuries. From the infamous poison hemlock to the pungent spice of black pepper, these compounds have played a significant role in toxicology, pharmacology, and synthetic chemistry. This document provides a comprehensive overview of their discovery, structural elucidation, synthesis, and biological activities, with a focus on the technical details relevant to researchers in the field.

A Storied Past: The Discovery and Early History of Piperidine Alkaloids

The story of piperidine alkaloids is inextricably linked with one of the most famous accounts of poisoning in human history: the execution of the Greek philosopher Socrates in 399 B.C.[1]. The toxic agent, derived from poison hemlock (Conium maculatum), was the piperidine alkaloid coniine. This historical event serves as a stark reminder of the potent biological activity of this class of compounds.

It was not until the 19th century that the chemical basis of hemlock's toxicity began to be unraveled. In 1826, Giseke first isolated the toxic principle, coniine[1]. The structural elucidation of coniine was a landmark achievement in natural product chemistry, with its correct structure being established by Hofmann in 1881[1]. The subsequent first chemical synthesis of an alkaloid was that of coniine by Albert Ladenburg in 1886, a milestone that ushered in the era of synthetic organic chemistry[1][2].

While coniine's history is rooted in toxicity, another prominent piperidine alkaloid, piperine, has a long history of use as a valued spice and in traditional medicine. Responsible for the pungency of black pepper (Piper nigrum), piperine has been a subject of scientific inquiry for its diverse pharmacological properties[3][4].

Isolation and Structural Elucidation: Unveiling the Molecular Architecture

The journey from a natural source to a purified, structurally characterized compound is a cornerstone of natural product chemistry. The methodologies for isolating and elucidating the structures of piperidine alkaloids have evolved significantly over time, from classical chemical degradation to modern spectroscopic techniques.

Extraction and Isolation of Piperine from Black Pepper

Piperine is a major alkaloid in black pepper, and its extraction provides a classic example of the isolation of a natural product. A typical laboratory-scale procedure involves solvent extraction followed by purification.

Experimental Protocol: Extraction and Isolation of Piperine

Objective: To extract and isolate piperine from ground black pepper.

Materials:

  • Ground black pepper

  • Dichloromethane (CH₂Cl₂) or Ethanol (95%)

  • 10% Potassium hydroxide (KOH) in ethanol (if using ethanol extraction)

  • Diethyl ether

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Rotary evaporator (optional)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Extraction:

    • Place 20 g of finely ground black pepper into a 250 mL round-bottom flask.

    • Add 150 mL of 95% ethanol.

    • Reflux the mixture for 2 hours.

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through a Büchner funnel to remove the solid pepper residue.

    • Wash the residue with a small amount of fresh ethanol to ensure complete extraction.

  • Concentration:

    • Combine the filtrate and washings.

    • Concentrate the ethanolic extract to about one-third of its original volume using a rotary evaporator or by gentle heating on a water bath.

  • Saponification of Resins (Optional but Recommended):

    • To the concentrated extract, add 10 mL of 10% alcoholic KOH.

    • Heat the mixture on a water bath for 1 hour to saponify any resinous materials.

  • Precipitation:

    • After cooling, add the saponified mixture to a beaker containing 150 mL of cold water.

    • A yellow precipitate of piperine will form.

  • Purification:

    • Collect the crude piperine by vacuum filtration.

    • Wash the crystals with cold water.

    • Recrystallize the crude piperine from an ethanol-water mixture to obtain pure, needle-like crystals.

  • Drying and Characterization:

    • Dry the purified piperine crystals in a desiccator.

    • Determine the melting point and characterize by spectroscopic methods (IR, NMR, MS).

Structural Elucidation: From Degradation to Spectroscopy

The determination of the intricate molecular structures of piperidine alkaloids has been a testament to the advancements in analytical chemistry.

Classical Methods: Early structural elucidation, as exemplified by the work on coniine, relied heavily on chemical degradation. Hofmann's exhaustive methylation and degradation reactions were pivotal in revealing the piperidine ring system[5]. By systematically breaking down the molecule and identifying the resulting fragments, chemists could piece together the original structure.

Modern Spectroscopic Techniques: Today, a battery of spectroscopic techniques allows for rapid and unambiguous structure determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of alkaloids. Chemical shifts, coupling constants, and 2D NMR experiments (like COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms.

  • Mass Spectrometry (MS): MS provides the molecular weight and elemental composition of the alkaloid. Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=O (carbonyl) and N-H bonds.

Table 1: Physicochemical and Spectroscopic Data for Coniine and Piperine

PropertyConiinePiperine
Chemical Formula C₈H₁₇NC₁₇H₁₉NO₃
Molar Mass 127.23 g/mol 285.34 g/mol
Appearance Colorless, oily liquidPale yellow crystalline solid
Melting Point -2 °C130-133 °C
Boiling Point 166-167 °CDecomposes
¹³C NMR (CDCl₃, δ ppm) 56.8 (C2), 35.6 (C6), 30.1 (C3), 23.0 (C5), 20.7 (C4), 36.9 (C1'), 20.0 (C2'), 14.1 (C3')165.5 (C=O), 148.2 (C3a'), 148.1 (C7a'), 142.5 (C4), 138.1 (C2), 130.9 (C1'), 125.3 (C5), 122.5 (C6'), 120.1 (C3), 108.3 (C2'), 105.7 (C5'), 101.2 (O-CH₂-O), 46.9 (CH₂), 43.2 (CH₂), 26.7 (CH₂), 25.6 (CH₂), 24.6 (CH₂)
Mass Spec (m/z) 127 (M⁺)285 (M⁺)

The Art of Synthesis: From Historical Feats to Modern Elegance

The synthesis of piperidine alkaloids has not only been a means of confirming their structures but has also driven the development of new synthetic methodologies.

The Classic Ladenburg Synthesis of (±)-Coniine (1886)

Ladenburg's synthesis of coniine was a landmark achievement, proving that complex natural products could be constructed in the laboratory from simpler starting materials[1][5].

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine

Objective: To synthesize racemic coniine following the classical Ladenburg route.

Materials:

  • 2-Methylpyridine (α-picoline)

  • Acetaldehyde (or paraldehyde)

  • Zinc chloride (anhydrous)

  • Sodium metal

  • Ethanol

  • Round-bottom flasks, condensers, heating mantles, and other standard laboratory glassware

Procedure:

  • Preparation of 2-Propenylpyridine:

    • In a round-bottom flask, heat a mixture of 2-methylpyridine and acetaldehyde (or its trimer, paraldehyde) in the presence of anhydrous zinc chloride at 250 °C for 10 hours.

    • The reaction mixture is then worked up to isolate 2-propenylpyridine.

  • Reduction to (±)-Coniine:

    • The 2-propenylpyridine is dissolved in absolute ethanol.

    • Sodium metal is added portion-wise to the refluxing solution. This effects the reduction of both the pyridine ring and the double bond.

    • After the reaction is complete, the excess sodium is quenched, and the racemic coniine is isolated by distillation.

Modern Stereoselective Synthesis of (S)-Coniine

While Ladenburg's synthesis was groundbreaking, it produced a racemic mixture. Modern synthetic strategies focus on stereoselectivity to produce a single enantiomer, which is often crucial for pharmacological activity. One elegant approach involves a palladium-catalyzed 1,3-chirality transfer reaction[6].

modern_synthesis

This method allows for the direct conversion of a chiral starting material into the desired enantiomer of the target alkaloid with high fidelity.

Biological Activities and Mechanisms of Action

Piperidine alkaloids exhibit a wide array of biological activities, ranging from potent neurotoxicity to promising therapeutic effects.

The Neurotoxicity of Coniine: A Tale of Nicotinic Acetylcholine Receptors

Coniine's toxicity stems from its interaction with nicotinic acetylcholine receptors (nAChRs)[1]. It acts as an agonist, initially stimulating the receptors, but then leading to a persistent depolarization of the postsynaptic membrane. This prolonged depolarization results in a neuromuscular blockade, causing paralysis of skeletal muscles. Death ultimately occurs from respiratory paralysis as the diaphragm muscles cease to function.

Coniine_Mechanism

The Therapeutic Potential of Piperine: A Multifaceted Molecule

In stark contrast to coniine, piperine has been investigated for a variety of beneficial pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities[4]. Its anticancer properties are of particular interest to the drug development community.

Piperine has been shown to modulate multiple signaling pathways involved in cancer progression. It can induce apoptosis (programmed cell death) in cancer cells, inhibit their proliferation, and prevent metastasis by interfering with key cellular processes.

Piperine_Anticancer

The Biosynthesis of Piperidine Alkaloids: Nature's Synthetic Machinery

The biosynthesis of piperidine alkaloids in plants is a fascinating example of nature's chemical ingenuity. The pathway to coniine, for instance, starts from simple precursors and involves a series of enzymatic transformations.

The biosynthesis of coniine is believed to begin with butyryl-CoA, which undergoes a series of condensations with malonyl-CoA, catalyzed by a polyketide synthase (PKS), to form a linear polyketide chain[1][2]. This is followed by a transamination reaction, cyclization, and finally, reduction to yield coniine.

Coniine_Biosynthesis

Quantitative Analysis and Diversity

The concentration and composition of piperidine alkaloids can vary significantly between different plant species and even within different parts of the same plant.

Table 2: Diversity of Piperidine Alkaloids in Nature

AlkaloidNatural Source(s)Key Biological Activity
Coniine Conium maculatum (Poison Hemlock)Neurotoxin (nAChR agonist)
Piperine Piper nigrum (Black Pepper)Anticancer, anti-inflammatory
Anabasine Nicotiana glauca (Tree Tobacco)Insecticide, teratogen
Lobeline Lobelia inflata (Indian Tobacco)Smoking cessation aid, respiratory stimulant
Solenopsin Solenopsis invicta (Fire Ant)Necrotic, antibacterial, anti-angiogenic
Pinidinol Pinus spp. (Pine)Antifungal

Table 3: Cytotoxicity of Selected Piperidine Alkaloids against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
PiperineMCF-7Breast Cancer35.0[7]
PiperinePC-3Prostate Cancer50.0[7]
PiperineA549Lung Cancer60.0[7]
Tetramethylpiperidine derivative (B4125)COLO 320DMColon Cancer~1.68[8]
Sinchiangensine AA-549Lung Cancer12.8[4]
Sinchiangensine AMCF-7Breast Cancer11.8[4]

Conclusion and Future Perspectives

The field of piperidine alkaloids continues to be a vibrant area of research. From their rich history to their complex chemistry and diverse biological activities, these compounds offer a wealth of opportunities for scientific exploration. For drug development professionals, the structural scaffold of piperidine remains a privileged motif in medicinal chemistry, and the study of naturally occurring piperidine alkaloids can provide valuable insights for the design of new therapeutic agents. As analytical techniques become more sensitive and synthetic methods more sophisticated, we can expect that our understanding of this fascinating class of natural products will continue to deepen, potentially leading to the discovery of new medicines and a greater appreciation for the chemical diversity of the natural world.

References

  • Hotti, H., & Rischer, H. (2017). The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. Molecules, 22(11), 1962. [Link]

  • Ladenburg, A. (1886). Synthese der activen Coniine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2578-2583. [Link]

  • Wikimedia Foundation. (2024, January 12). Coniine. Wikipedia. [Link]

  • Salehi, B., et al. (2019). Piper species: A comprehensive review on their phytochemistry, biological activities and applications. Molecules, 24(7), 1364. [Link]

  • Li, S., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6843. [Link]

  • St.John's College. (2015, July 23). Coniine - Structural elucidation. SlideShare. [Link]

  • Hotti, H., et al. (2022). De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis. Scientific Reports, 12(1), 17596. [Link]

  • Van Rensburg, C. E. J., et al. (1997). Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines. Anti-cancer drugs, 8(6), 598–602. [Link]

  • Tiwari, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Combrinck, J. M., et al. (2013). A review of the traditional use, phytochemistry and pharmacology of the genus Piper. Mini reviews in medicinal chemistry, 13(1), 129–147. [Link]

  • Cárdenas-García, M., et al. (2021). Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. Toxins, 13(6), 409. [Link]

  • de Souza, E. L., et al. (2023). Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. Molecules, 28(15), 5671. [Link]

  • Sabancılar, İ. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 2(1), 1-6. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characteristics of Piperidinemethanol Derivatives: From Core Principles to Strategic Application in Drug Development

Abstract The piperidinemethanol scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its prevalence, however, belies the nuanced physicochemical challenges it presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidinemethanol scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] Its prevalence, however, belies the nuanced physicochemical challenges it presents to drug development professionals. This guide provides an in-depth analysis of the core physicochemical properties of piperidinemethanol derivatives—lipophilicity, ionization (pKa), solubility, and metabolic stability. We will explore the causal relationships between these characteristics and a compound's pharmacokinetic and toxicological profile. Furthermore, this document furnishes field-proven, step-by-step protocols for the accurate experimental determination of these parameters, offering a self-validating framework for researchers and scientists to generate robust and reliable data. The ultimate objective is to empower drug development teams to rationally design and optimize piperidinemethanol-based candidates with superior "drug-like" properties, thereby accelerating the path to clinical success.

Introduction: The Double-Edged Sword of the Piperidinemethanol Scaffold

The piperidine ring is a privileged structure in drug discovery, valued for its synthetic accessibility and its ability to serve as a versatile scaffold for establishing crucial three-dimensional interactions with biological targets.[1][2] When functionalized with a methanol group, the resulting piperidinemethanol core offers a unique combination of a basic nitrogen center and a hydrogen-bonding moiety, features common in drugs targeting G protein-coupled receptors (GPCRs) and various enzymes.

However, the very features that make this scaffold attractive also introduce significant challenges. The basicity of the piperidine nitrogen profoundly influences a molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and potential for off-target effects.[3][4] Similarly, the overall lipophilicity, driven by substituents on the ring and methanol group, must be meticulously balanced to achieve adequate absorption while avoiding metabolic liabilities and toxicity.[5] This guide dissects these critical physicochemical properties, providing the foundational knowledge and practical methodologies required to navigate the complexities of piperidinemethanol drug design.

Core Physicochemical Properties and Their Implications

The journey of a drug from administration to its target and subsequent clearance is dictated by a complex interplay of its physicochemical properties. For piperidinemethanol derivatives, the following characteristics are paramount.

Ionization State (pKa): The Basicity Factor

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[6] For piperidinemethanol derivatives, the key ionizable center is the piperidine nitrogen, which is typically basic with a pKa in the range of 8.0 to 10.5. This high basicity means that at physiological pH (~7.4), these compounds exist predominantly in their protonated, cationic form.

Causality and Consequences:

  • Solubility: The ionized form is significantly more water-soluble than the neutral form. This pH-dependent solubility is a critical consideration for formulation and oral absorption, as the drug must dissolve in the acidic environment of the stomach (pH 1-3) and remain soluble in the more neutral environment of the small intestine.[7]

  • Permeability: While ionization enhances solubility, it can hinder passive diffusion across lipid membranes, which preferentially occurs for the neutral species.[6] A delicate balance is required; a drug must be soluble enough to be available at the membrane surface but capable of transiently existing in its neutral form to permeate.

  • Target Binding: The cationic charge often plays a direct role in pharmacodynamics, forming strong ionic bonds (salt bridges) with acidic residues (e.g., aspartic or glutamic acid) in the target's binding pocket.[3] Many CNS receptor ligands rely on this interaction.

  • Off-Target Liabilities: High basicity is a known risk factor for cardiovascular toxicity, specifically the blockade of the hERG potassium channel, which can lead to life-threatening arrhythmias.[8] It is also associated with phospholipidosis, a disorder characterized by the accumulation of phospholipids in lysosomes.

Lipophilicity (logP & logD): Balancing Permeability and Properties

Lipophilicity, the "greasiness" of a molecule, is a crucial determinant of its ability to cross biological membranes and its overall disposition.[9] It is quantified using the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) which accounts for all species (ionized and neutral) at a specific pH.[10]

  • logP: The ratio of the concentration of the neutral compound in octanol versus water.

  • logD: The ratio of the concentration of all forms (neutral and ionized) of the compound in octanol versus water at a given pH. For basic drugs like piperidinemethanols, the logD at pH 7.4 (logD₇.₄) is the most physiologically relevant parameter.

Causality and Consequences:

  • Absorption: Optimal oral absorption generally requires a balanced logD₇.₄ (typically 1-3). Too low, and the compound may be too polar to cross the gut wall; too high, and it may have poor aqueous solubility or become trapped in lipid membranes.[10]

  • Metabolism: Increased lipophilicity often correlates with increased metabolism by cytochrome P450 (CYP) enzymes, leading to faster clearance and shorter half-life.[11]

  • Toxicity: High lipophilicity is frequently linked to off-target toxicities, including hERG inhibition and general cytotoxicity.[12] Highly lipophilic compounds are more likely to bind promiscuously to unintended biological targets.

  • CNS Penetration: For drugs targeting the central nervous system, crossing the blood-brain barrier (BBB) is essential. This typically requires higher lipophilicity, but this must be carefully optimized to avoid efflux by transporters like P-glycoprotein (P-gp).

The relationship between these core properties dictates the overall behavior of a drug candidate. The diagram below illustrates how these intrinsic characteristics influence the crucial pharmacokinetic phases of ADME (Absorption, Distribution, Metabolism, and Excretion).

ADME_Influence cluster_Properties Physicochemical Properties cluster_ADME Pharmacokinetic Profile pKa pKa (Basicity) Sol Solubility Abs Absorption pKa->Abs Dist Distribution pKa->Dist Lysosomal Trapping Exc Excretion pKa->Exc logD logD (Lipophilicity) logD->Abs logD->Dist BBB Penetration Met Metabolism logD->Met Sol->Abs Sol->Exc Stab Stability Stab->Met

Caption: Influence of Physicochemical Properties on ADME.

Quantitative Data for Representative Piperidinemethanol Drugs

To contextualize these principles, the table below summarizes key physicochemical data for several well-known drugs containing the piperidinemethanol scaffold.

DrugTherapeutic AreaBasic pKaclogPlogD₇.₄Aqueous Solubility (pH 7.4)
Fexofenadine Antihistamine~9.53.11.5Low
Terfenadine Antihistamine~9.35.84.1Very Low
Donepezil Alzheimer's Disease~8.93.82.3Low
Haloperidol Antipsychotic~8.74.33.2Very Low
Methylphenidate ADHD~9.52.40.9Moderate

Note: Values are approximate and can vary based on experimental method and source. This data highlights the common challenge of low aqueous solubility for these compounds, a direct consequence of their balanced lipophilicity and basicity.

Chemical and Metabolic Stability

The stability of a drug candidate determines its shelf-life and its persistence in the body (half-life).[13] For piperidine-containing molecules, metabolic stability is often a primary concern. The piperidine ring and its substituents can be targets for Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) family.[11]

Common Metabolic Pathways:

  • N-dealkylation: Cleavage of alkyl groups attached to the piperidine nitrogen.

  • C-hydroxylation: Oxidation of the carbon atoms on the piperidine ring, often at positions alpha to the nitrogen.[14]

  • Oxidation of Substituents: Metabolism of other groups attached to the core scaffold.

Improving metabolic stability is a key goal of lead optimization.[13] Strategies include introducing steric hindrance near metabolic "hotspots" or replacing metabolically labile groups with more robust alternatives.[15]

Experimental Assessment: A Validating Workflow

Accurate and reproducible measurement of these physicochemical properties is essential for making informed decisions in a drug discovery program. The following workflow and protocols provide a robust framework for characterization.

Workflow Start New Piperidinemethanol Derivative Synthesized pKa_det Determine pKa (Potentiometric Titration) Start->pKa_det LogP_det Determine logP (Shake-Flask Method) Start->LogP_det Sol_det Determine Kinetic Solubility (Nephelometry/HPLC) Start->Sol_det Stab_det Assess Metabolic Stability (Microsomal Assay) Start->Stab_det Data_analysis Analyze Data & Calculate logD₇.₄ pKa_det->Data_analysis LogP_det->Data_analysis Sol_det->Data_analysis Stab_det->Data_analysis Decision Advance, Optimize, or Terminate? Data_analysis->Decision

Caption: Physicochemical Characterization Workflow.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.[16]

Principle: The pKa is the pH at the half-equivalence point of the titration of the basic piperidine nitrogen with a strong acid.

Methodology:

  • Preparation: Accurately weigh ~1-2 mg of the compound and dissolve in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water. The final organic solvent concentration should be kept to a minimum.

  • Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the sample solution in a thermostatted vessel (~25°C) and begin stirring.

  • Acidification: Add a standardized solution of strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the point where 50% of the base has been neutralized (the midpoint of the steepest part of the curve). Specialized software is used for precise calculation.

  • Validation: Run a known standard (e.g., pyridine) to confirm system performance.

Protocol: logP Determination by Shake-Flask Method

This is the gold standard method for logP determination, directly measuring the partitioning of a compound between octanol and water.[17]

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured to calculate the partition coefficient.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous solution containing the compound.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

  • Validation: Perform the experiment in triplicate and include a control compound with a known logP value.

Protocol: In Vitro Metabolic Stability Assessment

This assay uses human liver microsomes (HLM), which are rich in CYP enzymes, to predict the rate of Phase I metabolism.[13]

Principle: The disappearance of the parent compound over time when incubated with metabolically active liver microsomes is measured.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH-regenerating system (cofactor required for CYP activity).

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final concentration ~0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system to all wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each well by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

  • Validation: Include positive control compounds with known high and low metabolic clearance (e.g., Verapamil and Verapamil, respectively) to ensure the microsomal lot is active and the assay is performing correctly.

Conclusion: A Strategy for Rational Design

The piperidinemethanol scaffold will undoubtedly remain a vital component of the medicinal chemist's toolbox. Success in developing drugs based on this core, however, requires a proactive and data-driven approach to managing its inherent physicochemical properties. By understanding the causal links between basicity, lipophilicity, and a compound's ultimate biological fate, researchers can make more strategic design choices. Attenuating basicity to mitigate hERG risk, modulating lipophilicity to escape metabolic hotspots, and carefully considering substitution patterns to enhance solubility are all key optimization strategies. The integration of the robust experimental protocols described herein into early-stage discovery programs provides the self-validating data framework necessary to identify and advance piperidinemethanol derivatives with the highest probability of becoming safe and effective medicines.

References

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • BenchChem. (2025). The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development.
  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • El-Gamal, M. I., et al. (2020). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • BenchChem. (2025). Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability.
  • Wang, S., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. ResearchGate.
  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development.
  • Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis.
  • Wang, Y., et al. (2015). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. PubMed.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Wang, S., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines.
  • BenchChem. (2025). comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs.
  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Fülöp, F. (2020). Novel techniques for physicochemical profiling of drug–macromolecule interactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery.
  • Pion Inc. (2023). What is pKa and how is it used in drug development?.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry.
  • Protheragen. (n.d.). LogP/LogD/Pka Analysis.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PubMed Central.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers.
  • Guo, L., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. National Institutes of Health.
  • Charifson, P. S., & Walters, W. P. (2014). Acidic and basic drugs in medicinal chemistry: a perspective. PubMed.
  • Sun, W., et al. (2017). Impact of Acid-Reducing Agents on the Pharmacokinetics of Palbociclib, a Weak Base With pH-Dependent Solubility, With Different Food Intake Conditions. PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis of (4-Propyl-4-piperidinyl)methanol from Ethyl 4-Piperidinecarboxylate: An Application Note and Detailed Protocol

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Specifically, 4-substituted piperidines are crucial build...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] Specifically, 4-substituted piperidines are crucial building blocks for developing therapeutics targeting a range of conditions.[2][3] This guide provides a detailed, four-step synthetic route to (4-Propyl-4-piperidinyl)methanol, a valuable intermediate for drug discovery, starting from the commercially available ethyl 4-piperidinecarboxylate.

The synthetic strategy is predicated on a logical sequence of protection, alkylation, reduction, and deprotection. The secondary amine of the starting material must first be protected to prevent it from interfering with subsequent reactions. This is followed by a regioselective alkylation at the C4 position of the piperidine ring. The ester functional group is then reduced to a primary alcohol. Finally, the protecting group is removed to yield the target compound. This document provides not only the step-by-step protocols but also the underlying chemical principles and practical insights to ensure a successful synthesis.

Overall Synthetic Scheme

The transformation from ethyl 4-piperidinecarboxylate to (4-propyl-4-piperidinyl)methanol is accomplished via the following four-step sequence:

Synthetic_Workflow A Ethyl 4-piperidinecarboxylate B 1. N-Boc Protection A->B (Boc)₂O, TEA DCM C N-Boc-ethyl 4-piperidinecarboxylate B->C D 2. C4-Alkylation C->D LDA, THF, -78 °C then Propyl Iodide E N-Boc-ethyl 4-propyl- 4-piperidinecarboxylate D->E F 3. Ester Reduction E->F LiAlH₄, THF then H₂O quench G N-Boc-(4-propyl-4- piperidinyl)methanol F->G H 4. Deprotection G->H TFA or HCl in Dioxane I (4-Propyl-4-piperidinyl)methanol H->I Reduction_Mechanism cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Formation of Aldehyde cluster_2 Step 3: Second Hydride Addition cluster_3 Step 4: Protonation Ester N-Boc-4-propyl-4-carbethoxypiperidine Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 H⁻ attack LAH1 LiAlH₄ Intermediate1_c Tetrahedral Intermediate Aldehyde Intermediate Aldehyde Intermediate1_c->Aldehyde Collapse EtO ⁻OEt Aldehyde_c Intermediate Aldehyde Alkoxide Alkoxide Intermediate Aldehyde_c->Alkoxide H⁻ attack LAH2 LiAlH₄ Alkoxide_c Alkoxide Intermediate Alcohol N-Boc-(4-propyl-4- piperidinyl)methanol Alkoxide_c->Alcohol Protonation Workup H₃O⁺ Workup

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-Propyl-4-piperidinol via Organometallic Addition to 4-Piperidinone

Introduction: Elucidating the Synthetic Target The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The precise control over...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Synthetic Target

The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The precise control over the stereochemistry and functionality at the C4 position is paramount for modulating a drug candidate's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed protocol for the synthesis of a C4-alkylated piperidinol derivative.

The specified topic, "reduction of 4-piperidinone to (4-Propyl-4-piperidinyl)methanol," presents a chemical ambiguity. A direct reduction of 4-piperidinone yields 4-piperidinol, while the target name suggests the presence of both a propyl and a methanol group at the C4 position—a structural impossibility. Therefore, this guide will proceed under the scientifically robust assumption that the intended target is 4-Propyl-4-piperidinol . This transformation is achieved not by reduction, but by the nucleophilic addition of a propyl organometallic reagent to the carbonyl of a 4-piperidone derivative. We will detail the rationale, mechanism, and execution of this critical synthetic step.

Part I: Mechanistic Rationale and Strategic Considerations

The conversion of a ketone to a tertiary alcohol via the addition of an organometallic reagent is a fundamental carbon-carbon bond-forming reaction. The choice of reagent and substrate protection strategy is critical for success.

1. The Nucleophilic Addition Mechanism

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles and strong bases.[1] The significant electronegativity difference between the carbon and the metal atom polarizes the C-metal bond, imparting a carbanionic character to the organic moiety. This carbanion readily attacks the electrophilic carbonyl carbon of the 4-piperidone. The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral magnesium or lithium alkoxide intermediate.[2][3] A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol.

2. The Critical Role of N-Protection

4-Piperidinone possesses an acidic secondary amine proton (N-H). Potent organometallic reagents will preferentially act as a base, deprotonating the nitrogen rather than adding to the carbonyl.[4] This non-productive acid-base reaction consumes the reagent and prevents the desired C-C bond formation.

To circumvent this, the piperidine nitrogen must be protected with a group that is stable to the reaction conditions but can be removed later if desired. Common protecting groups include:

  • tert-Butoxycarbonyl (Boc): Provides excellent stability and is easily removed under acidic conditions. It is the protecting group used in the subsequent protocol.

  • Carbobenzyloxy (Cbz): Stable to a wide range of conditions, removed by catalytic hydrogenation.

  • Benzyl (Bn): Similar to Cbz, removed by hydrogenolysis.

3. Choice of Organometallic Reagent: Grignard vs. Organolithium

  • Grignard Reagents (e.g., Propylmagnesium Bromide): These are highly effective and the most common choice for this transformation. They are somewhat less basic and reactive than their organolithium counterparts, which can sometimes lead to fewer side reactions.[5]

  • Organolithium Reagents (e.g., n-Propyllithium): These are more reactive and more basic.[6][7] Their increased reactivity can be advantageous but also requires more stringent control of reaction temperature (typically -78 °C) to minimize side reactions like enolization.[4] Extreme caution is required as many organolithium reagents, particularly alkyllithiums, are pyrophoric.[8][9]

This guide will focus on the Grignard protocol due to its broader applicability and slightly more manageable safety profile.

Visualizing the Synthetic Pathway

The overall transformation from the N-protected starting material to the final product is illustrated below.

Figure 1: Overall reaction scheme for the synthesis of N-Boc-4-propyl-4-piperidinol via Grignard addition.

Part II: Experimental Protocols

Safety Precaution: All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. All glassware must be rigorously dried before use, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[10]

Protocol: Synthesis of N-Boc-4-propyl-4-piperidinol

This protocol details the addition of propylmagnesium bromide to commercially available N-Boc-4-piperidone.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.Notes
N-Boc-4-piperidone199.255.00 g25.081.0Ensure it is dry.
Propylmagnesium bromide (2.0 M in THF)-15.0 mL30.01.2Commercially available solution.
Anhydrous Tetrahydrofuran (THF)72.11100 mL--From a solvent purification system or sealed bottle.
Saturated aq. Ammonium Chloride (NH₄Cl)53.49~50 mL--For quenching the reaction.
Ethyl Acetate88.11~150 mL--For extraction.
Brine (Saturated aq. NaCl)58.44~50 mL--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--For drying the organic layer.

Step-by-Step Procedure

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. The third neck should be fitted with a reflux condenser connected to a nitrogen/argon inlet (via a bubbler).

    • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation:

    • To the cooled flask, add N-Boc-4-piperidone (5.00 g, 25.08 mmol).

    • Add anhydrous THF (100 mL) via syringe to dissolve the starting material.

    • Cool the resulting solution to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add the propylmagnesium bromide solution (15.0 mL of 2.0 M solution, 30.0 mmol) to the stirred solution of N-Boc-4-piperidone via syringe over 20-30 minutes.

    • Causality Check: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the temperature from rising significantly, which could promote side reactions.[4]

    • Maintain the internal temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes), checking for the consumption of the starting ketone.

  • Quenching:

    • Once the reaction is complete, carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~50 mL) while maintaining cooling in the ice bath.

    • Expert Insight: Using saturated NH₄Cl is a milder alternative to strong acids like HCl. It effectively protonates the alkoxide intermediate while minimizing the risk of any acid-catalyzed degradation of the product or removal of the Boc protecting group.

    • Continue stirring until two clear layers form.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-propyl-4-piperidinol.

  • (Optional) Deprotection:

    • If the unprotected 4-propyl-4-piperidinol is desired, the purified N-Boc protected product can be dissolved in a suitable solvent (e.g., Dichloromethane or Dioxane) and treated with a strong acid such as Trifluoroacetic Acid (TFA) or HCl until the Boc group is cleaved.

Part III: Workflow and Data Management

A streamlined experimental workflow is essential for reproducibility and safety.

Experimental Workflow Diagram

Workflow A 1. Assemble and Flame-Dry Glassware (under inert atmosphere) B 2. Charge Flask with N-Boc-4-piperidone and Anhydrous THF A->B C 3. Cool Reaction Mixture to 0 °C B->C D 4. Slow, Dropwise Addition of Propylmagnesium Bromide C->D E 5. Stir at 0 °C for 1-2 hours (Monitor by TLC) D->E F 6. Quench with Saturated aq. NH₄Cl E->F G 7. Aqueous Work-up (Extraction with Ethyl Acetate) F->G H 8. Dry, Filter, and Concentrate Organic Phase G->H I 9. Purify by Flash Chromatography H->I J 10. Characterize Final Product (NMR, MS, IR) I->J

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

References

  • Piperidine Synthesis. (1992). Defense Technical Information Center. [Link]

  • (No Author). (n.d.). RSC Advances.

  • Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). ResearchGate. [Link]

  • Method for preparing 4-piperidyl piperidine. (n.d.).
  • Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. [Link]

  • 4-Piperidone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • 4-Piperidinemethanol. (n.d.). PubChem. [Link]

  • Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. (n.d.).
  • Organolithium Reagents. (2019). YouTube. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. [Link]

  • (4-Fluoropiperidin-4-YL)methanol. (n.d.). PubChem. [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton EHS. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • Organolithium reagent. (n.d.). Wikipedia. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). University of Arkansas Environmental Health and Safety. [Link]

  • Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. (n.d.). The Royal Society of Chemistry. [Link]

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. (n.d.). Journal of the American Chemical Society. [Link]

  • Chem 115. (n.d.). Andrew G. Myers Research Group. [Link]

  • 12.4 Grignard Reagents. (2021). YouTube. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. [Link]

  • an introduction to grignard reagents. (n.d.). Chemguide. [Link]

Sources

Method

Application Notes and Protocols for the Use of (4-Propyl-4-piperidinyl)methanol in Solid-Phase Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,4-Disubstituted Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively orient substituents to interact with biological targets. Among the various substitution patterns, the 4,4-disubstituted piperidine framework, exemplified by (4-Propyl-4-piperidinyl)methanol, offers a unique set of advantages for drug discovery. The geminal substitution at the 4-position introduces a spirocyclic-like rigidity, which can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein. Furthermore, the presence of a primary alcohol provides a convenient handle for both immobilization onto a solid support and subsequent chemical diversification, making it an ideal building block for the construction of combinatorial libraries in a solid-phase organic synthesis (SPOS) format.

This guide provides a comprehensive overview of the application of (4-Propyl-4-piperidinyl)methanol in solid-phase synthesis, detailing protocols for its immobilization, on-resin diversification, and cleavage to generate libraries of novel small molecules. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this privileged scaffold.

Core Principles: Immobilization and Diversification Strategy

The successful implementation of (4-Propyl-4-piperidinyl)methanol in solid-phase synthesis hinges on a well-defined strategy that encompasses three key stages: immobilization, diversification, and cleavage. The primary alcohol of the scaffold serves as the initial attachment point to a solid support via a suitable linker. The secondary amine of the piperidine ring is typically protected during this phase and deprotected in a subsequent step to allow for a wide range of diversification reactions.

Choosing the Right Solid Support and Linker

The choice of resin and linker is critical for the success of the solid-phase synthesis. The resin must be chemically inert to the reaction conditions and exhibit good swelling properties in the chosen solvents. For the immobilization of an alcohol, several linker strategies can be employed. A common and effective approach is the use of a Wang resin, where the alcohol is attached via an ester linkage. This linkage is stable to a variety of reaction conditions but can be readily cleaved with trifluoroacetic acid (TFA).

Resin TypeLinker TypeAttachment ChemistryCleavage ConditionAdvantages
Wang Resin p-Alkoxybenzyl alcoholMitsunobu reaction or carbodiimide couplingTFA/DCMWell-established, moderate acid lability
2-Chlorotrityl chloride Resin TritylDirect reaction with the alcoholMild acid (e.g., 1-5% TFA in DCM)Very acid-labile, good for sensitive substrates
Rink Amide Resin Knorr-Rink linkerPost-attachment modificationStrong acid (e.g., 95% TFA)Generates a C-terminal amide upon cleavage

For the purposes of this guide, we will focus on the use of Wang resin due to its widespread availability and balanced stability/lability profile.

Experimental Protocols

Part 1: Immobilization of (4-Propyl-4-piperidinyl)methanol onto Wang Resin

This protocol describes the attachment of N-Boc protected (4-Propyl-4-piperidinyl)methanol to Wang resin. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during immobilization and subsequent diversification steps.

Materials:

  • (4-Propyl-4-piperidinyl)methanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Wang resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Piperidine (20% in DMF)

  • Trifluoroacetic acid (TFA)

Protocol 1A: N-Boc Protection of (4-Propyl-4-piperidinyl)methanol

  • Dissolve (4-Propyl-4-piperidinyl)methanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-(4-Propyl-4-piperidinyl)methanol.

Protocol 1B: Immobilization on Wang Resin

  • Swell the Wang resin (1.0 eq, based on loading capacity) in anhydrous DMF for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Dissolve N-Boc-(4-Propyl-4-piperidinyl)methanol (3.0 eq), DIC (3.0 eq), and DMAP (0.1 eq) in anhydrous DMF.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 16-24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

  • Optional: To determine the loading efficiency, a small sample of the resin can be cleaved with 50% TFA in DCM, and the concentration of the released product in the solution can be quantified by UV-Vis spectroscopy or LC-MS.

G cluster_0 Immobilization Workflow Start Start N-Boc Protection N-Boc Protection of (4-Propyl-4-piperidinyl)methanol Start->N-Boc Protection Coupling Reaction Couple N-Boc protected scaffold to resin with DIC/DMAP N-Boc Protection->Coupling Reaction Resin Swelling Swell Wang Resin in DMF Resin Swelling->Coupling Reaction Washing Wash Resin (DMF, DCM, MeOH) Coupling Reaction->Washing Drying Dry Resin under Vacuum Washing->Drying End End Drying->End

Immobilization Workflow Diagram
Part 2: On-Resin Diversification

With the (4-Propyl-4-piperidinyl)methanol scaffold successfully immobilized, the next stage involves the deprotection of the piperidine nitrogen and subsequent diversification reactions. This allows for the introduction of a wide range of functional groups, building a library of compounds.

Protocol 2A: N-Boc Deprotection

  • Swell the resin-bound scaffold in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 20-50% TFA in DCM to the resin.

  • Agitate for 30-60 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin with DCM (3x), 10% DIEA in DMF (to neutralize the resin, 3x), DMF (3x), and DCM (3x).

  • The resin now has a free secondary amine ready for diversification.

Protocol 2B: Diversification via Acylation

  • Swell the deprotected resin in anhydrous DMF.

  • In a separate vial, pre-activate the carboxylic acid (3.0 eq) with a coupling agent such as HBTU (2.9 eq) and a base like DIEA (6.0 eq) in DMF for 10 minutes.

  • Add the pre-activated carboxylic acid solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the reaction using a qualitative test (e.g., Kaiser test for primary amines, although not directly applicable here, similar colorimetric tests for secondary amines exist or a small-scale cleavage and LC-MS analysis can be performed).

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 2C: Diversification via Reductive Amination

  • Swell the deprotected resin in a solution of 1% acetic acid in DMF.

  • Add the desired aldehyde or ketone (5.0 eq).

  • Agitate for 1 hour at room temperature.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 5.0 eq).

  • Agitate for 12-16 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3x), MeOH (3x), and DCM (3x).

  • Dry the resin under vacuum.

G cluster_1 On-Resin Diversification Immobilized Scaffold Resin-Bound Scaffold (N-Boc Protected) Deprotection N-Boc Deprotection (TFA/DCM) Immobilized Scaffold->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Free Amine on Resin Resin-Bound Scaffold (Free Secondary Amine) Neutralization->Free Amine on Resin Acylation Acylation (R-COOH, HBTU, DIEA) Free Amine on Resin->Acylation Reductive Amination Reductive Amination (R-CHO, NaBH(OAc)₃) Free Amine on Resin->Reductive Amination Diversified Product Diversified Resin-Bound Product Acylation->Diversified Product Reductive Amination->Diversified Product

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of (4-Propyl-4-piperidinyl)methanol

Abstract and Scope This document provides a detailed guide for the comprehensive analytical characterization of (4-Propyl-4-piperidinyl)methanol, a substituted piperidine derivative of interest in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a detailed guide for the comprehensive analytical characterization of (4-Propyl-4-piperidinyl)methanol, a substituted piperidine derivative of interest in pharmaceutical development and chemical synthesis. The structural confirmation, purity assessment, and physicochemical profiling of such molecules are critical for ensuring quality, safety, and efficacy in their intended applications. This guide is intended for researchers, analytical scientists, and quality control professionals. We present a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, offering detailed, field-tested protocols. The causality behind experimental choices is explained to empower users to adapt these methods to similar piperidine-based structures.

Introduction: The Imperative for Rigorous Characterization

(4-Propyl-4-piperidinyl)methanol is a heterocyclic compound featuring a secondary amine, a primary alcohol, and a quaternary carbon center on the piperidine ring. This unique combination of functional groups necessitates a multi-technique approach for unambiguous characterization. In drug development, this molecule could serve as a key intermediate or building block, where its identity, purity, and stability directly impact the quality of the final active pharmaceutical ingredient (API). This application note establishes a self-validating system of analysis where data from each method corroborates the others, ensuring the highest degree of scientific integrity.

Orthogonal Analytical Workflow

A robust characterization strategy relies on employing multiple, independent analytical techniques. Each method provides a different piece of the puzzle, and together they create a complete picture of the molecule's identity, purity, and properties.

Analytical_Workflow cluster_0 Primary Characterization Sample (4-Propyl-4-piperidinyl)methanol (Bulk Material) HPLC HPLC-CAD/ELSD (Purity & Impurity Profile) Sample->HPLC GCMS GC-MS (Residual Solvents & Volatile Impurities) Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unambiguous Structure HPLC->NMR Confirms Purity for Spectroscopy DSC DSC (Melting Point, Purity) HPLC->DSC MS High-Res Mass Spec (Accurate Mass & Formula) NMR->MS Corroborate Structure FTIR FTIR Spectroscopy (Functional Group ID) MS->FTIR Corroborate Functional Groups TGA TGA (Thermal Stability, Solvation) DSC->TGA

Caption: Comprehensive analytical workflow for (4-Propyl-4-piperidinyl)methanol.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone for assessing the purity of chemical compounds by separating the main component from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: Due to the lack of a strong UV-absorbing chromophore, conventional HPLC with UV detection is unsuitable for (4-Propyl-4-piperidinyl)methanol. We will employ a universal detection technique, such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which are independent of the analyte's optical properties.[1][2] To achieve retention on a reversed-phase column, the basic nature of the piperidine nitrogen must be addressed. Using an ion-pairing agent like heptafluorobutyric acid (HFBA) is an effective strategy to retain and resolve such compounds.[2]

Protocol: HPLC with Charged Aerosol Detection (CAD)

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent Robust C18 phase provides good retention for the ion-paired analyte.
    Mobile Phase A 0.1% (v/v) HFBA in Water HFBA acts as an ion-pairing agent, forming a neutral complex with the protonated piperidine for reversed-phase retention.[2]
    Mobile Phase B 0.1% (v/v) HFBA in Acetonitrile Organic solvent for elution. HFBA is included to maintain consistent ion-pairing throughout the gradient.
    Gradient 10% to 90% B over 15 minutes, hold for 3 min, return to 10% B over 1 min, equilibrate for 6 min. A broad gradient ensures elution of potential impurities with varying polarities.
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.[2]
    Injection Vol. 10 µL

    | CAD Settings | Nitrogen Gas Pressure: 35 psi; Standard data collection settings | Optimize based on manufacturer recommendations. |

  • Sample Preparation:

    • Prepare a stock solution of (4-Propyl-4-piperidinyl)methanol at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Prepare working standards and samples by diluting the stock solution to a final concentration of approximately 0.2 mg/mL using the initial mobile phase composition (90:10 Mobile Phase A:B).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual synthesis solvents. For the target analyte, which contains polar -NH and -OH groups, derivatization is essential to increase volatility and thermal stability, while also preventing peak tailing caused by interactions with the GC column.[1] Silylation is a common and effective derivatization technique for this purpose.

Protocol: GC-MS with Silylation

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.

    • Standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).

  • Derivatization Procedure:

    • Accurately weigh ~5 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. The derivatized product will have trimethylsilyl (TMS) groups on both the alcohol and amine moieties.

  • GC-MS Conditions:

    Parameter Recommended Setting Rationale
    Injector Temp. 250 °C Ensures rapid volatilization of the derivatized analyte.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas standard for GC-MS.
    Oven Program Initial 80 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min. Program designed to separate solvents from the derivatized analyte and other potential impurities.
    MS Source Temp. 230 °C Standard temperature for electron ionization (EI).
    MS Quad Temp. 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV Standard mode for creating reproducible fragmentation patterns for library matching.

    | Scan Range | 40 - 550 m/z | Covers the expected mass of the derivatized analyte and its fragments. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of (4-Propyl-4-piperidinyl)methanol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3][4] Standard acquisition parameters for ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC should be used.

  • Expected Spectral Data:

    Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm) Key Features & Rationale
    Propyl CH₃ ~0.9 (triplet) ~14 Triplet due to coupling with adjacent CH₂. Upfield chemical shift is typical for an alkyl terminal methyl.
    Propyl CH₂ (mid) ~1.3 (multiplet) ~17 Complex multiplet from coupling to both CH₃ and the other CH₂ group.
    Propyl CH₂ (adj. C4) ~1.4 (multiplet) ~38
    Piperidine H2, H6 (axial/eq) ~2.5-3.1 (multiplets) ~46 Protons adjacent to the nitrogen are deshielded. Complex splitting due to geminal and vicinal coupling.
    Piperidine H3, H5 (axial/eq) ~1.4-1.7 (multiplets) ~26
    CH₂OH ~3.4 (singlet or doublet) ~68 Protons on the carbon bearing the hydroxyl group are deshielded. May couple to the H4 proton if rotation is slow.
    NH ~1.5-2.5 (broad singlet) - Broad signal due to quadrupole broadening and exchange. Disappears upon D₂O shake.

    | OH | ~2.0-3.0 (broad singlet) | - | Position is concentration and solvent dependent. Disappears upon D₂O shake. |

Mass Spectrometry (MS)

Principle: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) reveals the fragmentation pattern, which serves as a fingerprint for the molecular structure.

Protocol: ESI-HRMS

  • Instrumentation: A tandem mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the analyte in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • MS Conditions:

    • Ionization Mode: Positive ESI. The basic piperidine nitrogen is readily protonated.[5]

    • Full Scan (MS1): Scan from m/z 100-500 to determine the precursor ion ([M+H]⁺). The expected exact mass for C₉H₁₉NO ([M+H]⁺ for C₉H₂₀NO⁺) is 158.1545.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 158.15) and fragment it using collision-induced dissociation (CID).

Expected Fragmentation Pathways: α-cleavage and substituent-driven fragmentation are dominant pathways for piperidine derivatives.[5]

MS_Fragmentation cluster_paths M [M+H]⁺ m/z 158.15 Frag1 [C₉H₁₈N]⁺ m/z 140.14 M->Frag1 - H₂O Frag2 [C₈H₁₇N]⁺ m/z 127.14 M->Frag2 - CH₂OH Frag3 [C₆H₁₂NO]⁺ m/z 114.09 M->Frag3 - C₃H₇ (Propyl) Frag4 Iminium ions M->Frag4 Ring Opening

Sources

Method

NMR and mass spectrometry of (4-Propyl-4-piperidinyl)methanol

An Application Note for the Structural Elucidation of (4-Propyl-4-piperidinyl)methanol using NMR and Mass Spectrometry Abstract The robust characterization of novel chemical entities is a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of (4-Propyl-4-piperidinyl)methanol using NMR and Mass Spectrometry

Abstract

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. (4-Propyl-4-piperidinyl)methanol, a substituted piperidine, represents a class of scaffolds prevalent in many pharmaceutical agents. The piperidine ring, a saturated heterocycle, offers a versatile three-dimensional structure crucial for molecular interactions. This application note provides a comprehensive technical guide with detailed protocols for the structural elucidation of (4-Propyl-4-piperidinyl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the causality behind experimental choices, from sample preparation to data interpretation, offering field-proven insights for researchers and scientists. The synergistic use of these two powerful analytical techniques provides an unambiguous confirmation of the compound's molecular structure, connectivity, and key chemical features.

Introduction: The Analytical Challenge

(4-Propyl-4-piperidinyl)methanol is a tertiary alcohol and secondary amine built upon a piperidine core. Its molecular formula is C₉H₁₉NO, with a monoisotopic mass of 157.1467 Da. The structural complexity arises from the stereochemistry of the piperidine ring and the presence of multiple proton and carbon environments. Unambiguous characterization is therefore essential for quality control, reaction monitoring, and understanding its potential as a building block in medicinal chemistry.

NMR spectroscopy provides unparalleled detail about the covalent framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It reveals the chemical environment, connectivity, and relative proximity of atoms. Mass spectrometry complements this by providing the exact molecular weight and offering structural clues through controlled fragmentation analysis. This guide will demonstrate how to leverage both techniques for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the definitive method for determining the detailed structure of an organic molecule in solution. Our approach will involve 1D experiments (¹H and ¹³C NMR) for initial assignment, supported by 2D NMR for confirmation.

Rationale for Experimental Design

The choice of solvent and experiments is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, the acidic protons of the amine (N-H) and alcohol (O-H) groups can undergo rapid exchange, often resulting in broad signals or their disappearance. Deuterated dimethyl sulfoxide (DMSO-d₆) can be a valuable alternative as it forms hydrogen bonds, slowing down the exchange rate and often resulting in sharper, more easily identifiable N-H and O-H peaks. A D₂O exchange experiment is a definitive method to identify these labile protons, as they will be replaced by deuterium and their signals will vanish from the ¹H spectrum.

Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the (4-Propyl-4-piperidinyl)methanol sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Standard: Add a small drop of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Insert the tube into the NMR spectrometer for data acquisition.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.7 mL CDCl3 with TMS prep1->prep2 acq1 1H NMR Spectrum prep2->acq1 acq2 13C{1H} NMR Spectrum acq1->acq2 acq3 2D NMR (COSY, HSQC) acq2->acq3 an1 Assign Chemical Shifts & Multiplicity acq3->an1 an2 Analyze Coupling Constants (J) an1->an2 an3 Integrate 1H Peaks an2->an3 an4 Correlate 1H-1H (COSY) & 1H-13C (HSQC) an3->an4 final Final Structure Confirmation an4->final MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI+) cluster_analysis_ms Data Analysis ms_prep1 Dissolve sample in MeOH ms_prep2 Add 0.1% Formic Acid ms_prep1->ms_prep2 ms_acq1 Full Scan (MS1) ms_prep2->ms_acq1 ms_acq2 Isolate [M+H]+ Precursor Ion ms_acq1->ms_acq2 ms_acq3 Collision-Induced Dissociation (CID) ms_acq2->ms_acq3 ms_acq4 Product Ion Scan (MS/MS) ms_acq3->ms_acq4 ms_an1 Confirm [M+H]+ Accurate Mass ms_acq4->ms_an1 ms_an2 Identify Key Fragment Ions ms_an1->ms_an2 ms_an3 Propose Fragmentation Pathways ms_an2->ms_an3 ms_final Structure Verification ms_an3->ms_final

Caption: Workflow for ESI-MS/MS structural analysis.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis will focus on the protonated molecule and its subsequent fragments generated via collision-induced dissociation (CID).

  • Parent Ion: The ESI-MS full scan will show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at m/z 158.1543 , confirming the molecular formula C₉H₁₉NO.

  • Fragmentation Pathways: Alcohols and cyclic amines exhibit characteristic fragmentation patterns. [1][2] * Loss of Water: A very common pathway for protonated alcohols is the neutral loss of water (H₂O, 18.01 Da). [2][3]This will produce a significant fragment ion at m/z 140.1437 ([M+H - H₂O]⁺).

    • Loss of Hydroxymethyl Radical: Cleavage of the C-C bond between the ring and the methanol group can lead to the loss of a CH₂OH radical (31.02 Da), resulting in an ion at m/z 126.1226 .

    • α-Cleavage (Ring Opening): Fragmentation initiated by the charged nitrogen is a dominant pathway for piperidine derivatives. [1][4]This can involve the cleavage of a C-C bond adjacent to the nitrogen, leading to various ring-opened fragments. A key fragment would arise from the loss of the propyl group as a radical (C₃H₇, 43.05 Da), leading to an ion at m/z 114.1019 .

Table 3: Predicted Key Fragment Ions in ESI-MS/MS

Predicted m/zProposed FormulaLossRationale
158.1543[C₉H₂₀NO]⁺-Protonated Molecule [M+H]⁺
140.1437[C₉H₁₈N]⁺H₂ONeutral loss of water from the alcohol group. [5][6]
126.1226[C₈H₁₆N]⁺•CH₂OHLoss of the hydroxymethyl radical.
114.1019[C₆H₁₂NO]⁺•C₃H₇Loss of the propyl radical via α-cleavage.
84.0808[C₅H₁₀N]⁺C₄H₉OHComplex rearrangement and cleavage.

Conclusion

The structural elucidation of (4-Propyl-4-piperidinyl)methanol is proficiently achieved through the complementary application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, confirming the presence and connectivity of the propyl, hydroxymethyl, and piperidine moieties. High-resolution mass spectrometry validates the elemental composition through accurate mass measurement of the molecular ion. Furthermore, MS/MS fragmentation analysis corroborates the structure by identifying characteristic neutral losses and fragment ions consistent with the proposed arrangement of functional groups. The combined data from these self-validating protocols offers an authoritative and unambiguous confirmation of the compound's identity, providing the necessary confidence for its use in research and development.

References

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy. [Link]

  • A. M. T. GENNARO, F. VEANA. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • L. F. B. M. de ALMEIDA, et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. Chemistry LibreTexts. [Link]

  • V. P. Emerenciano, et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • Wikipedia. Piperidine. Wikipedia. [Link]

  • Ernest L. Eliel, et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • National Institutes of Health. Piperidine. PubChem. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • National Institutes of Health. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. [Link]

Sources

Application

The Emerging Role of (4-Propyl-4-piperidinyl)methanol Scaffolds in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the (4-Propyl-4-piperidinyl)methanol scaffold and its derivatives, highlighting their potential app...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the (4-Propyl-4-piperidinyl)methanol scaffold and its derivatives, highlighting their potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes current research to offer field-proven insights and detailed protocols for the evaluation of these compounds.

Introduction: The Significance of the 4-Substituted Piperidine Methanol Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] Strategic substitution on the piperidine core allows for the fine-tuning of a compound's biological activity. The 4-piperidinemethanol moiety, in particular, serves as a crucial building block for a diverse array of bioactive compounds, including analgesics and agents targeting neurological disorders.[2][3] The introduction of an alkyl group, such as a propyl substituent at the 4-position, can significantly influence receptor affinity and selectivity by introducing specific steric and lipophilic properties.[4]

While direct studies on (4-Propyl-4-piperidinyl)methanol are limited, extensive research on structurally related 4-alkyl-4-aryl-piperidinemethanol derivatives has demonstrated their potential as potent and selective modulators of opioid receptors.[5] This guide will focus on the synthesis, known biological activity, and relevant screening protocols for these promising compounds, using a close analog, 4-n-propyl-4-(m-hydroxyphenyl)-piperidine, as a primary example.

Synthesis of 4-Alkyl-4-piperidinyl Scaffolds

The synthesis of 4-alkyl-4-piperidinemethanol derivatives typically involves a multi-step process. A general synthetic workflow is outlined below.

SynthesisWorkflow A Starting Material (e.g., 4-Piperidone) B N-Protection (e.g., Boc anhydride) A->B Protection of Amine C Grignard Reaction (with Propylmagnesium bromide) B->C Alkylation at C4 D Introduction of Aryl Group (e.g., m-Methoxyphenylmagnesium bromide) C->D Arylation at C4 E Demethylation (e.g., HBr) D->E Phenolic Ether Cleavage F N-Alkylation/Arylation (optional) E->F Diversification G Final Compound (4-Propyl-4-aryl-piperidinemethanol derivative) F->G Final Product

Caption: Generalized synthetic workflow for 4-alkyl-4-aryl-piperidinemethanol derivatives.

Applications in Medicinal Chemistry: Targeting Opioid Receptors

Derivatives of the (4-Propyl-4-piperidinyl)methanol scaffold have shown significant promise as modulators of opioid receptors, which are key targets for pain management.[5] The structure-activity relationship (SAR) studies of 4-alkyl-4-(m-hydroxyphenyl)-piperidines reveal that these compounds are generally µ-opioid receptor (MOR) selective and can range in potency from weak to morphine-like agonists.[5]

Mechanism of Action: Opioid Receptor Modulation

The analgesic effects of these compounds are primarily mediated through their interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR). Agonist binding to the MOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This ultimately results in a reduction in neuronal excitability and the inhibition of pain signal transmission.

OpioidSignaling Ligand (4-Propyl-4-piperidinyl)methanol Derivative (Agonist) MOR µ-Opioid Receptor (MOR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Experimental Protocols

The following protocols are designed to assess the affinity, potency, and efficacy of novel (4-Propyl-4-piperidinyl)methanol derivatives at opioid receptors.

In Vitro Assay: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a radiolabeled MOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., 4-n-propyl-4-(m-hydroxyphenyl)-piperidine derivatives).

  • Naloxone (for non-specific binding).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the following to a final volume of 1 mL:

    • hMOR cell membranes (10-20 µg of protein).

    • [³H]-DAMGO at a concentration close to its Kd (e.g., 1 nM).

    • Varying concentrations of the test compound.

  • For total binding, add assay buffer instead of the test compound.

  • For non-specific binding, add 10 µM naloxone.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Assay: Mouse Tail-Flick Test for Analgesic Activity

This protocol assesses the central analgesic activity of a test compound in mice.

Materials and Reagents:

  • Male ICR mice (20-25 g).

  • Test compound dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Morphine sulfate (positive control).

  • Vehicle (negative control).

  • Tail-flick analgesia meter.

Procedure:

  • Acclimatize the mice to the testing environment.

  • Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the tail and recording the time until the tail is withdrawn. A cut-off time of 10 seconds is typically used to prevent tissue damage.

  • Administer the test compound, morphine, or vehicle to the mice via a specific route (e.g., subcutaneous, intraperitoneal).

  • At predetermined time points (e.g., 15, 30, 60, and 120 minutes) after administration, measure the tail-flick latency again.

  • Calculate the percent maximal possible effect (%MPE) using the following formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100

Data Presentation

The following table summarizes the reported binding affinities and analgesic potencies of N-substituted 4-n-propyl-4-(m-hydroxyphenyl)-piperidine derivatives.

N-SubstituentMOR Binding Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg, tail-flick)
Methyl1.51.2
Phenethyl0.30.03
Allyl2.13.5

Data adapted from a study on 4-alkyl-4-(m-hydroxyphenyl)-piperidines.[5]

Conclusion

The (4-Propyl-4-piperidinyl)methanol scaffold and its derivatives represent a promising area of research in medicinal chemistry, particularly for the development of novel analgesics targeting opioid receptors. The structure-activity relationship data for closely related analogs suggest that modifications at the 4-position of the piperidine ring can significantly impact receptor affinity and potency. The protocols provided in this guide offer a framework for the systematic evaluation of new chemical entities based on this scaffold. Further investigation into these compounds is warranted to fully elucidate their therapeutic potential.

References

  • Muhammad, N. (2014) In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Pain Models. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1983). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 26(5), 638-643.
  • Le Bourdonnec, B., et al. (2008). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 18(11), 3297-3301. [Link]

  • Shafiei, M., et al. (2011). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. African Journal of Pharmacy and Pharmacology, 5(3), 352-357.
  • Mollica, A., et al. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Molecules, 22(9), 1469.
  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5784-5847. [Link]

Sources

Method

Application Notes &amp; Protocols: (4-Propyl-4-piperidinyl)methanol as a Versatile Precursor for Novel Analgesic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold in Modern Analgesia The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Analgesia

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. Its significance in the field of analgesia is paramount, being the central pharmacophore in cornerstone opioids like morphine and the highly potent synthetic analgesic, fentanyl.[1][2] The specific substitution pattern on the piperidine ring dictates the compound's affinity for opioid receptors (mu, delta, and kappa), its potency, and its pharmacokinetic profile.

Particularly, the 4-position of the piperidine ring is a critical locus for modification. Strategic substitution at this position can profoundly influence the analgesic activity and duration of action.[3][4][5][6] This guide focuses on (4-Propyl-4-piperidinyl)methanol , a key building block designed for the synthesis of novel analgesic candidates. The presence of a propyl group at the 4-position offers a balance of lipophilicity and steric bulk, while the hydroxymethyl group provides a reactive handle for further diversification. However, the primary value of this precursor lies in its secondary amine, which serves as the key reaction site for introducing substituents known to impart high analgesic potency.

This document provides a comprehensive overview, including a robust, proposed synthesis for the precursor itself and detailed, field-proven protocols for its conversion into potent analgesic agents via N-alkylation.

Part I: Synthesis of the Precursor: (4-Propyl-4-piperidinyl)methanol

  • C-Alkylation: Introduction of the propyl group at the 4-position.

  • Ester Reduction: Conversion of the ester to the primary alcohol.

G cluster_0 Step 1: C-Alkylation at the 4-Position cluster_1 Step 2: Ester Reduction cluster_2 Step 3: Deprotection start Ethyl 4-piperidinecarboxylate (N-protected, e.g., Boc) step1_reagents 1. LDA (or other strong base) 2. 1-Iodopropane start->step1_reagents Deprotonation & Nucleophilic Attack product1 Ethyl 1-(tert-butoxycarbonyl)-4-propyl- piperidine-4-carboxylate step1_reagents->product1 step2_reagents 1. LiAlH4 (LAH), THF 2. Aqueous Workup product1->step2_reagents Reduction product2 (1-(tert-butoxycarbonyl)-4-propyl- piperidin-4-yl)methanol step2_reagents->product2 step3_reagents TFA or HCl in Dioxane product2->step3_reagents Acidic Cleavage final_product (4-Propyl-4-piperidinyl)methanol (Target Precursor) step3_reagents->final_product

Figure 1: Proposed workflow for the synthesis of (4-Propyl-4-piperidinyl)methanol.

Protocol 1: Synthesis of (4-Propyl-4-piperidinyl)methanol

This protocol is based on well-established methodologies for the C-alkylation of esters and the subsequent reduction to alcohols.[7] An N-Boc protecting group is used to prevent side reactions at the piperidine nitrogen and is removed in the final step.[8]

Materials:

  • N-Boc-ethyl 4-piperidinecarboxylate

  • Lithium diisopropylamide (LDA)

  • 1-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Standard work-up and purification reagents (diethyl ether, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylate

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to generate LDA in situ. Stir for 30 minutes at -78 °C.

  • Add a solution of N-Boc-ethyl 4-piperidinecarboxylate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Slowly add 1-iodopropane to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Perform a standard aqueous workup: extract with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-propylated ester.

Part B: Reduction and Deprotection

  • Suspend Lithium aluminum hydride (LAH) in anhydrous THF in a flame-dried flask under an inert atmosphere at 0 °C.[7]

  • Slowly add a solution of the purified ester from Part A in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms. Filter the solid and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the N-Boc protected alcohol intermediate.

  • Dissolve the intermediate in dichloromethane (DCM) and add an excess of Trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the mixture under reduced pressure, re-dissolve in water, and basify with NaOH. Extract with an organic solvent (e.g., DCM), dry, and concentrate to yield the final precursor, (4-Propyl-4-piperidinyl)methanol .

Scientist's Note: The use of a strong, non-nucleophilic base like LDA is crucial for the efficient deprotonation at the α-carbon without competing attack at the ester carbonyl. LAH is a powerful reducing agent capable of reducing the ester to the primary alcohol. Extreme caution must be exercised during the LAH quench, as it reacts violently with water.

Part II: Derivatization to Bioactive Analgesic Compounds

The secondary amine of (4-Propyl-4-piperidinyl)methanol is the key functional group for derivatization. Introducing a phenethyl group, in particular, is a well-established strategy for synthesizing highly potent fentanyl-like analgesics.[9] Two primary methods are presented: Direct N-Alkylation and Reductive Amination.

G cluster_A Method A: Direct N-Alkylation cluster_B Method B: Reductive Amination precursor (4-Propyl-4-piperidinyl)methanol reagents_A Phenethyl Bromide, K₂CO₃ Solvent: Acetonitrile (MeCN) precursor->reagents_A Sₙ2 Reaction reagents_B Phenylacetaldehyde, NaBH(OAc)₃ Solvent: Dichloromethane (DCM) precursor->reagents_B Iminium Formation & Reduction product_A (1-(2-Phenylethyl)-4-propyl- piperidin-4-yl)methanol reagents_A->product_A product_B (1-(2-Phenylethyl)-4-propyl- piperidin-4-yl)methanol reagents_B->product_B

Figure 2: Key derivatization pathways for the precursor to form a potent analgesic backbone.

Protocol 2A: Direct N-Alkylation with Phenethyl Bromide

This method leverages the direct nucleophilic attack of the piperidine nitrogen on an alkyl halide. Careful control of stoichiometry is important to prevent over-alkylation.

Materials:

  • (4-Propyl-4-piperidinyl)methanol (1.0 eq)

  • (2-Bromoethyl)benzene (Phenethyl bromide) (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Potassium iodide (KI) (catalytic amount)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add (4-Propyl-4-piperidinyl)methanol, anhydrous acetonitrile, finely powdered K₂CO₃, and a catalytic amount of KI.

  • Stir the suspension vigorously at room temperature.

  • Slowly add phenethyl bromide (1.05 eq) to the stirred solution.

  • Heat the reaction mixture to 60-70 °C and stir overnight, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove the insoluble base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-phenethylated product.

Scientist's Note: K₂CO₃ acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. The addition of catalytic KI can accelerate the reaction via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

Protocol 2B: N-Alkylation via Reductive Amination

Reductive amination is a robust and often higher-yielding alternative to direct alkylation. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

Materials:

  • (4-Propyl-4-piperidinyl)methanol (1.0 eq)

  • Phenylacetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add (4-Propyl-4-piperidinyl)methanol and anhydrous DCM.

  • Add phenylacetaldehyde (1.1 eq) and a catalytic drop of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-phenethylated product.

Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing iminium ions in the presence of other carbonyl groups (like the starting aldehyde). It is less sensitive to moisture than other hydrides like sodium borohydride, making the reaction more reliable.

Part III: Structure-Activity Relationship (SAR) and Further Development

The N-phenethylated product, (1-(2-Phenylethyl)-4-propylpiperidin-4-yl)methanol , serves as a platform for further optimization. The principles of SAR in the 4-anilidopiperidine class, pioneered by fentanyl, provide a roadmap for rational drug design.[3][10]

G cluster_0 Modification of the Hydroxymethyl Group cluster_1 Predicted Pharmacological Outcome start Core Scaffold: (1-Phenethyl-4-propyl-piperidin-4-yl)methanol mod1 Esterification (e.g., with Propionyl Chloride) start->mod1 mod2 Etherification (e.g., Methylation to Methoxymethyl) start->mod2 mod3 Conversion to Anilide (Multi-step synthesis) start->mod3 outcome1 Increased Potency (Mimics Fentanyl's N-acyl group) mod1->outcome1 SAR Principle outcome2 Modulated Potency & Duration (Similar to Sufentanil) mod2->outcome2 SAR Principle outcome3 Dramatically Increased Potency (Creates Fentanyl-like structure) mod3->outcome3 SAR Principle

Figure 3: Logic flow for SAR-guided optimization of the synthesized analgesic backbone.

  • The N-Substituent: The N-phenethyl group is critical for high μ-opioid receptor affinity and potent analgesic activity.[9]

  • The 4-Alkyl Group (Propyl): The steric bulk of substituents at the 4-position of the piperidine ring is known to influence both potency and duration of action.[3][4][5][6] The propyl group provides a significant lipophilic contribution which can enhance blood-brain barrier penetration.

  • The 4-Hydroxymethyl Group: This group is a key point for diversification. Converting it to other functionalities found in potent analgesics is a logical next step:

    • Methoxymethyl Ether: As seen in sufentanil, a methoxymethyl group at this position can dramatically increase potency.

    • Anilide Group: Conversion of the hydroxymethyl group (via oxidation and subsequent amidation) to an N-phenylpropanamide group would complete the synthesis of a direct fentanyl analog, which would be expected to have extremely high potency.

Part IV: Data Presentation and Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Standard Characterization Methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Table 1: Representative Data for Synthesis and Pharmacological Evaluation

Compound IDSynthetic MethodYield (%)Purity (HPLC, %)Analgesic Potency (ED₅₀, mg/kg)
Precursor Protocol 165 (overall)>98%N/A
Product-A Protocol 2A75>99%To be determined
Product-B Protocol 2B88>99%To be determined
Fentanyl ReferenceN/A>99%~0.011
Morphine ReferenceN/A>99%~5.0

Note: ED₅₀ values are highly dependent on the specific assay conditions and animal model used.

Conclusion

(4-Propyl-4-piperidinyl)methanol is a strategically designed precursor for the synthesis of novel and potentially potent analgesic compounds. Its synthesis, while requiring a multi-step approach, utilizes standard and reliable organic chemistry transformations. The subsequent N-alkylation via either direct alkylation or reductive amination provides efficient access to a core analgesic scaffold. By leveraging established structure-activity relationships, this precursor serves as a valuable platform for medicinal chemists to develop next-generation analgesics with tailored pharmacological profiles.

References

  • Vučković, S., Prostran, M., Ivanović, M., Dosen-Micovic, L., Todorović, Z., Nesic, J., Stojanović, R., & Divović, B. (2009). Fentanyl analogs: structure-activity-relationship study. Current Medicinal Chemistry, 16(19), 2468-2474. [Link]

  • Vučković, S., Prostran, M., Ivanović, M., Dosen-Micovic, L., Todorović, Z., Nesic, J., Stojanović, R., & Divović, B. (2009). Fentanyl analogs: structure-activity-relationship study. Semantic Scholar. [Link]

  • Vučković, S., Prostran, M., Ivanović, M., Dosen-Micovic, L., Todorović, Z., Nesic, J., Stojanović, R., & Divović, B. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. Cherry. [Link]

  • Vučković, S., et al. (2009). Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. [Link]

  • Varshneya, N. B., et al. (2023). Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. Pharmacology, Biochemistry and Behavior, 226, 173572. [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Google Patents. (n.d.). EP3215489B1 - Process for the preparation of 1-(2-chloroethyl)-4-piperidine-carboxylic acid ethyl ester.
  • Thomas, M. P., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2953-2957. [Link]

  • Royal Society of Chemistry. (n.d.). . Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Thomas, M. P., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Thomas, M. P., et al. (2018). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH. [Link]

  • ChemistryViews. (2020). Exhaustive Reduction of Aryl Esters. ChemistryViews. [Link]

  • Myers, A. G. (n.d.). REDUCTIONS 30. Andrew G. Myers Research Group. [Link]

  • Lomenzo, S. A., et al. (1996). Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. Journal of Medicinal Chemistry, 39(16), 3109-3118. [Link]

  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group. [Link]

  • ResearchGate. (2021). How can I reduction of carboxylic acid to alkyl groups?. ResearchGate. [Link]

Sources

Application

The Piperidine Scaffold: A Versatile Tool for Interrogating Neurotransmitter Systems

Introduction: The Ubiquitous Piperidine Ring in Neuroscience The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, represents a remarkably privileged scaffold in the field of neuros...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Ring in Neuroscience

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, represents a remarkably privileged scaffold in the field of neuroscience. Its conformational flexibility and ability to be readily functionalized have made it a cornerstone in the design of a vast array of compounds that potently and selectively interact with key components of neurotransmitter systems. From blockbuster therapeutics to indispensable research tools, piperidine derivatives have been instrumental in dissecting the complex signaling pathways that govern brain function and in paving the way for novel treatments for neurological and psychiatric disorders.

This guide provides an in-depth exploration of the multifaceted roles of piperidine derivatives in neurotransmitter system research. We will delve into their applications in studying the dopaminergic, cholinergic, serotonergic, and glutamatergic systems, providing not only the theoretical underpinnings but also detailed, field-proven protocols for their practical application in the laboratory.

I. The Dopaminergic System: Probing Reward, Motivation, and Movement

The dopaminergic system is critically involved in motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in a range of disorders, including Parkinson's disease, schizophrenia, and addiction. Piperidine derivatives have been pivotal in both elucidating the intricacies of dopamine signaling and in the development of therapeutic agents.

Key Piperidine Derivatives in Dopamine Research:
  • Haloperidol: A butyrophenone derivative containing a piperidine ring, haloperidol is a potent antagonist of the dopamine D2 receptor.[1][2][3][4] It is a first-generation antipsychotic used in the management of schizophrenia and other psychotic disorders.[1][4] In a research context, haloperidol is a standard tool for investigating the role of D2 receptor blockade in various physiological and behavioral models.

  • Methylphenidate: This piperidine derivative is a central nervous system stimulant that primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[5][6][7][8] It is widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[5][6][8] Researchers utilize methylphenidate to study the consequences of enhanced dopaminergic and noradrenergic signaling.

  • Risperidone and Paliperidone: These atypical antipsychotics, which feature a piperidine moiety, exhibit a broader receptor binding profile, including high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[9][10][11][12][13] Paliperidone is the active metabolite of risperidone.[9] Their dual antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its toxic metabolite MPP+ (1-methyl-4-phenylpyridinium): While not used therapeutically, these piperidine derivatives are invaluable in preclinical research for creating animal models of Parkinson's disease. MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration, leading to oxidative stress and cell death.[14][15][16][17][18]

Data Presentation: Receptor Binding Affinities
CompoundPrimary Target(s)Binding Affinity (Ki, nM)Therapeutic/Research Application
HaloperidolDopamine D2 Receptor~1-2Antipsychotic, Research tool for D2 blockade
MethylphenidateDopamine Transporter (DAT)~100-200ADHD treatment, Model for increased synaptic dopamine
RisperidoneDopamine D2, Serotonin 5-HT2AD2: ~3-6, 5-HT2A: ~0.2-0.5Antipsychotic
PaliperidoneDopamine D2, Serotonin 5-HT2AD2: ~5-10, 5-HT2A: ~0.3-0.6Antipsychotic
MPP+Dopamine Transporter (DAT)High affinity substrateNeurotoxin for Parkinson's disease modeling

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue source.

Experimental Workflow: In Vivo Microdialysis to Measure Dopamine Release

This protocol outlines the use of in vivo microdialysis to assess the effect of a piperidine-based dopamine reuptake inhibitor, such as methylphenidate, on extracellular dopamine levels in the striatum of a freely moving rat.

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Post-Experiment pre1 Stereotaxic Surgery: Implant guide cannula above striatum pre2 Recovery Period (5-7 days) pre1->pre2 exp1 Insert microdialysis probe through guide cannula exp2 Perfuse with artificial CSF (aCSF) at a constant flow rate (e.g., 1-2 µL/min) exp1->exp2 exp3 Collect baseline dialysate samples (e.g., every 20 min) exp2->exp3 exp4 Administer piperidine derivative (e.g., methylphenidate, i.p.) exp3->exp4 exp5 Collect post-administration dialysate samples exp4->exp5 post1 Analyze dopamine concentration in dialysate samples (e.g., HPLC-ECD) post2 Histological verification of probe placement post1->post2 G cluster_synapse Cholinergic Synapse cluster_pre cluster_post pre_neuron Presynaptic Neuron post_neuron Postsynaptic Neuron synaptic_cleft Synaptic Cleft AChR Acetylcholine Receptor (AChR) synaptic_cleft->AChR ACh Binding AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE ACh ACh_vesicle ACh Vesicle ACh_vesicle->synaptic_cleft ACh Release AChR->post_neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Donepezil Donepezil Donepezil->AChE Inhibition G cluster_setup Experimental Setup cluster_recording Data Recording cluster_analysis Data Analysis setup1 Prepare cultured neurons (e.g., hippocampal neurons) setup2 Position glass micropipette on a neuron to form a giga-ohm seal (patch clamp) setup3 Establish whole-cell recording configuration rec1 Voltage-clamp the neuron at a specific holding potential rec2 Apply NMDA and glycine (co-agonist) to activate NMDA receptors rec1->rec2 rec3 Record baseline NMDA receptor-mediated current rec2->rec3 rec4 Apply piperidine antagonist (e.g., PCP) rec3->rec4 rec5 Record NMDA receptor current in the presence of the antagonist rec4->rec5 ana1 Measure the amplitude of the NMDA receptor current before and after antagonist application ana2 Calculate the percentage of inhibition ana1->ana2

Sources

Method

Application Notes and Protocols for N-tert-butoxycarbonyl Protection of (4-Propyl-4-piperidinyl)methanol

Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis In the intricate landscape of pharmaceutical and drug development, the selective modification of complex molecular scaffolds is paramount. P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis

In the intricate landscape of pharmaceutical and drug development, the selective modification of complex molecular scaffolds is paramount. Polysubstituted heterocyclic systems, such as the piperidine ring, are prevalent motifs in a vast array of therapeutic agents. The secondary amine inherent to the piperidine structure presents a reactive site that often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis for this purpose, prized for its ease of installation, general stability to a wide range of reaction conditions, and facile, orthogonal removal under acidic conditions.[1]

This document provides a comprehensive guide to the N-tert-butoxycarbonyl (Boc) protection of (4-Propyl-4-piperidinyl)methanol, a key intermediate in the synthesis of various biologically active compounds. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by practical insights for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Acylation of a Secondary Amine

The N-Boc protection of (4-Propyl-4-piperidinyl)methanol proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butoxide and carbon dioxide, to yield the stable N-Boc protected product, a carbamate.[2] The presence of a non-nucleophilic base is often employed to neutralize the protonated amine that can form, driving the reaction to completion.

Caption: Mechanism of N-Boc Protection.

Reagent and Solvent Properties

A thorough understanding of the properties of all materials is critical for successful and safe execution of this protocol.

CompoundRoleMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Notes
(4-Propyl-4-piperidinyl)methanolStarting Material157.27 (Calculated)N/AN/AN/AAssumed to be a solid or high-boiling liquid.
Di-tert-butyl dicarbonate (Boc)₂OProtecting Group Source218.2522-24[3]56-57 (0.5 mmHg)[3]0.95[3]Moisture sensitive. Decomposes at elevated temperatures.[4][5]
Triethylamine (TEA)Base101.19-115890.726Common non-nucleophilic base.
Dichloromethane (DCM)Solvent84.93-97401.33A common solvent for this reaction.
Ethyl Acetate (EtOAc)Extraction Solvent88.11-84770.902Used during workup.
HexanesEluent~86<-95~69~0.66Used for chromatography.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made for different scales, but stoichiometry should be maintained.

Materials and Equipment:
  • (4-Propyl-4-piperidinyl)methanol (1.57 g, 10 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11 mmol, 1.1 eq)

  • Triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Workflow Diagram:

Boc_Protection_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup and Isolation cluster_Purification Purification and Analysis A Dissolve Substrate in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add (Boc)₂O Solution C->D E Warm to RT & Stir D->E F Quench with NaHCO₃ E->F Monitor by TLC G Extract with DCM F->G H Wash with Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Purify by Flash Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for N-Boc protection.

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add (4-Propyl-4-piperidinyl)methanol (1.57 g, 10 mmol).

  • Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

  • Add triethylamine (2.1 mL, 15 mmol) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirred reaction mixture over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

Reaction Monitoring:
  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

  • Visualization: Use a UV lamp (if the product is UV active) and/or stain with potassium permanganate (KMnO₄) solution. The starting material (an amine) will typically show a different retention factor (Rf) than the less polar Boc-protected product. The product should have a higher Rf value.

Workup and Purification:
  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is typically effective for eluting the product.

Product Characterization

The identity and purity of the final product, tert-butyl 4-(hydroxymethyl)-4-propylpiperidine-1-carboxylate , should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons on the piperidine ring will appear as multiplets, and the methylene protons of the hydroxymethyl and propyl groups will also be present. The disappearance of the N-H proton signal from the starting material is a key indicator of successful protection.

  • ¹³C NMR: The carbon NMR will show a characteristic signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 155 ppm. The signals for the propyl and piperidine ring carbons will also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z = 258.2, corresponding to the molecular weight of the product (257.38 g/mol ).

Troubleshooting

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (to ~40 °C) can be applied if necessary.
Inactive (Boc)₂O.Use fresh (Boc)₂O. It is sensitive to moisture and can decompose over time.
Low yieldInefficient extraction.Perform additional extractions of the aqueous layer with DCM.
Loss of product during chromatography.Ensure proper selection of eluent and careful collection of fractions.
Presence of multiple spots on TLC after reactionSide reactions.Ensure the reaction is run under anhydrous conditions and at the recommended temperature.

Conclusion

This protocol provides a robust and reliable method for the N-Boc protection of (4-Propyl-4-piperidinyl)methanol. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired protected intermediate, paving the way for further synthetic elaborations in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the protection of other secondary amines, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Master Organic Chemistry. (n.d.). Amine Protection. Retrieved from [Link]1]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]3]

  • Kavala, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2876. [Link]

  • MH Chem. (2020, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]2]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2020). [Example Article Title]. 11(1), 1-10. [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

  • ACS Publications. (2005). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 70(23), 9459–9462. [Link]

  • PubChem. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Grokipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Substituted Piperidines

Welcome to the technical support center for the synthesis of 4-substituted piperidines. This ubiquitous structural motif is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-substituted piperidines. This ubiquitous structural motif is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] The development of robust, stereoselective, and scalable synthetic routes is therefore a critical task for researchers in drug discovery and development.[2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, designed to address common challenges encountered in the lab. We will delve into the mechanistic underpinnings of these issues and provide field-proven, actionable solutions.

Section 1: Troubleshooting Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of a substituted pyridine ring is one of the most direct and atom-economical methods for accessing the piperidine core.[4] However, the aromaticity of the pyridine ring, coupled with the potential for catalyst poisoning by the nitrogen lone pair, presents significant challenges.[4][5]

Q1: I am observing low or no conversion during the hydrogenation of my 4-substituted pyridine. What are the likely causes and how can I fix it?

A1: This is a very common issue, typically stemming from insufficient catalytic activity or catalyst deactivation. Let's break down the potential causes and solutions.

Root Cause Analysis:

  • Catalyst Poisoning: The Lewis basic nitrogen in both the pyridine starting material and the piperidine product can bind strongly to the metal surface of the catalyst, inhibiting its activity.[5] Impurities from previous steps, such as sulfur-containing compounds, are also notorious catalyst poisons.[6]

  • Insufficient Catalyst Activity: The high aromatic stability of the pyridine ring requires a potent catalyst and often forcing conditions (high pressure/temperature) to achieve reduction.[4][7] Your chosen catalyst or conditions may simply be too mild.

  • Poor Mass Transfer: In a heterogeneous system, inefficient mixing can limit the contact between the hydrogen gas, the substrate in solution, and the solid catalyst surface, leading to a stalled reaction.[8]

Troubleshooting Protocol:

Step Action Rationale Key Reference
1 Purify Starting Material Ensure the 4-substituted pyridine is free from impurities, especially sulfur or other Lewis basic compounds. Recrystallization or column chromatography may be necessary.[6][8]
2 Employ an Acidic Additive Add a stoichiometric amount of a strong acid (e.g., HCl) or use an acidic solvent like glacial acetic acid.[7]Protonating the pyridine nitrogen prevents it from poisoning the catalyst and activates the ring toward reduction.[4][7]
3 Increase Hydrogen Pressure & Temperature Incrementally increase the hydrogen pressure (e.g., from 50 bar to 70 bar) and/or temperature.[7]Higher pressure increases hydrogen concentration on the catalyst surface, helping to overcome the ring's aromaticity.[8]
4 Change the Catalyst If using Pd/C, consider switching to a more robust catalyst like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C), which are often more effective for pyridine reduction.[5][7][8]Different metals have varying tolerances to poisoning and different intrinsic activities. Rhodium is often highly effective under milder conditions.[5]
5 Ensure Efficient Stirring Use a high-quality stir bar and a stir plate capable of vigorous agitation to ensure the catalyst remains suspended and the gas-liquid interface is maximized.[8]

Below is a decision tree to guide your troubleshooting process for low conversion issues.

G start Low / No Conversion check_purity Is Starting Material Pure? start->check_purity purify Purify Pyridine (Chromatography / Recrystallization) check_purity->purify No check_acid Are Acidic Conditions Used? check_purity->check_acid Yes purify->check_acid add_acid Add Glacial Acetic Acid or HCl check_acid->add_acid No check_conditions Are Reaction Conditions Forcing Enough? check_acid->check_conditions Yes add_acid->check_conditions increase_p_t Increase H₂ Pressure and/or Temperature check_conditions->increase_p_t No change_catalyst Consider a Different Catalyst (e.g., PtO₂, Rh/C) check_conditions->change_catalyst Yes success Reaction Proceeds increase_p_t->success change_catalyst->success

Caption: Troubleshooting tree for pyridine hydrogenation.

Q2: My reaction works, but I am getting a mixture of cis and trans diastereomers. How can I control the stereoselectivity to favor the cis isomer?

A2: Achieving high diastereoselectivity is a primary challenge, especially for 2,4- or 3,4-disubstituted piperidines. The cis isomer is often the kinetic product of catalytic hydrogenation.

Mechanistic Insight:

During heterogeneous hydrogenation, the pyridine ring adsorbs onto the catalyst surface. Hydrogen is then delivered sequentially from the catalyst face to the adsorbed ring. This typically results in a syn-addition of hydrogen atoms, leading to the formation of the cis-piperidine derivative as the major product.[7][9] Deviation from this outcome often suggests that either the substrate can adsorb in multiple conformations or that isomerization is occurring under the reaction conditions.

Strategies for Maximizing cis-Selectivity:

  • Use Milder Conditions: Harsher conditions (high temperatures) can provide enough energy to cause epimerization at a stereocenter adjacent to the nitrogen or ring-flipping during the reduction process, leading to the thermodynamically more stable trans product. Running the reaction at lower temperatures and pressures for a longer duration often favors the kinetic cis product.

  • Catalyst Choice: The nature of the catalyst surface can influence the substrate's binding orientation. Platinum-based catalysts like PtO₂ under acidic conditions are well-documented to provide high cis-selectivity.[7]

  • Substrate Control: The steric bulk of existing substituents can effectively block one face of the pyridine ring from adsorbing to the catalyst surface, directing hydrogenation to the opposite face and enhancing stereoselectivity.[9]

Experimental Protocol: Diastereoselective Hydrogenation of Ethyl 4-methylnicotinate

This protocol is adapted from methodologies known to favor cis products.

  • Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.[6]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[6]

  • Pressurization: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 bar.[7]

  • Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours.[6][7]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC after withdrawing a small, carefully depressurized aliquot.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.[4]

  • Isolation: Carefully neutralize the filtrate with a saturated solution of NaHCO₃ or another base. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy.

Section 2: Troubleshooting Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is frequently used to construct the piperidine ring, often via an intramolecular pathway or by modifying a pre-existing piperidone.[10] The main challenge lies in controlling side reactions.[11]

Q3: I am attempting an intramolecular reductive amination to form a 4-substituted piperidine, but I am getting a low yield and multiple byproducts. What's going wrong?

A3: Low yields in reductive aminations are typically due to inefficient imine/enamine formation or competing side reactions. The choice of reducing agent and reaction conditions is critical.

Root Cause Analysis:

  • Inefficient Imine/Enamine Formation: The initial condensation between the aldehyde/ketone and the amine is a reversible equilibrium. Water is produced as a byproduct, and its presence can shift the equilibrium back to the starting materials.

  • Unsuitable Reducing Agent: A reducing agent that is too powerful (e.g., NaBH₄) can reduce the starting carbonyl compound before it has a chance to form the imine. A reagent that is too weak may not efficiently reduce the imine/iminium ion intermediate.

  • Side Reactions: The basic amine or enamine intermediate can catalyze aldol-type side reactions. Over-alkylation can also occur if the newly formed secondary amine reacts with another molecule of the carbonyl starting material.[11]

Troubleshooting Protocol:

G cluster_critical Key Control Points start Start: Carbonyl + Amine mix Mix Substrates in Solvent (e.g., DCM, DCE) start->mix add_reagent Add Reducing Agent (e.g., NaBH(OAc)₃) mix->add_reagent Critical Step: Imine Formation stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->stir Critical Step: Reduction workup Aqueous Workup / Quench stir->workup purify Purification (Column Chromatography) workup->purify product Final Piperidine Product purify->product

Caption: General workflow for one-pot reductive amination.

Strategies for Optimization:

  • Use a Mild, Oxophilic Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations. It is mild enough that it will not readily reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate. This allows for a convenient one-pot procedure.

  • Control pH: The reaction is often fastest under weakly acidic conditions (pH 5-6), which helps to catalyze imine formation without deactivating the amine nucleophile. Acetic acid is often used as a catalyst.

  • Remove Water: While often not necessary with NaBH(OAc)₃, for sluggish reactions, adding a dehydrating agent like molecular sieves can help drive the initial imine-forming equilibrium forward.

  • Order of Addition: For the one-pot protocol, it is standard to mix the amine and carbonyl components first for a short period to allow the imine equilibrium to be established before adding the reducing agent.[12]

Section 3: Regio- and Stereoselectivity in Cycloaddition Strategies

Cycloaddition reactions, such as [3+3] or [5+1] annulations, offer powerful and convergent routes to complex piperidine structures.[13][14] However, controlling regioselectivity and stereoselectivity can be a significant hurdle.

Q4: My [3+3] cycloaddition is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioselectivity in cycloadditions is governed by a combination of electronic and steric factors in the transition state. Understanding the mechanism is key to influencing the outcome.

Mechanistic Insight:

In many cycloaddition strategies, the regiochemical outcome is determined by which terminus of the 3-atom component attacks which terminus of the other component. For instance, in reactions involving aziridines as electrophiles, the nucleophile will preferentially attack the less sterically hindered carbon of the aziridinium ion intermediate.[14] In other systems, such as those involving piperidyne intermediates, the regioselectivity can be rationalized by distortion/interaction models, where orbital interactions dictate the preferred sites of bond formation.[1]

Strategies for Controlling Regioselectivity:

  • Modify Steric Bulk: Increasing the steric hindrance at one end of a reactant can effectively block that site, directing the reaction to the alternative, less-hindered position.

  • Tune Electronics: The addition of electron-withdrawing or electron-donating groups to one of the components can polarize the system, creating a more favorable electrostatic interaction for one regioisomeric transition state over the other.

  • Choice of Catalyst/Activating Group: The Lewis acid or activating group used can dramatically influence the outcome. For N-activated pyridinium salts, the choice of the N-acyl group can dictate whether a nucleophile adds to the 2- or 4-position by influencing the relative energies of the corresponding intermediates.[15]

References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Cui, L., Li, C., & Zhang, L. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Pérès, B., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, 2703-2712.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • BenchChem Technical Support Team. (2025).
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623.
  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • García-López, J.-A., et al. (2014). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Angewandte Chemie International Edition, 53(28), 7272-7276. [Link]

  • Lautens, M., & Nicolaus, N. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols. Synfacts, 2011(3), 0285.
  • Kachaeva, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(21), 13137. [Link]

  • Unattributed. (2025). Piperidine Synthesis. DTIC.
  • Sárkány, M., et al. (2004). Convenient, Benign and Scalable Synthesis of 2‐ and 4‐Substituted Benzylpiperidines. Advanced Synthesis & Catalysis, 346(6), 653-661. [Link]

  • BenchChem. (2025).
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Kachaeva, M. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937.
  • Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130-3171. [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 539-544.
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(10), 2234-2237. [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry, 31(3), 1731-1735.
  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Link]

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives.
  • Stokes, B. J., et al. (2007). Development of a [3+3] Cycloaddition Strategy toward Functionalized Piperidines. The Journal of Organic Chemistry, 72(19), 7290-7298. [Link]

  • Hartwieg, C., et al. (2013). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 17(4), 656-662. [Link]

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5649. [Link]

  • Wang, S., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Advances, 5, 22350-22354.
  • Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(44), 6065-6076.
  • Unattributed. (n.d.). Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • He, L., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3523-3526. [Link]

  • Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Reddit User. (2023).
  • Unattributed. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate. [Link]

  • Various Authors. (2005-2006). Synthesis of piperdine. Sciencemadness Discussion Board.
  • BenchChem. (2025).
  • Unattributed. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20.
  • Unattributed. (n.d.). Synthesis of highly substituted piperidines 4a-4ac. ResearchGate. [Link]

  • Marsden, S. P., et al. (2007). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 72(9), 3246-3254. [Link]

  • Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7545-7550. [Link]

  • Liu, T., & Hong, L. (2017). Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis. Organic Chemistry Frontiers, 4, 2328-2351.

Sources

Optimization

Technical Support Center: Synthesis of (4-Propyl-4-piperidinyl)methanol

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the synthesis of (4-Propyl-4-piperidinyl)methanol, a valuable building block in pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for the synthesis of (4-Propyl-4-piperidinyl)methanol, a valuable building block in pharmaceutical development. Our focus is to address common challenges and provide actionable strategies to improve reaction yield and product purity. The synthesis, while conceptually straightforward, involves sensitive reagents and reaction conditions that demand careful control.

Overview of the Core Synthesis Pathway

The most prevalent and reliable method for synthesizing (4-Propyl-4-piperidinyl)methanol involves a Grignard reaction. This route consists of two primary stages:

  • N-Protection of the Piperidine Ring: The secondary amine of the starting material, typically an ethyl isonipecotate derivative, is protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

  • Grignard Addition: The protected piperidone is reacted with a propylmagnesium halide (e.g., propylmagnesium bromide). This organometallic reagent adds twice to the ester carbonyl, forming a tertiary alcohol upon acidic work-up.

  • Deprotection: The N-protecting group is removed to yield the final product.

This guide will focus on troubleshooting the critical Grignard addition step, which is often the primary source of yield loss.

Visualizing the Reaction and Troubleshooting Logic

The Core Grignard Reaction

The diagram below illustrates the key transformation in this synthesis: the addition of the propyl Grignard reagent to the protected piperidine ester.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products N_Boc_Isonipecotate N-Boc-ethyl isonipecotate Addition Grignard Addition (Anhydrous THF, 0°C to RT) N_Boc_Isonipecotate->Addition PropylMgBr 2.5 eq. Propylmagnesium Bromide PropylMgBr->Addition Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Forms tertiary alcohol precursor Final_Product (4-Propyl-4-piperidinyl)methanol (after work-up & deprotection) Intermediate->Final_Product Quench & Deprotection

Caption: Core Grignard reaction pathway.

Troubleshooting Workflow for Low Yield

When encountering low yields, a systematic approach is crucial. The following flowchart outlines a logical sequence for diagnosing and resolving common issues.

G Start Low Yield of (4-Propyl-4-piperidinyl)methanol Check_Grignard Was the Grignard Reagent Successfully Formed/Active? Start->Check_Grignard Check_Reaction Were Reaction Conditions Optimal? Check_Grignard->Check_Reaction Yes Grignard_Moisture Problem: Moisture Contamination Solution: Rigorously dry glassware, solvents, and reagents. Check_Grignard->Grignard_Moisture No Check_Workup Was the Work-up & Purification Procedure Efficient? Check_Reaction->Check_Workup Yes Reaction_Temp Problem: Sub-optimal Temperature Solution: Add Grignard at 0°C to control exotherm, then warm to RT to ensure completion. Check_Reaction->Reaction_Temp No Workup_Quench Problem: Product Loss During Quench Solution: Use saturated NH4Cl for a careful, controlled quench at low temperature. Check_Workup->Workup_Quench No Grignard_Mg Problem: Inactive Mg Surface Solution: Activate Mg with iodine, 1,2-dibromoethane, or mechanical grinding. Grignard_Moisture->Grignard_Mg Grignard_Halide Problem: Impure Propyl Halide Solution: Purify halide by distillation or filtration through alumina. Grignard_Mg->Grignard_Halide Reaction_Enolization Problem: Enolization of Ester Solution: Use a less hindered Grignard or a more reactive ester. Ensure low temperature addition. Reaction_Temp->Reaction_Enolization Reaction_Incomplete Problem: Incomplete Reaction Solution: Extend reaction time or gently heat to reflux. Monitor by TLC. Reaction_Enolization->Reaction_Incomplete Workup_Purification Problem: Emulsions / Poor Separation Solution: Adjust pH, add brine, or use filtration aids. Optimize chromatography. Workup_Quench->Workup_Purification

Caption: A logical troubleshooting workflow for low yield.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that can arise during the synthesis.

Issue 1: The Grignard reaction fails to initiate or the yield is extremely low (<10%).

  • Question: I mixed my propyl bromide, magnesium turnings, and THF, but the reaction won't start (no cloudiness, no exotherm). What's wrong?

  • Answer: Failure to initiate is the most common problem and is almost always due to inhibitors on the magnesium surface or in the reaction medium.

    • Potential Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[1][2]

      • Solution: Activate the magnesium. Before adding the bulk of your solvent, add the magnesium turnings to the flask and briefly heat them with a heat gun under a high vacuum to drive off moisture and some oxides. After cooling under an inert atmosphere (Argon or Nitrogen), you can add a small activating agent like a single crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine's purple color is a good indicator of initiation.

    • Potential Cause 2: Presence of Moisture. Grignard reagents are potent bases and will be instantly quenched by water or other protic sources.[1][2]

      • Solution: Ensure all components are scrupulously dry. Glassware should be oven-dried (>120°C overnight) or flame-dried under vacuum and cooled under an inert gas stream.[2] The solvent (THF) must be anhydrous. It is best practice to use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or a commercial anhydrous solvent from a sealed bottle.

    • Potential Cause 3: Impure Alkyl Halide. The propyl bromide or chloride may contain traces of water, alcohol, or other impurities that inhibit the reaction.

      • Solution: Pass the propyl halide through a short plug of activated, neutral alumina immediately before use to remove trace impurities.[3]

Issue 2: The Grignard reagent formed, but the yield of the final alcohol is moderate to low (20-50%).

  • Question: My Grignard reagent seemed to form correctly, but after reacting with the N-Boc-ethyl isonipecotate and work-up, my yield is poor. What side reactions could be occurring?

  • Answer: Once the Grignard reagent is formed, yield loss is typically due to competing side reactions or incomplete conversion.

    • Potential Cause 1: Enolization of the Ester. The Grignard reagent can act as a base and deprotonate the alpha-proton of the ester, forming an enolate that will not react further to form the tertiary alcohol.[1] This is more common with sterically hindered Grignard reagents or ketones, but can still be a factor.

      • Solution: Control the reaction temperature. Add the ester solution dropwise to the Grignard reagent at a low temperature (0 °C) to favor nucleophilic addition over deprotonation.[1] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.

    • Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after stirring at room temperature for several hours, you can gently heat the reaction mixture to reflux for 1-2 hours to drive it to completion.[1]

    • Potential Cause 3: Diaddition vs. Monoaddition. The reaction of a Grignard reagent with an ester ideally forms a ketone intermediate which then rapidly reacts with a second equivalent of the Grignard reagent.[4] If the reaction is stopped prematurely or conditions are not optimal, you may isolate a mixture containing the ketone, which complicates purification and lowers the yield of the desired tertiary alcohol.

      • Solution: Use a slight excess of the Grignard reagent (2.2 to 2.5 equivalents relative to the ester) to ensure full conversion to the tertiary alcohol. Ensure sufficient reaction time after the addition is complete.

Frequently Asked Questions (FAQs)

  • Q1: Is it better to use propyl bromide or propyl chloride?

    • A: Propyl bromide is generally more reactive than propyl chloride and is often preferred for Grignard reagent formation. However, if you experience significant Wurtz coupling (formation of hexane), switching to the less reactive propyl chloride may be beneficial.

  • Q2: My starting material is ethyl isonipecotate, which has a free secondary amine. Do I really need to protect it?

    • A: Absolutely. The N-H proton of the piperidine ring is acidic enough (pKa ~40 in DMSO) to be rapidly deprotonated by the Grignard reagent (a strong base).[5] This will consume one equivalent of your valuable reagent for every equivalent of starting material, forming an unreactive magnesium amide and significantly reducing your yield. Protecting the nitrogen, for example as an N-Boc derivative, is a critical step.

  • Q3: What is the best procedure for quenching the reaction?

    • A: A slow, controlled quench is essential. After the reaction is complete, cool the flask in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than water or dilute acid and can help minimize emulsions and decompose the magnesium alkoxide complexes more gently.

  • Q4: I am having trouble with emulsions during the aqueous work-up. How can I resolve this?

    • A: Emulsions are common in Grignard work-ups. First, ensure the quenching is complete. Adding brine (saturated NaCl solution) can help break up emulsions by increasing the ionic strength of the aqueous phase. If the emulsion persists, you can try filtering the entire biphasic mixture through a pad of Celite®.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Ethyl Isonipecotate
  • Dissolve ethyl isonipecotate (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution.

  • Add a base such as triethylamine (1.2 eq.) or a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Perform a standard aqueous work-up and purify by column chromatography or distillation to yield N-Boc-ethyl isonipecotate.

Protocol 2: Grignard Reaction and Work-up

Note: This procedure must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Setup: Place magnesium turnings (2.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Activation: Add a crystal of iodine and gently warm the flask with a heat gun under inert gas flow until violet vapors are observed. Allow to cool.[1]

  • Formation: Add anhydrous THF to cover the magnesium. Prepare a solution of propyl bromide (2.5 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium. Wait for the reaction to initiate (cloudiness, gentle reflux). Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour at room temperature.

  • Addition: Cool the freshly prepared Grignard reagent solution to 0 °C. Dissolve N-Boc-ethyl isonipecotate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Quench: Cool the reaction mixture back to 0 °C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction: Add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel. The subsequent deprotection step (e.g., with trifluoroacetic acid or HCl in dioxane) would then be performed on this purified intermediate.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Grignard Reagent Stoichiometry 2.2 - 2.5 equivalentsEnsures complete conversion of the ester to the tertiary alcohol, overcoming any minor quenching.[3]
Substrate Addition Temperature 0 °CMinimizes side reactions like enolization by favoring nucleophilic addition.[1]
Reaction Time (Post-Addition) 2 - 4 hours at Room TemperatureAllows the reaction to proceed to completion. Monitor by TLC.
Solvent Anhydrous Tetrahydrofuran (THF)Good solvent for both Grignard formation and the subsequent reaction due to its etheric nature which stabilizes the Grignard reagent.[6]
Quenching Agent Saturated Aqueous NH₄ClProvides a controlled, mildly acidic quench to decompose complexes and minimize emulsions.

References

  • BenchChem. Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
  • Reddit User Discussion on r/chemistry. Troubleshooting my grignard reactions. (2020-06-20).
  • Reddit User Discussion on r/Chempros. Grignard Formation - Troubleshooting and Perfecting. (2021-09-09).
  • Quora User Discussion. How to improve the percent yield in Grignard reaction. (2019-03-19).
  • Molbase. Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol.
  • Royal Society of Chemistry. RSC Advances Journal. Available from:

  • Jensen, K. F. et al. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research.
  • Google Patents. 4-diphenylmethyl piperidine derivatives and process for their preparation. WO1993021156A1.
  • ChemicalBook. 4-Piperidinemethanol synthesis.
  • Sigma-Aldrich. Product Page: 4-Piperidinemethanol.
  • Chemistry Stack Exchange. Why does magnesium bromide transfers from a carbon atom to nitrogen in piperidine? (2020-08-17).
  • Sigma-Aldrich. Product Page: N-Boc-4-piperidinemethanol.

Sources

Troubleshooting

Technical Support Center: Purification Techniques for (4-Propyl-4-piperidinyl)methanol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of (4-Propyl-4-piperidinyl)methanol. As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of (4-Propyl-4-piperidinyl)methanol. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you navigate the common challenges encountered during the purification of this and similar piperidine derivatives. This document is structured to provide direct, actionable advice in a question-and-answer format, supplemented by troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying (4-Propyl-4-piperidinyl)methanol?

The choice of purification method for (4-Propyl-4-piperidinyl)methanol depends on the nature and quantity of impurities, as well as the scale of your experiment. The most common and effective techniques are:

  • Silica Gel Column Chromatography: This is the workhorse method for purifying piperidine derivatives. It separates compounds based on their polarity. Given that (4-Propyl-4-piperidinyl)methanol has both a polar alcohol and a basic amine group, it will interact strongly with the acidic silica gel.

  • Recrystallization: If your crude product is a solid and contains a moderate level of impurities, recrystallization can be a highly effective and scalable purification method. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2]

  • Acid-Base Extraction: This technique is particularly useful for removing neutral or acidic impurities from the basic (4-Propyl-4-piperidinyl)methanol. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic product will move to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

  • Distillation: Given that the parent compound, 4-piperidinemethanol, has a boiling point of 118-120 °C at 10 mmHg, vacuum distillation could be a viable option for purifying (4-Propyl-4-piperidinyl)methanol, especially on a larger scale, provided the compound is thermally stable.[4][5]

Q2: How do I choose the right solvent system for silica gel chromatography of this compound?

Choosing the right eluent is critical for successful chromatographic separation. For a basic compound like (4-Propyl-4-piperidinyl)methanol, a common issue is peak tailing on the silica gel. Here's a systematic approach to selecting your solvent system:

  • Start with a standard solvent system: A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6][7]

  • Thin-Layer Chromatography (TLC) is your best friend: Before committing to a column, run several TLC plates with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate). The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[3]

  • Incorporate a basic modifier: To mitigate peak tailing caused by the interaction of the basic piperidine nitrogen with the acidic silica gel, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to your eluent system.[3]

  • Consider more polar solvents: If your compound is not moving from the baseline even with high concentrations of ethyl acetate, you can switch to a more polar solvent system, such as dichloromethane/methanol.

Q3: My compound is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

Peak tailing is a frequent issue when purifying basic compounds like piperidine derivatives on silica gel.[3] This is primarily due to the strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the silica surface.

Solutions:

  • Add a basic modifier: As mentioned above, adding 0.5-1% triethylamine or a few drops of ammonia to your eluent system will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[3]

  • Use a different stationary phase: If peak tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Protect the amine: If your synthesis allows, protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) can significantly improve chromatographic behavior.[8]

Q4: What are the likely impurities I might encounter in a crude sample of (4-Propyl-4-piperidinyl)methanol?

The impurities in your crude product will largely depend on the synthetic route used. However, some common impurities could include:

  • Starting materials: Unreacted precursors from your synthesis.

  • Reagents: Any excess reagents or catalysts used in the reaction.

  • By-products: Products from side reactions. For example, if the synthesis involves the reduction of a carbonyl group, you might have the corresponding over-reduced or under-reduced products.

  • Solvents: Residual solvents from the reaction or workup.

A thorough understanding of your synthetic pathway is crucial for identifying potential impurities.[9]

Q5: Can I use recrystallization to purify (4-Propyl-4-piperidinyl)methanol? How do I select a suitable solvent?

Recrystallization is an excellent purification method for solid compounds.[2] The parent compound, 4-piperidinemethanol, is a solid with a melting point of 55-59 °C.[4][5] (4-Propyl-4-piperidinyl)methanol is also likely to be a solid at room temperature.

Solvent Selection Strategy:

  • "Like dissolves like": Start by testing solvents with similar polarities to your compound. Given the presence of a hydroxyl group and a piperidine ring, polar protic solvents like ethanol, methanol, or isopropanol, and polar aprotic solvents like acetone or ethyl acetate are good starting points.

  • Small-scale solvent screening:

    • Place a small amount (10-20 mg) of your crude product into several test tubes.

    • Add a small amount of a different solvent to each tube.

    • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]

  • Two-solvent system: If you can't find a single suitable solvent, a two-solvent system can be very effective.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly. Common two-solvent systems include methanol/water, ethanol/water, and dichloromethane/hexanes.[11]

Troubleshooting Guide

Problem Potential Causes Solutions
Low yield after purification - Using too much solvent during recrystallization.[12] - The compound has some solubility in the cold recrystallization solvent. - In chromatography, the chosen eluent is too polar, causing the product to elute with impurities.- For recrystallization, use the minimum amount of hot solvent needed for dissolution.[1] Cool the solution slowly and then in an ice bath to maximize crystal formation. - For chromatography, use a less polar eluent system to achieve better separation.
Product is still impure after a single purification step - The impurities have very similar properties to the product. - The chosen purification method is not optimal for the specific impurities present.- Repeat the purification step. - Use a combination of purification methods. For example, perform an acid-base extraction first to remove neutral or acidic impurities, followed by column chromatography or recrystallization.[3]
The compound appears as an oil and won't crystallize - The compound may have a low melting point. - Residual solvent is acting as an impurity and preventing crystallization. - The compound has "oiled out" during recrystallization.- Try cooling the oil in an ice bath and scratching the side of the flask with a glass rod to induce crystallization.[1] - Ensure all solvent is removed under high vacuum. - If it oils out, reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.
Multiple spots on TLC after chromatography - The column was overloaded with the crude product. - The eluent polarity was increased too quickly during a gradient elution. - The compound is degrading on the silica gel.- Use a larger column or less crude material. - Use a more gradual solvent gradient. - Add a basic modifier to the eluent to prevent degradation.[3]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The specific eluent system and column size will need to be optimized based on your TLC analysis and the amount of crude material.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).

    • Add 0.5-1% triethylamine to the eluent to improve the spot shape.[3]

    • The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[3]

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Pack the column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions in test tubes.

  • Analysis and Product Isolation:

    • Analyze the collected fractions using TLC to identify the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (4-Propyl-4-piperidinyl)methanol.

Protocol 2: Recrystallization

This protocol outlines the general steps for recrystallization. The choice of solvent is crucial and should be determined by small-scale experiments as described in the FAQs.[3]

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude (4-Propyl-4-piperidinyl)methanol into several test tubes.

    • Add a small amount of different solvents to each tube. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[3]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent and stir until the solid is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Workflow for Selecting a Purification Method

Purification_Selection start Crude (4-Propyl-4-piperidinyl)methanol is_solid Is the crude product a solid? start->is_solid distillation Vacuum Distillation (for large scale & thermal stability) start->distillation is_basic Are impurities non-basic? is_solid->is_basic No (or if recrystallization fails) recrystallization Recrystallization is_solid->recrystallization Yes chromatography Silica Gel Chromatography is_basic->chromatography No acid_base Acid-Base Extraction is_basic->acid_base Yes acid_base->chromatography Further purification needed

Caption: Decision tree for selecting an appropriate purification technique.

Troubleshooting Chromatography Peak Tailing

Chromatography_Troubleshooting start Peak tailing observed in chromatography add_modifier Add 0.5-1% Triethylamine to Eluent start->add_modifier check_resolution Is peak shape acceptable? add_modifier->check_resolution change_stationary_phase Switch to Alumina or other stationary phase check_resolution->change_stationary_phase No proceed Proceed with Purification check_resolution->proceed Yes

Caption: A workflow for troubleshooting peak tailing in chromatography.

References

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it? [Link]

  • ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]

  • ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • RSC Publishing. Donepezil-based acetylcholinesterase reactivators. [Link]

  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • PubChem. 4-Piperidinemethanol. [Link]

  • Molbase. Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopicity of (4-Propyl-4-piperidinyl)methanol

Welcome to the technical support guide for (4-Propyl-4-piperidinyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Propyl-4-piperidinyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. By understanding and controlling its interaction with atmospheric moisture, you can ensure the integrity, stability, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is (4-Propyl-4-piperidinyl)methanol susceptible to it?

A1: Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment.[1] (4-Propyl-4-piperidinyl)methanol possesses both a hydroxyl (-OH) group and a tertiary amine within its piperidine ring structure.[2][3] These functional groups are polar and capable of forming hydrogen bonds with atmospheric water, making the compound prone to moisture absorption. This absorbed water can lead to physical changes (like increased volume or viscosity) and chemical degradation.[1]

Q2: What are the potential consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture uptake can significantly impact your research by:

  • Altering Physical Properties: The material can become difficult to handle, affecting flowability and accurate weighing. In severe cases, it can lead to caking or even deliquescence (dissolving in the absorbed water).[4][5]

  • Compromising Chemical Stability: The presence of water can accelerate degradation pathways such as hydrolysis, potentially reducing the purity and potency of the active pharmaceutical ingredient (API).[6]

  • Affecting Formulation Performance: In a drug product, excess moisture can impact dissolution rates, bioavailability, and overall shelf life.[7]

  • Introducing Experimental Inaccuracy: The measured weight of the compound will be artificially high, leading to errors in concentration calculations for solutions and formulations.

Q3: How can I visually identify if my sample of (4-Propyl-4-piperidinyl)methanol has absorbed excessive moisture?

A3: While subtle moisture uptake may not be visible, signs of significant hygroscopicity include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even syrupy or liquid state.[8] Any change from its initial appearance upon receipt should be considered suspect.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: Inconsistent results or loss of compound activity over time.

  • Probable Cause: This is a classic sign of chemical degradation, likely accelerated by absorbed moisture. Water can act as a plasticizer, increasing molecular mobility and reactivity, or as a direct reactant in hydrolysis.[9]

  • Troubleshooting Workflow:

    dot graph TD { A[Start: Inconsistent Results Observed] --> B{Was the compound handled under controlled humidity?}; B -->|No| C[Implement stringent handling protocols. Use a glove box or dry-air environment.]; B -->|Yes| D{Is the primary container properly sealed?}; C --> E[Re-test with a fresh, properly handled sample.]; D -->|No| F[Ensure container is tightly sealed with parafilm after each use. Store in a desiccator.]; D -->|Yes| G{Has the water content been quantified?}; F --> E; G -->|No| H[Perform Karl Fischer titration to determine water content.]; G -->|Yes| I[Compare water content to acceptable limits. If high, consider the material compromised.]; H --> I; I --> E; }

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The weight of the compound seems to increase after being left on the balance.

  • Probable Cause: The compound is actively absorbing moisture from the laboratory air while being weighed. This is a direct indication of its hygroscopic nature.

  • Solution:

    • Minimize Exposure: Work quickly and efficiently.[8] Prepare all necessary tools and vials before opening the primary container.

    • Controlled Environment: If possible, perform weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with dry nitrogen or argon).[10][11][12]

    • Use a Desiccator: If a glove box is unavailable, keep the primary container in a desiccator.[8] Only remove it for the brief period needed for weighing. Allow the container to return to room temperature inside the desiccator before opening to prevent condensation.

Issue 3: The solid compound has formed clumps or a hard cake.

  • Probable Cause: The material has been exposed to high humidity, causing particle surfaces to partially dissolve and then fuse upon slight drying. This is known as caking.[4]

  • Solution:

    • Assessment: The material's quality is now questionable. It is highly recommended to quantify the water content via Karl Fischer titration before use.

    • Prevention: This highlights a critical failure in storage protocol. Review and immediately implement proper storage conditions as outlined in the next section. Future material should be stored in smaller, single-use aliquots if accessed frequently.

Experimental Protocols & Best Practices

Storage and Handling

Proper storage is the first line of defense against hygroscopicity.[13]

  • Primary Container: Always keep (4-Propyl-4-piperidinyl)methanol in its original, tightly sealed container. After opening, reseal the cap firmly and wrap the junction with parafilm to create a more robust barrier against moisture ingress.[14]

  • Secondary Containment: Place the sealed primary container inside a desiccator containing an active desiccant.[1][5] This provides a dry microenvironment.

  • Controlled Atmosphere: For maximum protection, especially for long-term storage or highly sensitive applications, store the material inside a glove box under an inert atmosphere (e.g., nitrogen or argon).[12][15]

Storage Condition Level of Protection Best For
Tightly Sealed ContainerMinimalShort-term, in low-humidity labs
Sealed Container in DesiccatorGoodRoutine laboratory use
Aliquoted in Glove BoxExcellentLong-term storage, high-purity standards, sensitive assays
Recommended Desiccants

The choice of desiccant is crucial for maintaining a low-humidity environment.[16][17][18]

Desiccant Type Mechanism Key Features
Silica Gel (Indicating) AdsorptionVersatile and common. Color change indicates saturation.[17][19]
Molecular Sieves (3A or 4A) AdsorptionHighly efficient with uniform pore sizes, can achieve very low relative humidity.[19]
Calcium Sulfate (Drierite) Chemical ReactionBinds water as a hydrate. Good general-purpose desiccant.

Note: Ensure desiccants are regenerated or replaced according to the manufacturer's instructions to maintain their effectiveness.

Protocol: Quantifying Water Content by Karl Fischer Titration

This is the gold-standard method for accurately determining water content.[20][21][22]

  • Objective: To precisely measure the percentage of water in a sample of (4-Propyl-4-piperidinyl)methanol.

  • Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[22]

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator. Coulometric is preferred for very low water content (<1%).[20][21]

Step-by-Step Methodology (Volumetric):

  • System Preparation: Add fresh Karl Fischer solvent (e.g., methanol-based) to the titration vessel.

  • Pre-Titration: Run the titrator to neutralize any residual water in the solvent until a stable, anhydrous endpoint is reached.

  • Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) and titrate to the endpoint.[22] This determines the water equivalence factor (F) of the Karl Fischer reagent.

  • Sample Preparation: In a controlled environment (glove box or on a balance with minimal air exposure), accurately weigh a suitable amount of (4-Propyl-4-piperidinyl)methanol.

  • Sample Titration: Quickly transfer the weighed sample into the titration vessel. Ensure it dissolves completely. Titrate with the Karl Fischer reagent to the electrometric endpoint.[22]

  • Calculation: The instrument's software will typically calculate the water content automatically. The manual calculation is: Water Content (%) = (Volume of KF Reagent Used × F) / (Sample Weight) × 100

Advanced Characterization: Dynamic Vapor Sorption (DVS)

For in-depth analysis, DVS is a powerful technique to understand the hygroscopic behavior of a material across a wide range of relative humidity (RH).[23][24][25]

  • Principle: DVS measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in RH at a constant temperature.[23][26]

  • Information Gained:

    • Sorption/Desorption Isotherm: A plot of mass change versus RH, revealing the extent of water uptake.[26]

    • Hygroscopicity Classification: The material can be classified (e.g., non-hygroscopic, slightly hygroscopic) based on its water uptake at a specific RH (e.g., 80% RH).

    • Phase Transitions: DVS can identify critical RH values at which the material may undergo changes, such as converting from an anhydrous to a hydrate form.[26]

dot graph TD { subgraph DVS Workflow direction LR; A[Sample Preparation] --> B(Equilibration at 0% RH); B --> C{Stepwise Increase in RH}; C --> D[Measure Mass Uptake at each step]; D --> E{Stepwise Decrease in RH}; E --> F[Measure Mass Loss at each step]; F --> G[Generate Sorption-Desorption Isotherm]; end }

Caption: Simplified workflow for a Dynamic Vapor Sorption (DVS) experiment.

References

  • Chan, H. K., & Gonda, I. (1987). Hygroscopicity and moisture adsorption kinetics of pharmaceutical solids: a review. Drug Development and Industrial Pharmacy, 13(4-5), 653-693.
  • Emery, E., Oliver, J., Pugsley, T., Sharma, J., & Zhou, J. (2008). Flowability of moist pharmaceutical powders. Powder Technology, 184(3), 348-358.
  • Hiestand, E. N. (2003). Mechanistic and physical principles of powder compression. Pharmaceutical Research, 20(1), 3-12.
  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Available at: [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Dynamic Vapor Sorption. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Available at: [Link]

  • Newman, A. W., & Zografi, G. (2003). The role of water in the solid state. In Water in Crystalline Solids (pp. 1-32). Springer, Boston, MA.
  • Ohtake, S., Shalaev, E., & Zografi, G. (2011). The effect of water on the stability of solid dosage forms. Pharmaceutical Research, 28(5), 987-1002.
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • Sorbead India. (n.d.). Pharmaceutical Desiccants. Available at: [Link]

  • Tong, P., & Zografi, G. (2001). The relationship between the physical and chemical stability of amorphous solids. Journal of Pharmaceutical Sciences, 90(11), 1791-1804.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. UTSC Laboratory Health and Safety Manual. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • Wikipedia. (n.d.). Dynamic vapor sorption. Available at: [Link]

  • Zografi, G. (1988). States of water associated with solids. Drug Development and Industrial Pharmacy, 14(14), 1905-1926.

Sources

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Alkylation of Piperidine Rings

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the chemical modification of piperidine scaffolds. The N-alkylation of pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists engaged in the chemical modification of piperidine scaffolds. The N-alkylation of piperidines is a cornerstone of modern drug discovery, yet it is a reaction class fraught with potential side reactions that can derail a synthetic campaign, leading to low yields, complex purification challenges, and ambiguous results.

This guide provides in-depth, field-tested insights into the most common side reactions encountered during piperidine alkylation. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of these undesired pathways, offering not just solutions, but a framework for proactive experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in piperidine N-alkylation, and why does it occur?

The most prevalent side reaction is over-alkylation , leading to the formation of a quaternary ammonium salt.[1] This occurs because the product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine (piperidine).[1] Consequently, it can compete with the starting material for the alkylating agent, leading to a second alkylation event.

Q2: I'm observing a significant amount of my starting material being consumed, but my desired product yield is low, with a highly polar byproduct that is difficult to remove. What is likely happening?

This is a classic signature of over-alkylation. The quaternary ammonium salt byproduct is highly polar and often water-soluble, which complicates extraction and purification, leading to lower isolated yields of your target mono-alkylated product.[1]

Q3: Can the choice of base influence the outcome of my alkylation reaction?

Absolutely. The base is a critical parameter. While its primary role is to neutralize the acid generated during the reaction, a poorly chosen base can introduce its own set of side reactions. For instance, a nucleophilic base can compete with the piperidine for the alkylating agent. Therefore, non-nucleophilic bases are often preferred.

Q4: Are there alternative methods to direct N-alkylation that can circumvent these side reactions?

Yes. Reductive amination is an excellent alternative that avoids the issue of over-alkylation.[2] This two-step, one-pot process involves the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. Another powerful method for forming C-N bonds, particularly for N-arylation, is the Buchwald-Hartwig amination .

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section provides a detailed analysis of common side reactions, their mechanisms, and actionable troubleshooting steps.

Over-Alkylation: The Formation of Quaternary Ammonium Salts

The Problem: The desired tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt. This is especially problematic with highly reactive alkylating agents like methyl iodide and benzyl bromide.

The Mechanism:

overalkylation cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Over-alkylation Piperidine Piperidine (Secondary Amine) Tertiary_Amine N-Alkylpiperidine (Tertiary Amine) Piperidine->Tertiary_Amine + R-X RX R-X (Alkylating Agent) Tertiary_Amine_2 N-Alkylpiperidine (More Nucleophilic) Quaternary_Salt Quaternary Ammonium Salt Tertiary_Amine_2->Quaternary_Salt + R-X RX_2 R-X

Caption: Reaction pathway of over-alkylation.

Troubleshooting Workflow:

troubleshoot_overalkylation start Over-alkylation Observed? stoichiometry Is piperidine in excess (1.1-1.2 eq)? start->stoichiometry slow_addition Is the alkylating agent added slowly? stoichiometry->slow_addition Yes adjust_stoichiometry Adjust stoichiometry to favor mono-alkylation stoichiometry->adjust_stoichiometry No temperature Is the reaction run at a low temperature? slow_addition->temperature Yes implement_slow_addition Implement slow addition (e.g., syringe pump) slow_addition->implement_slow_addition No alternative Consider Reductive Amination temperature->alternative Yes lower_temp Lower the reaction temperature temperature->lower_temp No solution Problem Solved alternative->solution adjust_stoichiometry->slow_addition implement_slow_addition->temperature lower_temp->solution hofmann_elimination Quaternary_Salt Piperidinium Salt Transition_State [Transition State] Quaternary_Salt->Transition_State + Base, Heat Base Base (e.g., OH⁻) Alkene Ring-Opened Alkene Transition_State->Alkene Tertiary_Amine N,N-Dialkyl-N-methylamine Transition_State->Tertiary_Amine

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Welcome to the comprehensive technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this cru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic motif. Here, we delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab.

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your piperidine synthesis experiments.

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired piperidine product. What are the likely causes and how can I improve the yield?

Answer: Low yield is a multifaceted problem that can stem from several factors, ranging from reagent quality to suboptimal reaction parameters. A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

  • Poor Reactivity of Starting Materials:

    • Explanation: The electronic and steric properties of your substrates significantly influence reaction rates. For instance, in syntheses involving imines, electron-withdrawing groups on the nitrogen can enhance reactivity.

    • Solution: Consider modifying your starting materials to be more reactive. For example, in an aza-Diels-Alder reaction, using a more electron-deficient imine can accelerate the cycloaddition.

  • Catalyst Inactivity or Poisoning:

    • Explanation: Many piperidine syntheses, particularly hydrogenations of pyridine precursors, rely on metal catalysts (e.g., Pd, Pt, Rh, Ni).[1][2][3][4] These catalysts can be poisoned by impurities such as sulfur or phosphorus compounds, or inhibited by the basic nitrogen of the pyridine starting material itself.

    • Solution:

      • Purify Starting Materials: Ensure your pyridine precursor is free of potential catalyst poisons.[1]

      • Use a Fresh Batch of Catalyst: Catalysts can degrade over time.

      • Consider a More Robust Catalyst: Rhodium-based catalysts are often less susceptible to poisoning than palladium.[1]

      • Employ Acidic Additives: For pyridine reductions, adding acids like HCl or acetic acid can protonate the nitrogen, reducing its inhibitory coordination to the metal center and enhancing reactivity.

  • Suboptimal Reaction Conditions:

    • Explanation: Temperature, pressure, and reaction time are critical parameters. Insufficient energy (low temperature) or inadequate hydrogen pressure (in hydrogenations) may not be enough to overcome the activation energy of the reaction.[1]

    • Solution:

      • Gradually Increase Temperature: Monitor the reaction for byproduct formation as you incrementally raise the temperature.[1] Be aware that excessive heat can lead to decomposition.[5][6]

      • Increase Hydrogen Pressure (for hydrogenations): Systematically increase the H2 pressure, ensuring efficient stirring to maximize gas-liquid mixing.[1]

      • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time, avoiding prolonged durations that could lead to decomposition.[5]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of unintended byproducts. How can I improve the selectivity towards my desired piperidine?

Answer: Side product formation is often a result of competing reaction pathways or decomposition. Fine-tuning the reaction conditions is key to minimizing these unwanted products.

Potential Causes & Recommended Solutions:

  • Partially Hydrogenated Intermediates (in pyridine reductions):

    • Explanation: Insufficient reaction time or overly mild conditions can lead to the accumulation of intermediates like tetrahydropyridines or dihydropyridines.

    • Solution: Increase the reaction time, temperature, or hydrogen pressure to drive the reaction to completion.[1]

  • Polymerization or Decomposition:

    • Explanation: Higher temperatures can sometimes promote unwanted side reactions, including polymerization or decomposition of starting materials or products.[5]

    • Solution: Lowering the reaction temperature can help minimize the formation of these side products.[5]

  • Over-alkylation (in N-alkylation reactions):

    • Explanation: The formation of a quaternary ammonium salt is a common side reaction when alkylating the piperidine nitrogen, especially with highly reactive alkylating agents.[7]

    • Solution: Carefully control the stoichiometry, using a slight excess (1.1-1.2 equivalents) of the piperidine relative to the alkylating agent.[7]

  • Ring-Opening:

    • Explanation: Certain catalysts, particularly in the presence of water, can promote the opening of the piperidine ring.

    • Solution: Ensure anhydrous conditions if ring-opening is observed.[8]

Issue 3: Poor Stereoselectivity

Question: I'm synthesizing a substituted piperidine, but I'm getting a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: Controlling stereoselectivity is a common challenge in the synthesis of complex molecules. The choice of catalyst, reagents, and reaction conditions all play a crucial role.

Potential Causes & Recommended Solutions:

  • Reaction Mechanism:

    • Explanation: The reaction may be proceeding through a stepwise pathway instead of a concerted one, leading to a loss of stereocontrol. For example, in some cycloadditions, a stepwise Mannich-Michael pathway can compete with a concerted [4+2] cycloaddition.

    • Solution:

      • Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway and, consequently, the stereochemical outcome.[5] Screening different catalysts, including chiral ones, can be beneficial.[3][9]

      • Use of Cyclic Substrates: In Diels-Alder reactions, cyclic dienes often lead to higher diastereoselectivities.

  • Reaction Conditions:

    • Explanation: Parameters like temperature and pressure can influence the facial selectivity of a reaction.

    • Solution:

      • Temperature Screening: A screen of different temperatures may reveal an optimal condition for diastereoselectivity.[9] For example, in some cyclopropanation reactions, 0 °C has been found to be optimal.[9]

      • Pressure Optimization (for hydrogenations): Increasing hydrogen pressure can sometimes favor the formation of the cis isomer.

II. Frequently Asked Questions (FAQs)

This section addresses broader, yet critical, questions regarding the optimization of piperidine synthesis.

Q1: What are the most common methods for synthesizing the piperidine ring?

A1: Several robust methods exist for constructing the piperidine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods include:

  • Hydrogenation of Pyridine Derivatives: This is a widely used industrial method, often employing catalysts like molybdenum disulfide, nickel, rhodium, or platinum.[1][2][3][4]

  • Intramolecular Cyclization Reactions: These involve the formation of a C-N or C-C bond to close the ring.[3][8] This can be achieved through various strategies, such as reductive amination of dicarbonyl compounds or intramolecular hydroamination.[3][10]

  • Aza-Diels-Alder Reactions: This [4+2] cycloaddition between an azadiene and a dienophile is a powerful tool for constructing substituted piperidines with good stereocontrol.

  • Reductive Amination: The reaction of a 1,5-dicarbonyl compound with an amine, followed by reduction, can yield piperidines.

Q2: How do I choose the right solvent for my piperidine synthesis?

A2: The solvent can significantly impact reaction rates, selectivity, and the solubility of reagents.

  • For N-alkylation reactions , polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred.[7]

  • For intramolecular cyclizations involving hydride transfer , polar solvents like DMSO or DMF can be effective, but the reaction may be water-sensitive.[3][8]

  • In some modern approaches, water has been successfully used as a solvent for the hydrogenation of pyridines, offering a greener alternative.[3]

Q3: My purified piperidine has turned yellow upon storage. What happened and is it still usable?

A3: A yellow discoloration in piperidine is typically due to oxidation products.[5] While this may not affect all applications, for high-purity requirements, purification by distillation is recommended.[5] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[5]

Q4: I'm having difficulty separating piperidine from a pyridine impurity by distillation. Why is this happening?

A4: Piperidine and pyridine form an azeotropic mixture, which is a mixture that boils at a constant temperature, making separation by simple fractional distillation challenging.[5] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[5] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[5]

Q5: My solution of piperidine in DMF crystallized during storage. What is the cause?

A5: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[11] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl liberated from other reagents in storage) to form piperidine hydrochloride.[11] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5][11]

III. Data and Protocols

Table 1: General Reaction Conditions for Pyridine Hydrogenation
ParameterTypical RangeKey Considerations
Catalyst Pd/C, PtO₂, Pt/C, Rh/C, Rh₂O₃, NiRhodium and platinum catalysts are often more effective than palladium.[1]
Temperature 60-200 °CHigher temperatures can lead to side reactions.[2][5]
Hydrogen Pressure 30-80 barHigher pressure can improve reaction rates and influence stereoselectivity.[1]
Solvent Ethanol, Acetic Acid, WaterAcetic acid can serve as both a solvent and a promoter.[1]
Additives HCl, Acetic AcidCan reduce catalyst inhibition by the basic nitrogen of pyridine.
Experimental Protocol: General Procedure for the Hydrogenation of Pyridine to Piperidine

This is a representative protocol and should be adapted based on the specific substrate and available equipment.

  • Reactor Setup: To a high-pressure reactor, add the pyridine starting material and the appropriate solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5 mol% Pt/C).

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude piperidine derivative by distillation or column chromatography.

Visualization of Troubleshooting Logic

Below is a flowchart illustrating a general workflow for troubleshooting low yield in piperidine synthesis.

G start Low Yield in Piperidine Synthesis check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents & Catalyst OK? check_reagents->reagents_ok purify Purify Starting Materials Use Fresh Catalyst reagents_ok->purify No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes purify->check_reagents increase_temp Incrementally Increase Temperature & Pressure optimize_conditions->increase_temp conditions_ok Yield Improved? change_strategy Consider Alternative Synthetic Route conditions_ok->change_strategy No success Successful Synthesis conditions_ok->success Yes optimize_time Optimize Reaction Time increase_temp->optimize_time optimize_time->conditions_ok

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (4-Propyl-4-piperidinyl)methanol

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of (4-Propyl-4-piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the scale-up synthesis of (4-Propyl-4-piperidinyl)methanol. As a crucial intermediate in pharmaceutical development, mastering its synthesis at scale is paramount. This document provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges, moving beyond simple procedural steps to explain the causality behind key process decisions.

Synthesis Pathway Overview

The most robust and scalable synthetic route to (4-Propyl-4-piperidinyl)methanol involves a two-stage process. The core transformation is a Grignard reaction, which necessitates protection of the reactive piperidine nitrogen to prevent side reactions.

Stage 1: Grignard Addition to a Protected Piperidone The synthesis begins with a commercially available, N-protected 4-piperidone, typically with a tert-butoxycarbonyl (Boc) group. This protected ketone undergoes a Grignard reaction with propylmagnesium bromide. The Boc group is essential as it prevents the highly basic Grignard reagent from simply deprotonating the secondary amine, which would quench the reagent and halt the desired C-C bond formation.

Stage 2: Deprotection Following the successful formation of the tertiary alcohol, the Boc protecting group is removed under acidic conditions to yield the final target compound, (4-Propyl-4-piperidinyl)methanol.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Deprotection start N-Boc-4-Piperidone grignard Grignard Reaction with Propylmagnesium Bromide start->grignard Anhydrous THF quench Aqueous Quench (e.g., aq. NH4Cl) grignard->quench Exothermic workup1 Extraction & Solvent Removal quench->workup1 intermediate N-Boc-(4-propyl-4-piperidinyl)methanol workup1->intermediate deprotection Acidic Deprotection (e.g., HCl in Dioxane) intermediate->deprotection Crude Product workup2 Basification & Extraction deprotection->workup2 purification Purification (Distillation or Crystallization) workup2->purification end (4-Propyl-4-piperidinyl)methanol purification->end

Caption: Overall workflow for the two-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most viable and scalable synthetic route for (4-Propyl-4-piperidinyl)methanol? The recommended approach for pilot and manufacturing scales is the Grignard addition of a propylmagnesium halide to an N-protected 4-piperidone. This method is highly convergent and utilizes readily available starting materials. Alternative routes, such as the reduction of corresponding esters, are also feasible but the Grignard pathway generally offers a more direct synthesis.[1][2]

Q2: Why is protection of the piperidine nitrogen essential? The proton on the secondary amine of an unprotected piperidine is acidic enough to react irreversibly with the highly basic Grignard reagent. This acid-base reaction is much faster than the desired nucleophilic addition to the ketone. Without protection, at least one equivalent of the Grignard reagent would be consumed per equivalent of starting material, leading to poor or no yield of the desired alcohol. The tert-butoxycarbonyl (Boc) group is ideal as it is robust to the basic Grignard reaction conditions but can be removed cleanly under acidic conditions.[3][4]

Q3: What are the most critical safety precautions when scaling up the Grignard reaction? Safety is the primary concern for any large-scale Grignard synthesis.[5] Key hazards include:

  • Fire: Grignard reagents and their common solvents (THF, diethyl ether) are extremely flammable. The reaction itself is highly exothermic and can lead to a runaway scenario where the solvent boils violently, potentially causing a fire.[5][6]

  • Reactivity with Water: Grignard reagents react violently with water. All glassware and solvents must be rigorously dried to prevent both reagent quenching and uncontrolled exotherms.[7][8]

  • Engineering Controls: The reaction must be conducted in a chemical fume hood or an appropriate reactor with adequate ventilation and a blast shield.[6][8] A robust cooling system and a means to quickly stop reagent addition are mandatory.

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and appropriate gloves are required at all times.[6]

Q4: How should the final product be purified at scale? The choice of purification method depends on the physical properties of the final product.

  • Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation is often the most efficient and scalable method for removing non-volatile impurities.

  • Crystallization: If the product is a solid, or if it can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization is an excellent method for achieving high purity.

  • Challenges: Be aware that piperidine derivatives can sometimes form azeotropes with water or other solvents, which can complicate purification by distillation.[9][10] It is crucial to ensure the product is anhydrous before final packaging.

Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-Boc-(4-Propyl-4-piperidinyl)methanol

This protocol is a representative example and must be adapted and optimized based on specific laboratory or plant safety and processing capabilities.

  • Vessel Preparation: A suitable jacketed glass reactor is rendered scrupulously dry by oven-drying or flame-drying under a stream of inert gas (Nitrogen or Argon). Equip the reactor with a mechanical stirrer, a thermocouple, a condenser, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Charge the reactor with magnesium turnings. If the reaction is sluggish to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.

  • Grignard Reagent Formation: Add a portion of anhydrous tetrahydrofuran (THF) to the reactor. Slowly add a solution of 1-bromopropane in anhydrous THF via the dropping funnel to initiate the reaction, evidenced by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 1-bromopropane solution at a rate that maintains a controlled reflux temperature (e.g., 50-60 °C), using the reactor jacket for cooling as needed. After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition of Ketone: Cool the freshly prepared propylmagnesium bromide solution to 0-5 °C. Prepare a solution of N-Boc-4-piperidone in anhydrous THF and add it slowly via the dropping funnel, maintaining the internal temperature below 10 °C. A rapid or uncontrolled addition can lead to a dangerous exotherm.[5][6]

  • Reaction & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC for the disappearance of the starting ketone. Once complete, cool the mixture again to 0-5 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This must be done cautiously as it is a highly exothermic process that evolves flammable gases.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Add ethyl acetate and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(4-propyl-4-piperidinyl)methanol, typically as an oil or waxy solid.

Protocol 2: Boc-Deprotection
  • Acidification: Dissolve the crude product from the previous step in a suitable solvent such as 1,4-dioxane or methanol. Cool the solution in an ice bath.

  • HCl Addition: Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated aqueous HCl) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC or HPLC analysis confirms the complete removal of the Boc group.

  • Isolation: If the hydrochloride salt precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Free-Basing and Extraction: Dissolve the crude salt in water and basify to a pH >12 using a strong base like NaOH. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Propyl-4-piperidinyl)methanol. This crude product can then be purified as described in the FAQ section.

Troubleshooting Guide

G problem problem cause cause solution solution p1 Grignard Reaction Fails to Initiate c1a Moisture in system? p1->c1a c1b Magnesium surface is not activated? p1->c1b s1a Flame-dry all glassware. Use anhydrous solvents. c1a->s1a s1b Add iodine crystal or 1,2-dibromoethane. c1b->s1b p2 Low Yield of Desired Alcohol c2a Grignard reagent quenched? p2->c2a c2b Side reaction? (Wurtz Coupling) p2->c2b s2a Verify dryness of ketone and solvent. c2a->s2a s2b Ensure slow addition of alkyl halide during Grignard formation. c2b->s2b p3 Runaway Reaction (Loss of Control) c3a Addition rate too fast? p3->c3a c3b Insufficient cooling capacity? p3->c3b s3a Stop addition immediately. Apply maximum cooling. Use a calibrated pump for addition. c3a->s3a s3b Reduce batch size. Ensure chiller is at setpoint before starting addition. c3b->s3b p4 Final Product is Discolored (Yellow/Brown) c4a Air oxidation of piperidine nitrogen? p4->c4a s4a Purify via vacuum distillation. Store final product under inert atmosphere (N2/Ar). c4a->s4a

Caption: Troubleshooting logic for common scale-up issues.

Issue 1: Grignard reaction fails to initiate.

  • Question: I've assembled my apparatus and added the reagents, but the reaction won't start. What's wrong?

  • Answer: This is a very common issue. The primary cause is almost always trace amounts of moisture on the glassware or in the solvent, which quenches the initial reaction.[7] Another cause can be a passivated layer on the magnesium turnings.

    • Solution: Ensure all glassware is rigorously flame-dried under an inert atmosphere immediately before use. Use freshly opened anhydrous grade solvents. To activate the magnesium, add a single small crystal of iodine or a few drops of 1,2-dibromoethane; the reaction has initiated when the color disappears.[7]

Issue 2: The reaction becomes too vigorous and difficult to control.

  • Question: During the addition of either the alkyl halide or the ketone, the reaction temperature spiked rapidly and the solvent began to boil uncontrollably. What happened and how can I prevent it?

  • Answer: You have experienced a runaway reaction, the most significant hazard in Grignard scale-up.[5] This occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the cooling system.[11] It is typically caused by adding the reagent too quickly.

    • Solution: Immediately stop the reagent addition, turn off any heating, and apply maximum cooling.[6] For future runs, reduce the addition rate significantly. The vessel should be sized so that it is no more than 50% full when all reagents have been added to accommodate potential splashing or rapid boiling.[5] A thorough thermal hazard assessment should be performed before scaling up any Grignard reaction.

Issue 3: The yield of the desired alcohol is low, with significant side products.

  • Question: My final yield is poor, and I see other spots on my TLC plate. What are the likely side reactions?

  • Answer: Low yield can result from several factors. If the reaction was not run to completion, starting material will remain. A common side reaction during the formation of the Grignard reagent is Wurtz coupling, where the reagent reacts with unreacted alkyl halide to form an alkane dimer (in this case, hexane).[11]

    • Solution: Monitor the reaction to completion using TLC or HPLC. To minimize Wurtz coupling, ensure the alkyl halide is added slowly to a well-stirred suspension of magnesium so that it reacts as it is added, preventing a buildup of concentration.

Issue 4: The final, deprotected product has a yellow or brown color.

  • Question: After purification, my (4-Propyl-4-piperidinyl)methanol is not colorless. Is it impure and how can I fix this?

  • Answer: The discoloration of piperidines upon storage is a common issue caused by oxidation from exposure to air and light.[9][10] While small amounts of colored impurities may not affect subsequent steps, it is best to use high-purity material.

    • Solution: The color can usually be removed by vacuum distillation or by treating a solution of the material with activated carbon followed by filtration. To prevent reoccurrence, store the purified product in an amber bottle under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[10]

Data Summary: Typical Reaction Parameters

The following table provides a summary of typical parameters for the Grignard reaction stage. These values are illustrative and require optimization for each specific scale and equipment setup.

ParameterLab Scale (10-50 g)Pilot Scale (1-5 kg)
Reactants
N-Boc-4-Piperidone1.0 eq1.0 eq
Magnesium Turnings1.2 - 1.5 eq1.1 - 1.3 eq
1-Bromopropane1.1 - 1.3 eq1.05 - 1.2 eq
Conditions
SolventAnhydrous THFAnhydrous THF
Grignard Formation Temp.40 - 60 °C (Reflux)50 - 65 °C (Controlled)
Ketone Addition Temp.0 - 10 °C0 - 10 °C
Process Control
Ketone Addition Time30 - 60 min2 - 5 hours
Outcome
Typical Yield (Crude)85 - 95%80 - 90%
Key Impurity ProfileUnreacted Ketone, Wurtz ProductsUnreacted Ketone, Wurtz Products

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison.
  • Grignard Reaction - American Chemical Society. (2025). ACS. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022). Quora. Retrieved from [Link]

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018). University of Massachusetts Amherst.
  • Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. (n.d.). Molbase. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions - ResearchGate. (2007). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). NCBI. Retrieved from [Link]

  • . (n.d.). Royal Society of Chemistry. Retrieved from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (2018). NCBI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Impurities in (4-Propyl-4-piperidinyl)methanol Preparations

Welcome to the Technical Support Center for the synthesis and purification of (4-Propyl-4-piperidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and purification of (4-Propyl-4-piperidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the preparation of this key piperidine intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis.

Structure of This Guide

This guide is divided into two main sections:

  • Part 1: Troubleshooting Guide. This section addresses specific issues you might encounter during the synthesis of (4-Propyl-4-piperidinyl)methanol in a question-and-answer format. It provides detailed explanations of the root causes and step-by-step protocols for resolution.

  • Part 2: Frequently Asked Questions (FAQs). This section covers broader questions related to the synthesis, impurity profiling, and purification of 4-substituted piperidinemethanol derivatives.

Part 1: Troubleshooting Guide

The synthesis of (4-Propyl-4-piperidinyl)methanol typically involves a two-step process: a Grignard reaction to introduce the propyl group onto a 4-piperidone derivative, followed by the reduction of a carboxylate group to the primary alcohol. This guide will focus on a common synthetic route starting from a protected 4-piperidone.

Assumed Synthetic Pathway:

Synthetic_Pathway A N-Boc-4-piperidone C N-Boc-4-propyl-4-hydroxypiperidine A->C Grignard Addition 1. B Propylmagnesium bromide (Grignard Reagent) B->C E N-Boc-4-propylpiperidine-4-carboxylate C->E Esterification 2. D Esterification (e.g., with Ethyl Chloroformate) G (4-Propyl-4-piperidinyl)methanol (after deprotection) E->G Reduction & Deprotection 3. F Reduction (e.g., LiAlH4)

Caption: Assumed synthetic route for (4-Propyl-4-piperidinyl)methanol.

Issue 1: Low Yield or Incomplete Conversion During the Grignard Reaction

Question: I am seeing a low yield of my desired N-Boc-4-propyl-4-hydroxypiperidine intermediate after the Grignard reaction, with a significant amount of unreacted N-Boc-4-piperidone remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Grignard reaction is a common issue and often points to problems with the Grignard reagent itself or the reaction conditions. Here’s a breakdown of potential causes and solutions:

Causality: The Grignard reagent is a potent nucleophile and a strong base. Its reactivity can be compromised by traces of protic species (like water) or by side reactions with the substrate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents react readily with water. Any moisture in your glassware, solvent, or starting materials will quench the reagent and reduce your yield.

    • Protocol: Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.

    • Protocol: Activate the magnesium turnings before adding the propyl bromide. This can be done by adding a small crystal of iodine (the color will disappear as the reaction initiates) or a few drops of 1,2-dibromoethane.[1]

  • Monitor Grignard Reagent Formation: The formation of the Grignard reagent is an exothermic reaction. A gentle reflux of the ether solvent is a good visual indicator that the reaction has started.

    • Insight: If the reaction does not initiate, gentle heating with a heat gun may be necessary. Once initiated, the reaction should be self-sustaining.

  • Consider Side Reactions:

    • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of starting material after workup. This is more likely with sterically hindered Grignard reagents.

    • Wurtz Coupling: The Grignard reagent can react with unreacted propyl bromide to form hexane. This can be minimized by the slow addition of propyl bromide to the magnesium turnings.[2]

Optimization Workflow:

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Anhydrous Verify Anhydrous Conditions (Solvents, Glassware) Start->Check_Anhydrous Activate_Mg Ensure Magnesium Activation (Iodine, 1,2-dibromoethane) Check_Anhydrous->Activate_Mg If conditions are dry Monitor_Formation Confirm Grignard Formation (Exotherm, Color Change) Activate_Mg->Monitor_Formation If Mg is activated Optimize_Addition Optimize Reagent Addition (Slow addition of ketone to Grignard) Monitor_Formation->Optimize_Addition If Grignard forms Check_Purity Analyze Starting Material Purity Optimize_Addition->Check_Purity Result Improved Yield Check_Purity->Result If all checks pass Purification_Strategy Start Crude (4-Propyl-4-piperidinyl)methanol Is_Solid Is the product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Check_Purity_1 Check Purity (TLC/LC-MS) Recrystallize->Check_Purity_1 Is_Pure_1 Is it pure? Check_Purity_1->Is_Pure_1 Is_Pure_1->Column_Chromatography No Final_Product Pure Product Is_Pure_1->Final_Product Yes Check_Purity_2 Check Purity (TLC/LC-MS) Column_Chromatography->Check_Purity_2 Is_Pure_2 Is it pure? Check_Purity_2->Is_Pure_2 Distillation Consider Distillation (if applicable) Is_Pure_2->Distillation No Is_Pure_2->Final_Product Yes Distillation->Final_Product

Sources

Troubleshooting

stability issues of (4-Propyl-4-piperidinyl)methanol under storage

Welcome to the technical support center for (4-Propyl-4-piperidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Propyl-4-piperidinyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction

(4-Propyl-4-piperidinyl)methanol is a substituted piperidine derivative. The piperidine motif is a crucial building block in many pharmaceuticals, valued for its ability to confer desirable physicochemical properties. However, the inherent reactivity of the piperidine ring, particularly the tertiary amine, can present stability challenges. This guide offers a proactive approach to mitigating these issues through a deep understanding of the molecule's chemical behavior and robust analytical practices.

Part 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for (4-Propyl-4-piperidinyl)methanol under standard laboratory conditions?

A1: The primary stability concerns for (4-Propyl-4-piperidinyl)methanol revolve around its susceptibility to oxidation and potential photodegradation. The tertiary amine within the piperidine ring can be oxidized, potentially leading to the formation of N-oxides or other degradation products. While the compound is a solid at room temperature, long-term exposure to atmospheric oxygen, light, and elevated temperatures can compromise its purity.

Q2: What are the ideal storage conditions for (4-Propyl-4-piperidinyl)methanol?

A2: To ensure long-term stability, (4-Propyl-4-piperidinyl)methanol should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage location should be cool, dry, and dark. Refrigeration is recommended for long-term storage.

ParameterRecommended ConditionRationale
Temperature Room temperature (short-term), Refrigerated (long-term)Minimizes thermal degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the tertiary amine.
Light Amber vial or dark locationPrevents photodegradation.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container material.

Q3: I've observed a decrease in the peak area of my compound in my HPLC analysis over time. What could be the cause?

A3: A decreasing peak area in your HPLC analysis is a strong indicator of compound degradation. This could be due to improper storage, as mentioned above, or instability in the analytical sample solution. The solvent used to dissolve the compound can influence its stability. For example, chlorinated solvents can degrade over time to form acidic byproducts that may catalyze the degradation of your compound. It is also crucial to consider the stability of the compound in the autosampler over the course of a long analytical run.

Q4: Are there any known incompatibilities for (4-Propyl-4-piperidinyl)methanol?

A4: Yes, (4-Propyl-4-piperidinyl)methanol is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and rapid degradation of the compound. Care should be taken to avoid cross-contamination in the laboratory.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Issue 1: Appearance of Unknown Peaks in Chromatogram

Symptoms:

  • New, unexpected peaks appear in your HPLC or GC chromatogram.

  • The area of the main peak for (4-Propyl-4-piperidinyl)methanol decreases as the new peaks increase.

Potential Causes & Solutions:

  • Oxidative Degradation: The tertiary amine is a likely site for oxidation.

    • Troubleshooting: Prepare a fresh solution of your compound and analyze it immediately. Compare this to an older solution. If the new peaks are more prominent in the older solution, oxidation is a probable cause.

    • Solution: Store the solid compound and solutions under an inert atmosphere. For solutions, consider using de-gassed solvents.

  • Photodegradation: Exposure to UV or ambient light can induce degradation.

    • Troubleshooting: Prepare two aliquots of a solution. Expose one to light and keep the other in the dark for a set period. Analyze both and compare the chromatograms.

    • Solution: Use amber vials for sample preparation and storage. Protect samples from direct light during handling and in the autosampler.

The following diagram illustrates a decision-making workflow for investigating the appearance of unknown peaks:

G start Unknown Peaks Observed check_fresh Analyze Freshly Prepared Sample vs. Aged Sample start->check_fresh oxidation_suspected New Peaks Prominent in Aged Sample? check_fresh->oxidation_suspected light_exposure Conduct Light Exposure Study (Dark vs. Light) photodegradation_suspected New Peaks Prominent in Light-Exposed Sample? light_exposure->photodegradation_suspected oxidation_suspected->light_exposure No implement_inert Implement Inert Atmosphere Storage and Handling oxidation_suspected->implement_inert Yes implement_light_protection Implement Light Protection (Amber Vials, etc.) photodegradation_suspected->implement_light_protection Yes reanalyze Re-analyze Sample photodegradation_suspected->reanalyze No implement_inert->reanalyze implement_light_protection->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved

Caption: Troubleshooting workflow for unknown peaks.

Issue 2: Poor Peak Shape and Tailing in HPLC Analysis

Symptoms:

  • The chromatographic peak for (4-Propyl-4-piperidinyl)methanol is broad or shows significant tailing.

Potential Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The basic nature of the piperidine nitrogen can lead to strong interactions with residual silanols on the silica-based stationary phase of the HPLC column.

    • Troubleshooting: This is a common issue with amine-containing compounds.

    • Solution:

      • Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1%). This will occupy the active sites on the stationary phase and improve peak shape.

      • Low pH: Lowering the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) will protonate the piperidine nitrogen. This can reduce secondary interactions and improve peak shape.

      • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Part 3: Experimental Protocols for Stability Assessment

To formally assess the stability of (4-Propyl-4-piperidinyl)methanol, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of (4-Propyl-4-piperidinyl)methanol under various stress conditions.

Materials:

  • (4-Propyl-4-piperidinyl)methanol

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (4-Propyl-4-piperidinyl)methanol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber.

  • Analysis:

    • At the specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

The following diagram illustrates the experimental workflow for a forced degradation study:

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (Light) photo->analysis stock Prepare Stock Solution (1 mg/mL) stock->acid stock->base stock->oxidation stock->thermal stock->photo report Identify Degradation Products and Pathways analysis->report

Caption: Forced degradation study workflow.

Protocol 2: Recommended HPLC Method for Stability Testing
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradants)

  • Injection Volume: 5 µL

This method should provide a good starting point for separating (4-Propyl-4-piperidinyl)methanol from its potential degradation products. Method optimization may be required based on the results of the forced degradation study.

Part 4: Potential Degradation Pathways

Based on the chemical structure of (4-Propyl-4-piperidinyl)methanol and known degradation pathways of similar compounds, the following are potential degradation routes:

  • N-Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which would lead to the formation of the corresponding N-oxide. This is a common metabolic and chemical degradation pathway for tertiary amines.

  • Dehydration: The tertiary alcohol is susceptible to dehydration under acidic conditions or at elevated temperatures, leading to the formation of an alkene.

  • Ring Opening: More aggressive oxidative conditions could potentially lead to the opening of the piperidine ring.

The following diagram illustrates these potential degradation pathways:

G main (4-Propyl-4-piperidinyl)methanol n_oxide N-Oxide Derivative main->n_oxide Oxidation (e.g., H2O2) alkene Dehydration Product (Alkene) main->alkene Dehydration (Acid/Heat) ring_opened Ring-Opened Products main->ring_opened Further Oxidation

Caption: Potential degradation pathways.

References

  • BenchChem. (n.d.). Instability and degradation pathways of 1-piperideine.
  • BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Pouille, C. L., et al. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per
Optimization

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a foundational structural motif in a vast array of pharmaceuticals and natural products, the synthesis of piperidine derivatives is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. As a foundational structural motif in a vast array of pharmaceuticals and natural products, the synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry.[1][2] However, the journey from starting materials to the final, purified product can be fraught with challenges, from low yields and unexpected side reactions to purification conundrums.

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer validated protocols to get your synthesis back on track.

I. Catalytic Hydrogenation of Pyridines: The Direct Approach

Catalytic hydrogenation of the corresponding pyridine is a common and atom-economical method for accessing the piperidine core.[3][4] However, this method is not without its own set of challenges.

Q1: My catalytic hydrogenation of a substituted pyridine is giving low to no conversion. What's going wrong?

A: Low or no conversion in a catalytic hydrogenation of pyridine is a frequent issue that can typically be traced back to catalyst activity or reaction conditions.[5]

Possible Causes & Solutions:

  • Catalyst Deactivation/Poisoning: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are susceptible to poisoning by impurities in the starting material or solvent, such as sulfur-containing compounds.[3][5] The nitrogen atom of the pyridine itself can also bind to the metal center and inhibit catalytic activity.[3]

    • Solution: Ensure your pyridine starting material and solvent are of high purity. Using a fresh batch of catalyst is a simple first step. If poisoning is suspected, consider a catalyst known to be more robust, such as rhodium-based catalysts.[6]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction relies on the efficient transfer of hydrogen gas to the catalyst surface.

    • Solution: Ensure your reaction vessel is properly sealed and pressurized. Increase the hydrogen pressure incrementally, and ensure vigorous stirring to improve gas-liquid mixing.[6]

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[6]

Q2: I'm observing significant "over-reduction" and ring-opened byproducts in my reaction. How can I prevent this?

A: Over-reduction, or hydrogenolysis of the C-N bond in the newly formed piperidine ring, is a significant side reaction that leads to impurities like pentylamines.[6] This is particularly problematic with catalysts like Raney Nickel.[6]

Key Factors & Mitigation Strategies:

  • Catalyst Choice is Critical: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C), are often more selective for the hydrogenation of the pyridine ring without promoting significant C-N bond cleavage.[6] Recent studies have also highlighted the efficacy of commercially available rhodium oxide (Rh₂O₃) for the reduction of various unprotected pyridines under mild conditions.[3]

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor the desired hydrogenation over C-N bond cleavage.[6]

    • Pressure: While higher hydrogen pressure can increase the reaction rate, it can also promote over-reduction. Careful optimization is key.[6]

Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adam's Catalyst)

This protocol provides a general guideline for the hydrogenation of substituted pyridines.[7]

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[7]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[7]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[7] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[7]

II. Reductive Amination: Building the Ring

Reductive amination, often involving the reaction of a dicarbonyl compound like glutaraldehyde with an amine, is a versatile "one-pot" method for synthesizing the piperidine ring.[7][8]

Q3: My reductive amination is giving a low yield. What are the key parameters to optimize?

A: Low yields in reductive amination for piperidine synthesis often stem from incomplete formation of the imine/iminium ion intermediate or inefficient reduction.[5]

Troubleshooting Workflow:

Start Low Yield in Reductive Amination CheckImine Check Imine/Iminium Ion Formation (TLC, NMR) Start->CheckImine AdjustpH Adjust pH (mildly acidic is often optimal) CheckImine->AdjustpH Sluggish/Incomplete CheckReducer Evaluate Reducing Agent CheckImine->CheckReducer Formation OK AdjustpH->CheckReducer ReducerChoice Consider alternative reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN) CheckReducer->ReducerChoice Inefficient Reduction TempControl Control Temperature (lower temps may favor imine formation before reduction) ReducerChoice->TempControl Success Improved Yield TempControl->Success

Caption: Troubleshooting workflow for low yield in reductive amination.

Detailed Solutions:

  • Imine/Iminium Ion Formation: This is a critical equilibrium-driven step. The reaction is often acid-catalyzed, but the pH must be carefully controlled.

    • Solution: Monitor the formation of the intermediate by TLC or NMR. If formation is sluggish, adjust the pH. Mildly acidic conditions are typically optimal to facilitate imine formation without deactivating the amine nucleophile.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild and tolerant of slightly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[8]

  • Side Reactions: When using primary amines with glutaraldehyde, there is a possibility of forming a 5-hydroxy-pentanyl derivative as a side-product.[9]

    • Solution: Careful control of reaction conditions, such as temperature and the rate of addition of the reducing agent, can help to minimize this side reaction.

III. N-Alkylation of Piperidines: Functionalization Challenges

Introducing substituents on the piperidine nitrogen is a common synthetic step, but it can be plagued by issues of over-alkylation and sluggish reactions.[10]

Q4: My N-alkylation of piperidine is sluggish or incomplete. What can I do?

A: Slow or incomplete N-alkylation can be attributed to several factors, from steric hindrance to poor reagent reactivity.[10]

Optimization Parameters:

Factor Possible Cause Suggested Solution
Alkylating Agent Low reactivity of the alkyl halide (R-Cl < R-Br < R-I).Switch to a more reactive alkyl halide (e.g., from an alkyl bromide to an alkyl iodide).[11]
Steric Hindrance Bulky substituents on the piperidine or the alkylating agent.Increase the reaction temperature or consider a different synthetic route.[10]
Solvent Effects Suboptimal solvent choice.Use polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF), which are generally preferred for N-alkylation reactions.[10][11]
Q5: I am observing the formation of a quaternary ammonium salt as a major byproduct. How can I prevent this?

A: The formation of a quaternary ammonium salt indicates over-alkylation of the piperidine nitrogen.[10] This is a common side reaction, especially with highly reactive alkylating agents.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[10]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[10][12]

  • Choice of Base: If a base is used, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective in scavenging the acid byproduct without competing in the alkylation.[11]

IV. The Pictet-Spengler Reaction: A Powerful Cyclization

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinoline and related piperidine-containing fused systems from a β-arylethylamine and an aldehyde or ketone.[13]

Q6: My Pictet-Spengler reaction is giving a low yield. What are the critical factors?

A: The success of a Pictet-Spengler reaction hinges on adequate acid catalysis and the electronic nature of the aromatic ring.[13][14]

Key Considerations:

  • Acid Catalysis: The reaction is acid-catalyzed, and insufficient acidity will lead to poor conversion.[14]

    • Solution: Screen different Brønsted or Lewis acids. Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), or Lewis acids like copper(II) triflate (Cu(OTf)₂).[14]

  • Aromatic Ring Nucleophilicity: The cyclization step is an electrophilic attack on the aromatic ring. Electron-donating groups on the ring will accelerate the reaction, while electron-withdrawing groups will hinder it.[15]

    • Solution: For less nucleophilic aromatic systems, stronger acid catalysis and higher reaction temperatures may be required.[13]

Q7: I'm having issues with diastereoselectivity in my Pictet-Spengler reaction. How can I control the stereochemical outcome?

A: Diastereoselectivity in the Pictet-Spengler reaction is often governed by kinetic versus thermodynamic control.[16]

Controlling Diastereoselectivity:

cluster_0 Kinetic Control cluster_1 Thermodynamic Control Title Controlling Diastereoselectivity Kinetic Favors Kinetic Product (often cis) ConditionsK Low Temperature Strong Brønsted Acid (e.g., TFA) Shorter Reaction Time Kinetic->ConditionsK Thermodynamic Favors Thermodynamic Product (often trans) ConditionsT Higher Temperature Longer Reaction Time Thermodynamic->ConditionsT Start Mixture of Piperidine and Pyridine ReactCO2 React with CO₂ in the presence of water Start->ReactCO2 Filter Filter to separate solid piperidine carbonate ReactCO2->Filter Solid Solid Piperidine Carbonate Filter->Solid Solid Phase Liquid Liquid Pyridine Filter->Liquid Liquid Phase Liberate Liberate free piperidine (e.g., by heating or adding base) Solid->Liberate End Purified Piperidine Liberate->End

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Piperidines: A Comparative Analysis

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery The 4-substituted piperidine motif is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs and clinical cand...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The 4-substituted piperidine motif is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs and clinical candidates.[1] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability, while providing a three-dimensional scaffold for precise pharmacophore presentation. The substituent at the 4-position offers a critical vector for modulating potency, selectivity, and overall drug-like properties.

This guide provides a comparative analysis of the most prominent synthetic routes to 4-substituted piperidines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific target. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and provide a critical comparison of their respective strengths and limitations.

Catalytic Hydrogenation of 4-Substituted Pyridines: The Workhorse Approach

The catalytic hydrogenation of a pre-functionalized pyridine ring is arguably the most direct and atom-economical method for accessing 4-substituted piperidines.[2] This approach is particularly well-suited for large-scale synthesis due to its operational simplicity. However, the aromatic nature of the pyridine ring necessitates forcing conditions, and the choice of catalyst and reaction parameters is critical to achieving high yields and, where applicable, stereoselectivity.[3]

Mechanistic Rationale and Catalyst Selection

The hydrogenation of pyridines typically proceeds through a series of partially hydrogenated intermediates. The mechanism involves the adsorption of the pyridine onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst, solvent, and additives can significantly influence the reaction rate and selectivity.

  • Platinum Group Metals (PGMs): Catalysts such as PtO₂, Rh₂O₃, and Pd/C are highly effective for pyridine hydrogenation.[4] Rhodium-based catalysts often exhibit high activity under milder conditions.[5]

  • Acidic Additives: The presence of an acid, such as acetic acid, can protonate the pyridine nitrogen, facilitating its reduction by increasing the electrophilicity of the ring.[3]

  • Stereocontrol: For prochiral 3,4- or 4,5-disubstituted pyridines, the hydrogenation can lead to the formation of diastereomers. The stereochemical outcome is often influenced by the catalyst's ability to direct the approach of hydrogen from one face of the molecule.[6]

Diagram 1: Catalytic Hydrogenation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine 4-Substituted Pyridine Reactor High-Pressure Reactor Pyridine->Reactor Solvent Solvent (e.g., Acetic Acid, TFE) Solvent->Reactor Catalyst Catalyst (e.g., PtO₂, Rh₂O₃) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture H2 H₂ Gas H2->Reactor Extraction Extraction Filtration->Extraction Filtrate Purification Purification (Distillation/Chromatography) Extraction->Purification Product Product Purification->Product 4-Substituted Piperidine

Caption: General workflow for the catalytic hydrogenation of a 4-substituted pyridine.

Experimental Protocol: Hydrogenation of 4-Phenylpyridine

This protocol provides a representative procedure for the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using a rhodium oxide catalyst.[7]

Materials:

  • 4-Phenylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • High-pressure autoclave

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add 4-phenylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Degas the vial by purging with an inert gas.

  • Add TFE (1 mL) to the vial and briefly flush with the inert gas.

  • Place the vial into a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40°C and stir for 4 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • The crude product can be purified by standard techniques such as column chromatography.

Reductive Amination: A Convergent Approach to N-Substituted Piperidines

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of piperidines, particularly N-substituted derivatives.[8][9] The classical approach involves the condensation of a 1,5-dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting enamine/iminium ion intermediates.[10]

Mechanistic Considerations and Reagent Selection

The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an enamine or an iminium ion. This intermediate is then reduced by a suitable reducing agent.[11]

  • Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[12] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents.[12]

  • Stereoselectivity: When chiral 1,5-dicarbonyl compounds are used, the stereochemical outcome of the cyclization can be influenced by the facial selectivity of the iminium ion reduction.

Diagram 2: Reductive Amination Mechanism

Dicarbonyl 1,5-Dicarbonyl Compound Carbinolamine Carbinolamine Intermediate Dicarbonyl->Carbinolamine Amine Primary Amine (R-NH₂) Amine->Carbinolamine Iminium Cyclic Iminium Ion Carbinolamine->Iminium - H₂O Piperidine 4-Substituted Piperidine Iminium->Piperidine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Piperidine Reduction

Caption: Simplified mechanism of piperidine synthesis via reductive amination.

Experimental Protocol: Synthesis of a 4-Aminopiperidine Derivative

This protocol outlines a general procedure for the synthesis of a 4-aminopiperidine derivative via reductive amination.[13]

Materials:

  • 4-Amino-1-Boc-piperidine

  • 2-Phenylacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Hydrochloric acid (for Boc deprotection)

Procedure:

  • Dissolve 4-amino-1-Boc-piperidine (1.0 eq) and 2-phenylacetaldehyde (1.1 eq) in DCM.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Boc-protected product can be purified by column chromatography.

  • For Boc deprotection, dissolve the purified intermediate in a suitable solvent (e.g., DCM or methanol) and treat with an excess of hydrochloric acid.

  • Stir until deprotection is complete, then concentrate to afford the hydrochloride salt of the desired 4-aminopiperidine derivative.

The Pictet-Spengler Reaction: A Classic Route to Fused and 4-Aryl Piperidines

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system.[14] This reaction can be adapted to synthesize 4-substituted piperidines, particularly those bearing an aryl group at the 4-position.[3][15]

Mechanistic Pathway

The reaction is initiated by the condensation of the β-arylethylamine with the carbonyl compound to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.[14] An intramolecular electrophilic aromatic substitution reaction then occurs, followed by deprotonation to yield the cyclized product. The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring.[14]

Diagram 3: Pictet-Spengler Reaction Mechanism

Arylethylamine β-Arylethylamine SchiffBase Schiff Base Arylethylamine->SchiffBase Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ Spirocycle Spirocyclic Intermediate IminiumIon->Spirocycle Intramolecular Electrophilic Substitution Product 4-Arylpiperidine Derivative Spirocycle->Product - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Asymmetric Synthesis of a Tetrahydro-β-carboline

This protocol illustrates an asymmetric Pictet-Spengler reaction using a chiral catalyst to induce enantioselectivity.[16][17]

Materials:

  • Tryptamine derivative

  • Aldehyde

  • Chiral squaramide catalyst

  • Solvent (e.g., toluene)

  • Trifluoroacetic acid (TFA) (if necessary)

Procedure:

  • In a reaction vial, dissolve the tryptamine derivative (1.0 eq) and the chiral squaramide catalyst (0.1 eq) in the chosen solvent.

  • Add the aldehyde (1.2 eq) to the solution.

  • If required, add a catalytic amount of an acid like TFA.

  • Stir the reaction at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and work up as appropriate (e.g., aqueous wash, extraction).

  • Purify the crude product by column chromatography to obtain the enantioenriched tetrahydro-β-carboline.

Dieckmann Condensation: Building the Piperidone Core

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[4] This method is a reliable route to 4-piperidones, which are versatile intermediates for the synthesis of various 4-substituted piperidines.[7]

Mechanistic Rationale

The reaction is base-catalyzed and involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[18] Subsequent elimination of an alkoxide group yields the cyclic β-keto ester.

Diagram 4: Dieckmann Condensation Workflow

Diester N-Substituted Diester Ketoester β-Keto Ester Diester->Ketoester Base Base (e.g., NaH, NaOEt) Base->Ketoester Cyclization Piperidone 4-Piperidone Ketoester->Piperidone Hydrolysis & Decarboxylation Hydrolysis Hydrolysis (H₃O⁺) Decarboxylation Decarboxylation (Heat)

Caption: General workflow for the synthesis of a 4-piperidone via Dieckmann condensation.

Experimental Protocol: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylate Hydrochloride

This protocol describes the synthesis of a 4-piperidone precursor via a Dieckmann-type cyclization.[19]

Materials:

  • N-benzyl glycine ethyl ester

  • 4-Halogenated ethyl butyrate

  • Base (e.g., sodium ethoxide)

  • Organic solvent (e.g., ethanol)

  • Hydrochloric acid

Procedure:

  • Intermediate Synthesis: Dissolve N-benzyl glycine ethyl ester in an organic solvent. Add 4-halogenated ethyl butyrate and a base, and allow the reaction to proceed to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.

  • Cyclization: Dissolve the intermediate in an organic solvent and treat with a base (e.g., sodium ethoxide) to initiate the Dieckmann condensation.

  • After the reaction is complete, adjust the pH to 7-8 and wash with water.

  • Acidify the organic layer with hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Purification: Dissolve the crude product in water, adjust the pH to 7-8 with a base, and extract with an organic solvent.

  • Acidify the organic layer again to a pH of 1-2 to crystallize the final product, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Modern Approaches: Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and the preparation of 4-substituted piperidines is no exception. Methods such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions allow for the direct installation of a wide range of substituents at the 4-position of a pre-formed piperidine ring.[15][20]

Overview of Key Cross-Coupling Strategies
  • Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[21] It is particularly useful for the synthesis of 4-arylpiperidines.[15]

  • Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide or triflate in the presence of a palladium or nickel catalyst.[22] It offers a broad substrate scope and high functional group tolerance.[12]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds and is a powerful tool for the synthesis of 4-aminopiperidines.

Experimental Protocol: Negishi Coupling for the Synthesis of a 4-Arylpiperidine

The following is a general procedure for a one-pot Negishi cross-coupling to synthesize an α-aryl-4-silyloxypiperidine.[20]

Materials:

  • N-Boc-4-silyloxypiperidine

  • sec-Butyllithium (s-BuLi)

  • Zinc chloride (ZnCl₂)

  • Palladium catalyst (e.g., Pd(dba)₂)

  • Ligand (e.g., SPhos)

  • Aryl bromide

  • Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4-silyloxypiperidine in toluene.

  • Cool the solution to -78°C and add s-BuLi dropwise for lithiation.

  • After stirring, add a solution of ZnCl₂ in THF for transmetalation to the organozinc reagent.

  • In a separate flask, prepare the palladium catalyst by mixing the palladium precursor and the ligand in toluene.

  • Add the aryl bromide to the catalyst mixture, followed by the in situ generated organozinc reagent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the desired 4-arylpiperidine derivative.

Comparative Analysis of Synthesis Routes

Synthetic Route Advantages Disadvantages Typical Yields Stereocontrol Substrate Scope
Catalytic Hydrogenation Atom-economical, suitable for large scale, direct.[2]Often requires harsh conditions (high pressure/temperature), potential for catalyst poisoning, limited functional group tolerance.[3]Good to excellentCan be substrate-dependent, diastereoselectivity can be achieved.[6]Broad for pyridines with stable substituents.
Reductive Amination Convergent, good functional group tolerance, mild conditions.[8][9]Requires access to 1,5-dicarbonyl precursors, can have issues with over-alkylation.Good to excellentCan be highly stereoselective with chiral substrates.[10]Wide range of amines and carbonyl compounds can be used.
Pictet-Spengler Reaction Forms C-C and C-N bonds in one step, good for fused systems and 4-arylpiperidines.[14]Limited to β-arylethylamines, requires electron-rich aromatic rings for good yields.[14]Moderate to goodAsymmetric variants with chiral catalysts are well-established.[16][17]Primarily for the synthesis of tetrahydroisoquinolines and related structures.
Dieckmann Condensation Reliable for the synthesis of 4-piperidone precursors, well-established.[4][7]Multi-step process (cyclization, hydrolysis, decarboxylation), can have side reactions.[23]GoodNot directly applicable for stereocontrol at the 4-position.Requires N-substituted diester starting materials.
Cross-Coupling Reactions Excellent functional group tolerance, broad scope of substituents, mild conditions.[15][20]Requires pre-functionalized piperidine, catalysts can be expensive, potential for side products from ligands.[15]Good to excellentStereochemistry of the starting piperidine is retained.Very broad for aryl, heteroaryl, and amino substituents.

Conclusion

The synthesis of 4-substituted piperidines is a mature field with a diverse array of reliable methods at the disposal of the synthetic chemist. The choice of the optimal route is a multifactorial decision that depends on the desired substitution pattern, the required scale of the synthesis, the need for stereocontrol, and the availability of starting materials.

For large-scale, cost-effective production of simple 4-substituted piperidines, catalytic hydrogenation remains a dominant strategy. When a convergent approach with high functional group tolerance is required, particularly for N-substituted derivatives, reductive amination offers a powerful solution. The Pictet-Spengler reaction is the method of choice for accessing specific fused piperidine systems and certain 4-aryl derivatives, with the added benefit of well-developed asymmetric variants. The Dieckmann condensation provides a robust, albeit multi-step, route to 4-piperidone intermediates, which can be further elaborated. Finally, for the late-stage introduction of diverse functionality with exceptional control, transition-metal-catalyzed cross-coupling reactions represent the state-of-the-art.

A thorough understanding of the mechanistic nuances and practical considerations of each of these methods, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the 4-substituted piperidine scaffolds that are vital for the advancement of modern drug discovery.

References

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. N/A. [Link]

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. PubMed. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. N/A. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PubMed Central. [Link]

  • Stereocontrol in homogeneous catalytic hydrogenation via hydroxyl group coordination. Journal of the American Chemical Society. [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PubMed Central. [Link]

  • Vol. 11 No. 4(44) (2013). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Stereoselective Synthesis of Piperidines. Who we serve. [Link]

  • Dieckmann Reaction. Cambridge University Press. [Link]

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Synthesis of novel chiral guanidine catalyst and its application in the asymmetric Pictet-Spengler reaction. ResearchGate. [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Drug Discovery and Development. [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

  • Negishi Coupling. Organic Chemistry Portal. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. [Link]

  • Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters. [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. [Link]

  • Show how to synthesize the following amines from the indicated st... Study Prep in Pearson+. [Link]

  • The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Organic & Biomolecular Chemistry. [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. N/A. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of Novel (4-Propyl-4-piperidinyl)methanol Analogs as Mu-Opioid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold in Opioid Research The piperidine ring is a privileged scaffold in medicinal chemistry, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Opioid Research

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for ligands of G-protein coupled receptors (GPCRs), including the mu-opioid receptor (MOR).[3] The MOR is the primary target for opioid analgesics like morphine and fentanyl, which remain the gold standard for treating severe pain.[4][5] However, their use is hampered by significant side effects, including respiratory depression, tolerance, and addiction.[5]

This guide presents a comparative analysis of a series of novel analogs based on a lead compound, CMPD-1 , which features a (4-Propyl-4-piperidinyl)methanol core. The objective of this hypothetical study is to explore the structure-activity relationship (SAR) of this series at the human mu-opioid receptor (hMOR), with the goal of identifying compounds with improved affinity and potency. The insights derived from this analysis can guide the rational design of future opioid receptor modulators with potentially enhanced therapeutic profiles.

Structure-Activity Relationship (SAR) Analysis of CMPD-1 Analogs

A focused library of analogs was designed and synthesized to probe the importance of key structural features of the lead compound, CMPD-1 . Modifications were systematically introduced at the 4-position of the piperidine ring and the piperidine nitrogen. The bioactivity of these compounds was assessed through in vitro pharmacological assays, including radioligand binding to determine receptor affinity (Ki) and a [³⁵S]GTPγS functional assay to evaluate agonist potency (EC₅₀) and efficacy (Eₘₐₓ).

Comparative Bioactivity Data
CompoundR¹ SubstituentR² SubstituenthMOR Ki (nM)hMOR EC₅₀ (nM)hMOR Eₘₐₓ (%)
CMPD-1 -CH₂CH₂CH₃-H15.289.5100
CMPD-2 -CH₃-H45.8250.195
CMPD-3 -Cyclopropyl-H8.942.3105
CMPD-4 -CH₂CH₂CH₃-CH₂OH22.1110.798
CMPD-5 -CH₂CH₂CH₃-C(O)OCH₃5.625.8110
CMPD-6 -CH₂CH₂CH₃-H (N-CH₃)12.575.3102
Analysis of Modifications at the 4-Position (R¹)

The nature of the alkyl substituent at the 4-position of the piperidine ring significantly influences receptor affinity.

  • Effect of Alkyl Chain Length: Shortening the propyl group of CMPD-1 to a methyl group in CMPD-2 resulted in a threefold decrease in binding affinity (Ki = 45.8 nM vs. 15.2 nM). This suggests that the larger propyl group may engage in more favorable hydrophobic interactions within the receptor's binding pocket.

  • Introduction of a Cyclopropyl Group: Replacing the n-propyl group with a cyclopropyl moiety (CMPD-3 ) led to a notable improvement in affinity (Ki = 8.9 nM) and functional potency (EC₅₀ = 42.3 nM). The rigid nature of the cyclopropyl ring may orient the molecule in a more optimal conformation for receptor binding and activation.

Analysis of Modifications at the 4-Position (R²)

Modifications to the hydroxymethyl group at the 4-position also had a pronounced effect on bioactivity.

  • Esterification of the Hydroxyl Group: Conversion of the primary alcohol in CMPD-1 to a methyl ester in CMPD-5 resulted in the most potent analog in this series, with a nearly threefold increase in affinity (Ki = 5.6 nM) and a fourfold improvement in functional potency (EC₅₀ = 25.8 nM). This enhancement may be attributed to the introduction of a hydrogen bond acceptor (the carbonyl oxygen) and increased lipophilicity, which can favor receptor interactions. The slight increase in maximal efficacy (Eₘₐₓ = 110%) suggests a more efficient activation of the G-protein signaling cascade.[3]

Analysis of Modifications at the Piperidine Nitrogen
  • N-Methylation: Methylation of the piperidine nitrogen in CMPD-6 resulted in a modest improvement in both affinity and potency compared to the parent compound, CMPD-1 . This is a common observation in opioid chemistry, where a tertiary amine is often preferred for optimal interaction with the receptor.

Experimental Methodologies

To ensure the reliability and reproducibility of the bioactivity data, standardized and validated in vitro pharmacological assays were employed.

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This assay determines the binding affinity of the test compounds by measuring their ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.[5][6]

Workflow Diagram:

Caption: Workflow for the radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human mu-opioid receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is performed in a Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂.

  • Incubation: Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand [³H]DAMGO (~1 nM) and varying concentrations of the test compound.[7]

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand, such as naloxone (10 µM).[7]

  • Equilibrium: The incubation is carried out at 25°C for 60 minutes to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for Agonist Activity

This functional assay measures the ability of a compound to activate G-proteins coupled to the opioid receptor, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).[8][9]

Signaling Pathway Diagram:

G_Protein_Activation cluster_membrane Cell Membrane Agonist Opioid Agonist MOR Mu-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates G_protein_active Gi/o Protein (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation

Caption: Mu-opioid receptor G-protein signaling pathway.

Step-by-Step Protocol:

  • Membrane Preparation: As with the binding assay, membranes from hMOR-expressing cells are used.

  • Assay Buffer: The assay buffer consists of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Incubation: Membranes (10-20 µg of protein) are pre-incubated with varying concentrations of the test compound for 15 minutes at 30°C.

  • GTPγS Addition: The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM) and GDP (10 µM).

  • Incubation: The mixture is incubated for an additional 60 minutes at 30°C.[8]

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.

  • Washing and Counting: The filters are washed with ice-cold buffer, and the bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This comparative guide demonstrates the application of systematic structural modifications to explore the SAR of a novel series of (4-Propyl-4-piperidinyl)methanol analogs as mu-opioid receptor modulators. The study identified CMPD-5 , with a methyl ester at the 4-position, as the most potent analog, highlighting the importance of this functional group for enhanced receptor affinity and agonist activity.

Future research should focus on:

  • Further Optimization of the 4-Position Substituents: Exploring a wider range of ester and amide functionalities to further probe the electronic and steric requirements for optimal receptor interaction.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Evaluating the most promising compounds in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Selectivity Profiling: Assessing the binding affinity and functional activity of these analogs at other opioid receptor subtypes (delta and kappa) to determine their selectivity profile.

By leveraging the insights from this and future studies, the development of novel piperidine-based analgesics with improved therapeutic windows may be achievable.

References

Sources

Validation

The Piperidinemethanol Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile backbone for interacting wit...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile backbone for interacting with diverse biological targets.[1] When functionalized with a methanol group, the resulting piperidinemethanol moiety offers a rich stereochemical and hydrogen-bonding landscape, making it a cornerstone in the design of potent and selective therapeutic agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of prominent piperidinemethanol derivatives across distinct therapeutic classes, grounded in experimental data and field-proven insights for researchers and drug development professionals.

Part 1: Piperidinemethanol Derivatives in Neuropsychiatric Disorders

The piperidinemethanol core and its close analogs, such as the 4-hydroxypiperidine structure, are central to the function of several key drugs targeting the central nervous system (CNS). By examining the SAR of antipsychotics and agents for Alzheimer's disease, we can discern how subtle molecular modifications dictate receptor affinity and therapeutic effect.

Case Study 1: Haloperidol and Antipsychotic Activity

Haloperidol, a butyrophenone derivative, has been a cornerstone in the treatment of schizophrenia for decades.[2] Its structure, featuring a 4-hydroxy-4-phenylpiperidine moiety, serves as an excellent model for understanding the SAR of typical antipsychotics.[3][4]

Mechanism of Action: Haloperidol's therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor in the brain's mesolimbic and mesocortical pathways.[3][5]

Structural Dissection and SAR Analysis: The haloperidol scaffold can be logically divided into three key segments, each critical to its multi-receptor binding profile.[2]

  • The Butyrophenone Moiety: The four-carbon chain terminating in a p-fluorophenyl ketone is essential. Shortening or lengthening the three-carbon propyl chain between the ketone and the piperidine nitrogen leads to a decrease in potency.[6] Furthermore, reduction of the carbonyl group to a methylene group results in a significant (over 25-fold) decrease in D2 receptor binding affinity, highlighting the importance of the keto oxygen.[2]

  • The Central Piperidine Ring: The tertiary amine within the piperidine ring is a critical feature, as it is protonated at physiological pH and forms a key ionic interaction with an aspartate residue in the D2 receptor binding pocket.

  • The 4-Substituted Phenyl Group: The 4-chlorophenyl group and the tertiary hydroxyl group at the 4-position of the piperidine ring are crucial for high-affinity binding. Modifications here can drastically alter the compound's activity profile.

Logical Relationship: Haloperidol Pharmacophore

Below is a diagram illustrating the key structural components of Haloperidol and their contribution to its antipsychotic activity.

Haloperidol_SAR cluster_Butyrophenone Butyrophenone Moiety cluster_Piperidine Piperidine Core cluster_Aryl 4-Aryl Moiety B_Chain Propyl Chain (n=3) Optimal length for activity P_Nitrogen Tertiary Amine Crucial for ionic interaction B_Chain->P_Nitrogen Connects to B_Ketone Keto Group Essential for D2 binding B_Aryl p-Fluorophenyl Enhances potency A_Hydroxyl Tertiary -OH Key for binding P_Nitrogen->A_Hydroxyl Core for A_Aryl p-Chlorophenyl Important for affinity P_Nitrogen->A_Aryl Core for

Caption: Key pharmacophoric elements of Haloperidol.

Case Study 2: Donepezil and Acetylcholinesterase Inhibition

Donepezil is a leading therapeutic for managing the symptoms of mild to severe Alzheimer's disease.[7] It is a piperidine derivative that functions as a centrally acting, reversible acetylcholinesterase (AChE) inhibitor.[7][8]

Mechanism of Action: By inhibiting AChE, donepezil increases the concentration of the neurotransmitter acetylcholine in the brain, which is believed to help improve cognitive function.[7] Its unique structure allows it to bind simultaneously to two sites on the AChE enzyme.[9]

Structural Dissection and SAR Analysis: Donepezil's high affinity and selectivity are derived from its three-part structure that perfectly complements the AChE active site gorge.

  • Indanone Moiety: This bicyclic aromatic group is responsible for binding to the peripheral anionic site (PAS) of the AChE enzyme via π-π stacking interactions with key aromatic amino acid residues like tryptophan (W286).[9]

  • Piperidine Ring: The protonated nitrogen of the piperidine ring interacts with the catalytic active site (CAS) at the bottom of the gorge, specifically with the tyrosine residue Y337.[9]

  • N-Benzyl Group: This group acts as a linker, positioning the indanone and piperidine moieties at the optimal distance to span the PAS and CAS. The aromatic nature of the benzyl group also contributes to binding. SAR studies have shown that replacing the phenyl ring with a pyridine ring can result in inhibitors of comparable potency, demonstrating some flexibility in this region.[9][10]

Quantitative SAR Data: Donepezil Analogs

The causality behind experimental choices in medicinal chemistry is often to probe the tolerance of a binding pocket to structural changes. The following table summarizes data from a study where the N-benzyl group of donepezil was replaced with N-pyridinylmethyl analogs to explore electronic and steric effects.

CompoundN-SubstituentAChE Inhibition IC50 (nM)Fold-Change vs. Donepezil
Donepezil Benzyl251.0
Analog 1 2-Pyridinylmethyl50020-fold decrease
Analog 2 3-Pyridinylmethyl51~2-fold decrease (comparable)
Analog 3 4-Pyridinylmethyl2008-fold decrease
Data synthesized from studies on electric eel AChE.[9][10]

This data demonstrates that the position of the nitrogen atom in the pyridine ring significantly impacts inhibitory activity, likely by altering the electronics and optimal positioning of the moiety within the enzyme's active site.

Part 2: Piperidinemethanol Derivatives in Antimalarial Therapy

The piperidinemethanol scaffold is also a critical pharmacophore in the fight against infectious diseases, most notably malaria.

Case Study: Mefloquine

Mefloquine is a potent antimalarial agent belonging to the quinoline-methanol class, effective against drug-resistant strains of Plasmodium falciparum.[11][12] Its core structure is an α-(2-piperidyl)-2,8-bis(trifluoromethyl)quinolin-4-yl-methanol.

Mechanism of Action: While the exact mechanism is complex, mefloquine is believed to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, similar to other quinoline antimalarials.[13]

Structural Dissection and SAR Analysis:

  • Quinoline Core: The quinoline ring system is fundamental to the antimalarial activity of this drug class.

  • Trifluoromethyl (CF3) Groups: The two electron-withdrawing CF3 groups at the C2 and C8 positions are a defining feature of mefloquine. These groups significantly increase the molecule's lipophilicity, which is thought to enhance its penetration into infected red blood cells and its accumulation within the parasite's digestive vacuole.[11]

  • Piperidinemethanol Linker: This chiral linker connects the quinoline core to the piperidine ring. The stereochemistry at the two chiral centers (on the carbon bearing the hydroxyl group and the C2 position of the piperidine ring) is crucial for both efficacy and the drug's neurological side-effect profile.

Comparison with Alternatives: Mefloquine was developed to overcome widespread resistance to chloroquine. A key structural difference is the absence of the basic side chain at the 4-position of the quinoline ring found in chloroquine, and the presence of the bulky piperidinemethanol group and CF3 substituents. These modifications alter how the drug accumulates and interacts with its target, allowing it to remain effective against parasites that have developed efflux-pump-based resistance to chloroquine.

Quantitative SAR Data: 1,4-Disubstituted Piperidine Antimalarials

To illustrate the potential of the piperidine scaffold beyond the mefloquine template, the table below presents data for novel 1,4-disubstituted piperidine derivatives, which show potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum.

Compound IDActivity vs. 3D7 (IC50, nM)Activity vs. W2 (IC50, nM)Cytotoxicity (CC50, nM)
13b 4.1913.30112
12a -11.60-
12d 13.64--
Chloroquine 22.38134.1237.56
Data extracted from Seck et al. (2020).[14][15]

These results show that novel piperidine derivatives can exhibit potency significantly greater than chloroquine, especially against the resistant W2 strain, validating the continued exploration of this scaffold.[14][16]

Part 3: Experimental Protocols and Methodologies

A self-validating system is crucial for trustworthy research. Protocols must be robust and include appropriate controls. Below is a detailed methodology for a key in vitro assay used to evaluate compounds like donepezil.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a gold standard for quantifying AChE activity and inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB) that can be measured at 412 nm.

Experimental Workflow Diagram

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Buffers: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCh Solution Mix Add to wells: 1. Buffer 2. Test Compound 3. DTNB 4. AChE Enzyme Reagents->Mix Enzyme Prepare AChE Enzyme Solution Enzyme->Mix Inhibitor Prepare Test Compound (e.g., Donepezil analog) Serial Dilutions Inhibitor->Mix Incubate1 Pre-incubate (15 min at 25°C) Mix->Incubate1 Initiate Initiate Reaction: Add ATCh Substrate Incubate1->Initiate Measure Measure Absorbance at 412 nm (Kinetic mode, 5 min) Initiate->Measure Plot Plot Reaction Rate vs. Inhibitor Concentration Measure->Plot Calculate Calculate % Inhibition and determine IC50 value Plot->Calculate

Sources

Comparative

A Comparative Analysis of (4-Propyl-4-piperidinyl)methanol and (4-fluoropiperidin-4-yl)methanol for Drug Discovery

A Senior Application Scientist's Guide to Understanding the Impact of 4-Position Substitution on a Privileged Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a tes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of 4-Position Substitution on a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a testament to its recurring presence in a multitude of approved therapeutic agents.[1] Its conformational flexibility and the basicity of its nitrogen atom offer a versatile platform for engaging with biological targets.[2] The strategic functionalization of this six-membered heterocycle is a cornerstone of rational drug design, with modifications at the 4-position being particularly influential in modulating a compound's physicochemical and pharmacokinetic properties.

This guide provides an in-depth comparative analysis of two such analogs: (4-Propyl-4-piperidinyl)methanol and (4-fluoropiperidin-4-yl)methanol. We will explore how the simple substitution of a propyl group for a fluorine atom at the C4 position dramatically alters the molecule's character, offering a compelling case study in the nuanced art of molecular design for researchers, scientists, and drug development professionals.

The Piperidine Scaffold: A Three-Dimensional Framework for Bioactivity

The chair conformation of the piperidine ring allows for substituents to be placed in either axial or equatorial positions, leading to distinct spatial arrangements that can significantly impact target binding and metabolic stability. The nitrogen atom, typically protonated at physiological pH, serves as a key interaction point and a determinant of aqueous solubility. The choice of substituents on the piperidine ring is therefore a critical decision in the optimization of a drug candidate's profile.

Structural and Physicochemical Properties: A Tale of Two Substituents

A direct comparison of (4-Propyl-4-piperidinyl)methanol and (4-fluoropiperidin-4-yl)methanol reveals the profound influence of the C4-substituent. While the former represents a classic alkyl substitution, the latter introduces the unique stereoelectronic properties of fluorine.

Caption: A typical workflow for the synthesis and characterization of the two analogs.

Experimental Protocols for Structural Elucidation

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure determination in small molecule chemistry.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, MeOD-d4, or DMSO-d6). [2][3]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR: Acquire a one-dimensional proton NMR spectrum. For (4-Propyl-4-piperidinyl)methanol, expect to see characteristic signals for the propyl chain (a triplet for the methyl group, and two multiplets for the methylene groups), the hydroxymethyl protons, and the piperidine ring protons. For (4-fluoropiperidin-4-yl)methanol, the fluorine atom will introduce splitting in the signals of adjacent protons, providing valuable structural information.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. This will confirm the number of unique carbon atoms in each molecule. The chemical shift of the carbon bearing the fluorine atom in the fluorinated analog will be significantly different from the corresponding carbon in the propyl analog.

  • 19F NMR (for the fluorinated analog): This experiment is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected, and its coupling to adjacent protons (in a proton-coupled 19F spectrum) can further confirm the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for assigning all proton and carbon signals, especially for the complex spin systems of the piperidine ring.

Protocol 2: Mass Spectrometry (MS)

MS provides accurate molecular weight information and fragmentation patterns that can further confirm the structure.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 ng/mL) of the compound in a suitable solvent such as methanol or acetonitrile, compatible with the ionization source. [4]* Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for these basic compounds, which will readily form [M+H]+ ions.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecule. For (4-Propyl-4-piperidinyl)methanol, the expected [M+H]+ is m/z 158.15. For (4-fluoropiperidin-4-yl)methanol, the expected [M+H]+ is m/z 134.10. [5] * Tandem MS (MS/MS): Select the [M+H]+ ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern will be characteristic of the molecule's structure. For instance, a common fragmentation pathway for piperidine derivatives is the loss of the substituent at the 4-position.

Implications for Drug Design and Development

The choice between a propyl and a fluoro substituent at the 4-position of a piperidinemethanol scaffold has significant downstream consequences for a drug discovery program.

  • (4-Propyl-4-piperidinyl)methanol would be expected to yield derivatives with higher lipophilicity. This could lead to improved cell permeability and brain penetration, but also carries the risk of increased metabolic liability (oxidation of the propyl chain) and potential for non-specific binding to off-targets.

  • (4-fluoropiperidin-4-yl)methanol , on the other hand, would likely produce more polar compounds. The fluorine atom can block a site of metabolism, potentially increasing the metabolic stability of the molecule. [6][7]The lower pKa could also be advantageous in certain contexts. The fixed axial conformation could be exploited to achieve high binding affinity and selectivity for a specific target.

Conclusion

The comparative analysis of (4-Propyl-4-piperidinyl)methanol and (4-fluoropiperidin-4-yl)methanol underscores a fundamental principle of medicinal chemistry: small structural changes can have a large impact on a molecule's properties. The substitution of a simple alkyl group with a fluorine atom alters lipophilicity, basicity, and conformational preference, all of which are critical determinants of a drug's success. This guide provides a framework for understanding these differences and for making informed decisions in the design and development of novel therapeutics based on the versatile piperidine scaffold.

References

  • Benchchem. The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide. Accessed January 20, 2026.
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Glorius, F., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 129(49), 15835-15839.
  • ResearchGate.
  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. Accessed January 20, 2026.
  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. Current Topics in Medicinal Chemistry, 7(14), 1362-1375.
  • ChemRxiv. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
  • Royal Society of Chemistry. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • PubChem. (4-Fluoropiperidin-4-YL)methanol. Accessed January 20, 2026.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1167.
  • Molbase. Synthesis of 1-[3-(diphenylamino)propyl]-alpha-penyl-4-piperidine methanol. Accessed January 20, 2026.
  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Accessed January 20, 2026.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Accessed January 20, 2026.
  • Taylor & Francis Online. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Fluorine Chemistry.
  • Chemical Review and Letters. (2021).
  • The Royal Society of Chemistry.
  • PubChemLite. (4-fluoropiperidin-4-yl)methanol hydrochloride (C6H12FNO). Accessed January 20, 2026.
  • Sigma-Aldrich. 4-Piperidinemethanol 97%. Accessed January 20, 2026.
  • Sigma-Aldrich. 4-Piperidinemethanol. Accessed January 20, 2026.
  • Sigma-Aldrich. (4-Fluoropiperidin-4-yl)methanol hydrochloride. Accessed January 20, 2026.
  • ResearchGate. EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Accessed January 20, 2026.
  • ECHEMI. 6457-49-4, 4-Piperidinemethanol Formula. Accessed January 20, 2026.
  • ChemicalBook. 4-Piperidinemethanol synthesis. Accessed January 20, 2026.
  • ChemicalBook. 4-Piperidinemethanol. Accessed January 20, 2026.
  • PubChem. 4-Piperidinemethanol. Accessed January 20, 2026.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Accessed January 20, 2026.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Hughes, J. P., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 51(22), 7065-7074.
  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Accessed January 20, 2026.
  • NMRDB.org. Predict 1H proton NMR spectra. Accessed January 20, 2026.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed January 20, 2026.
  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Accessed January 20, 2026.
  • ChemicalBook. Methanol-d4(811-98-3) 1H NMR spectrum. Accessed January 20, 2026.
  • NIST WebBook. Piperidine, 4-methyl-. Accessed January 20, 2026.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Piperidine Compounds

Introduction: The Analytical Imperative for Piperidine Piperidine and its derivatives are ubiquitous scaffolds in the pharmaceutical industry, forming the structural core of numerous active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Piperidine

Piperidine and its derivatives are ubiquitous scaffolds in the pharmaceutical industry, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1][2] However, piperidine itself can be a process-related impurity or a degradation product. More critically, as a secondary amine, it is classified as a potential genotoxic impurity (PGI), meaning it can pose a carcinogenic risk even at trace levels.[3][4] This dual role necessitates the development and rigorous validation of analytical methods capable of accurately and precisely quantifying piperidine, often at parts-per-million (ppm) levels, to ensure patient safety and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for piperidine quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, present comparative performance data, and provide detailed, field-proven protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5]

Pillar 1: The Strategic Choice of Analytical Technique

The selection of an analytical method for a small, volatile, and basic compound like piperidine is not arbitrary. It is a strategic decision dictated by the analyte's physicochemical properties and the analytical objective, primarily sensitivity and specificity.

  • Gas Chromatography (GC): As a volatile compound, piperidine is an excellent candidate for GC analysis. The core principle of GC is the separation of compounds based on their boiling point and interaction with a stationary phase in a gaseous state.[6][7] For trace-level analysis of impurities in a non-volatile API matrix, Headspace GC (HS-GC) is the preferred technique. It physically separates the volatile piperidine from the non-volatile drug substance, preventing contamination of the analytical system and reducing matrix interference.[8][9]

  • Liquid Chromatography (LC): LC separates compounds based on their interaction with a stationary phase in a liquid mobile phase.[6] For a polar, basic compound like piperidine, achieving sufficient retention on standard reversed-phase (e.g., C18) columns can be challenging. However, LC offers the distinct advantage of analyzing compounds without the need for vaporization, making it suitable for a broader range of molecules and directly compatible with highly sensitive mass spectrometry detectors.[10]

The choice between these platforms fundamentally depends on a trade-off between leveraging piperidine's natural volatility (GC) versus its solubility and ionization potential (LC).

Analyte Piperidine Impurity Analysis IsVolatile Is the Analyte Volatile? Analyte->IsVolatile YesGC Gas Chromatography (GC) is a strong candidate IsVolatile->YesGC Yes NoLC Liquid Chromatography (LC) is more suitable IsVolatile->NoLC No HighSensitivity Is ultra-high sensitivity (sub-ppm) required? YesGC->HighSensitivity NoUV Does the analyte lack a UV chromophore? NoLC->NoUV LCMS LC-MS/MS is the gold standard HighSensitivity->LCMS Yes GCMS_Deriv GC-MS (often with derivatization) or HS-GC-MS HighSensitivity->GCMS_Deriv Often HPLC_Deriv HPLC with Derivatization (UV/FLD) NoUV->HPLC_Deriv Yes HPLC_Direct Direct HPLC (if chromophore present) NoUV->HPLC_Direct No IonPair Consider Ion-Pair Chromatography for HPLC HPLC_Deriv->IonPair HPLC_Direct->IonPair

Caption: Decision workflow for selecting an analytical technique.

Pillar 2: A Comparative Performance Analysis

Objectively comparing these techniques requires a granular look at their performance based on core validation parameters as defined by ICH Q2(R2).[11] The choice of method directly impacts achievable sensitivity (LOD/LOQ), linearity, and accuracy.

Parameter Headspace GC-MS HPLC-UV (with Derivatization) LC-MS/MS Causality & Field Insights
Principle Separation of volatile analytes in the gas phase.[8]Separation in the liquid phase; detection via UV absorbance after chemical modification.[12]Separation in the liquid phase; detection by mass-to-charge ratio.[3][12]GC-MS leverages piperidine's volatility. HPLC-UV requires adding a UV-absorbing molecule (chromophore). LC-MS provides the highest specificity by using the molecule's mass, a fundamental property.
Specificity High (Mass Spec detection)Moderate to High (Chromatographic separation + derivatization)Very High (Tandem MS)Mass spectrometry (MS and MS/MS) offers unequivocal identification, crucial for genotoxic impurity analysis. HPLC-UV specificity relies on the chromatographic separation from other interfering substances.[8][12]
Sensitivity (LOQ) ~1-15 ppm~0.44 µg/mL (~440 ppb)[13]~0.01 µg/mL (~10 ppb) [3]LC-MS/MS is inherently the most sensitive technique, making it the preferred choice for controlling potent genotoxic impurities at the Threshold of Toxicological Concern (TTC).[14][15]
Derivatization Often not required for HS; may be used for direct injection to improve peak shape.Mandatory. Piperidine lacks a native chromophore.Not required, but can enhance ionization.The need for derivatization in HPLC-UV adds a sample preparation step, which can introduce variability. LC-MS and HS-GC often avoid this, simplifying the workflow.
Linearity (R²) >0.99[16]>0.999[13]>0.99[3]All three methods can achieve excellent linearity within their respective quantitative ranges.
Accuracy (% Recovery) 98-102%[16]~101%[13]92-96%[3]Acceptable accuracy is achievable with all methods, demonstrating their suitability for quantitative analysis when properly validated.
Best For Routine QC of volatile impurities in non-volatile matrices.Quality control where extreme sensitivity is not required and MS is unavailable.Trace-level quantification of genotoxic impurities; confirmation of identity.The choice is driven by the required detection limit. For PGIs, LC-MS/MS is the authoritative choice. HS-GC-MS is a robust alternative for volatile PGIs.[8][14]

Pillar 3: Self-Validating Experimental Protocols

A robust analytical method is a self-validating system. This is achieved through rigorous validation and the incorporation of system suitability tests. Below are detailed protocols that serve as a starting point for method development and validation.

Forced Degradation: The Foundation of Specificity

Before validation, a forced degradation study is essential to demonstrate the method's specificity. This involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[1][2][17] The analytical method must then prove its ability to separate the piperidine peak from all potential degradants, ensuring that the reported value is unequivocally that of piperidine. A typical study targets 5-20% degradation of the API to ensure degradants are formed at detectable levels.[1][17]

cluster_0 Forced Degradation Protocol API API Sample Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) API->Stress Control Control Sample (Unstressed) API->Control Analysis Analyze Stressed & Control Samples using Developed Method Stress->Analysis Control->Analysis Evaluation Evaluate Specificity Analysis->Evaluation Pass Method is Specific: Piperidine peak is resolved from all degradants. Evaluation->Pass Peak Purity Pass Fail Method Fails: Co-elution observed. Optimize Method. Evaluation->Fail Peak Purity Fail

Caption: Workflow for demonstrating specificity via forced degradation.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
  • Rationale: This method is ideal for quantifying piperidine as a volatile impurity in a solid or liquid drug substance. The headspace approach isolates piperidine from the non-volatile matrix, providing a clean injection and minimizing instrument contamination. MS detection provides high specificity.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Protocol:

    • Standard Preparation: Prepare a stock solution of piperidine in a suitable solvent (e.g., Dimethyl Sulfoxide). Serially dilute to create calibration standards covering the expected range (e.g., 1 ppm to 25 ppm).

    • Sample Preparation: Accurately weigh a specified amount of the drug substance (e.g., 100-200 mg) into a headspace vial.[16][18] Add a precise volume of diluent (e.g., 5.0 mL of DMSO or an alkaline solution like 1M NaOH to ensure piperidine is in its free base form).[16] Seal the vial immediately.

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80-100 °C[16][18]

      • Vial Equilibration Time: 30-45 minutes[16][18]

      • Injection Volume: 1.0 mL of the headspace gas

    • GC-MS Conditions:

      • Column: DB-5ms (30 m x 0.32 mm, 0.25 µm) or equivalent non-polar column.[16]

      • Carrier Gas: Helium at a constant flow of 1-2 mL/min.

      • Inlet Temperature: 250 °C

      • Oven Program: Initial 50 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

      • MS Transfer Line: 250 °C

      • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for piperidine (e.g., m/z 85, 84, 56).

    • Validation Parameters to Assess: Specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Accuracy, Precision (Repeatability and Intermediate), and Robustness.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization
  • Rationale: This method is applicable when MS detection is unavailable but sensitive quantification is still required. Since piperidine lacks a UV chromophore, derivatization with a UV-active agent is mandatory. This protocol uses 4-Toluene Sulfonyl Chloride as an example derivatizing agent.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Protocol:

    • Derivatizing Reagent: Prepare a solution of 4-Toluene Sulfonyl Chloride in acetonitrile.

    • Standard & Sample Derivatization: a. To an aliquot of standard or sample solution, add a basic buffer (e.g., sodium bicarbonate) to deprotonate the piperidine. b. Add the derivatizing reagent and allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes). c. Quench the reaction (e.g., with a small amount of acid) and dilute to the final volume with mobile phase.

    • HPLC Conditions: [Based on Zhou et al., 2022][13]

      • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Wavelength corresponding to the maximum absorbance of the derivatized product.

      • Injection Volume: 10 µL.

    • Validation Parameters to Assess: Specificity (especially against derivatizing agent artifacts), LOD, LOQ, Linearity, Accuracy, Precision, and Robustness.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Rationale: This is the gold standard for ultra-trace quantification of genotoxic impurities. It combines the separation power of LC with the unparalleled sensitivity and specificity of tandem mass spectrometry, eliminating the need for derivatization.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Protocol:

    • Standard & Sample Preparation: Prepare a stock solution of piperidine in a suitable diluent (e.g., methanol/water). Serially dilute to create calibration standards. Dissolve the API sample in the same diluent to a known concentration (e.g., 10 mg/mL).

    • LC Conditions: [Based on a method for rimonabant impurity][3][4]

      • Column: C18 reversed-phase column (e.g., Atlantis C18, 100 mm x 3.9 mm, 5 µm).

      • Mobile Phase A: 0.05% Formic Acid in Water.

      • Mobile Phase B: Methanol.

      • Gradient: A time-based gradient from high aqueous to high organic to ensure elution and column cleaning.

      • Flow Rate: 0.8 - 1.0 mL/min.[3]

      • Column Temperature: 30 °C.[3]

      • Injection Volume: 5 µL.[3]

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion: [M+H]⁺ for piperidine, m/z 86.

      • Product Ions: Select at least two characteristic product ions after collision-induced dissociation (e.g., m/z 58, 44) for quantification and confirmation.

    • Validation Parameters to Assess: Specificity, LOD, LOQ (must be below the control threshold, e.g., 1.5 µ g/day intake), Linearity, Accuracy, Precision, and Matrix Effects.

Conclusion: A Risk-Based Approach to Method Selection

The validation of an analytical method for piperidine is a critical step in pharmaceutical development and quality control. There is no single "best" method; the optimal choice is dictated by a risk-based assessment of the analytical requirements.

  • For routine quality control of piperidine as a known volatile impurity where levels are not expected to be near the genotoxic threshold, HS-GC-MS offers a robust, reliable, and automated solution.

  • In laboratories without access to mass spectrometry, a validated HPLC-UV method with derivatization can serve as a viable, albeit more labor-intensive, alternative for quality control.

  • When piperidine is identified as a potential genotoxic impurity that must be controlled at trace levels, LC-MS/MS is the unequivocal technique of choice, providing the necessary sensitivity and specificity to ensure patient safety and meet stringent regulatory expectations.[8][14][15]

Ultimately, a thoroughly validated method, regardless of the technology employed, provides the documented evidence that the procedure is fit for its intended purpose, guaranteeing the integrity of the data used to assess the quality and safety of pharmaceutical products.

References

  • Benchchem. (2025). Cross-Validation of Analytical Methods for 1-(4-Chlorophenylazo)piperidine: A Comparative Guide. Retrieved from Benchchem.[5]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Laboratories Inc.[1]

  • Ramineni, S., et al. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review.[8]

  • ProPharma. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from ProPharma.[17]

  • Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from Pharmaffiliates.[2]

  • David, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.[14]

  • Klink, A. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.[15]

  • Benchchem. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Retrieved from Benchchem.[12]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from International Journal of Pharmaceutical Sciences.[19]

  • LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from LCGC International.[6]

  • ProPharma. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from ProPharma.[7]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from PubMed.[3]

  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from ResearchGate.[20]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from Scholars.Direct.[21]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from Scholars.Direct.[22]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing.[23]

  • OUCI. (n.d.). Development of an Ion-Pairing Reagent and HPLC-UV Method for the Detection and Quantification of Six Water-Soluble Vita…. Retrieved from OUCI.[24]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from Google Patents.[16]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from Chromatography Forum.[25]

  • ResearchGate. (n.d.). Method selection chart for analyzing genotoxic impurities with GC/LC. Retrieved from ResearchGate.[26]

  • Thermo Fisher Scientific. (n.d.). Analytical solutions for challenges in headspace GC-MS analysis of volatile extractable and leachable compounds. Retrieved from Thermo Fisher Scientific.[9]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug. Retrieved from Google Patents.[18]

  • ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from ResolveMass Laboratories Inc.[10]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles.
  • Vasylenko, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[1]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from ResearchGate.[2]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from ICH.[11]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.[13]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from PubMed.[4]

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized (4-Propyl-4-piperidinyl)methanol

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical compari...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of (4-Propyl-4-piperidinyl)methanol, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Synthetic Landscape: Understanding Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route, as this informs the potential impurity profile. A common and efficient synthesis of (4-Propyl-4-piperidinyl)methanol involves the Grignard reaction of a suitable N-protected ethyl piperidine-4-carboxylate with propylmagnesium bromide, followed by deprotection.

A plausible synthetic pathway:

  • Protection: The secondary amine of ethyl piperidine-4-carboxylate is protected, for instance, with a benzyl group, to prevent interference with the Grignard reagent.

  • Grignard Reaction: The protected ester is reacted with propylmagnesium bromide. This step is often a source of impurities.

  • Hydrolysis & Deprotection: The resulting magnesium alkoxide is hydrolyzed, and the protecting group is removed (e.g., by catalytic hydrogenation for a benzyl group) to yield the final product.

Based on this synthesis, the following impurities can be anticipated:

  • Starting Materials: Unreacted N-protected ethyl piperidine-4-carboxylate and residual protecting agents.

  • Reaction Byproducts: Byproducts from the Grignard reaction, such as the ketone intermediate (from single addition) or products of enolization.

  • Incomplete Reactions: Residual N-protected (4-Propyl-4-piperidinyl)methanol.

  • Degradation Products: Compounds formed during workup or storage.

An effective analytical strategy must be capable of separating and quantifying these diverse chemical entities.

Orthogonal Analytical Approaches for Robust Purity Determination

No single analytical technique is universally superior; a multi-faceted approach using orthogonal methods provides the highest confidence in purity assessment.[1] We will compare three powerful techniques: HPLC, GC-MS, and qNMR.

dot graph "Workflow_for_Purity_Assessment" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Synthesis" { label="Synthesis & Work-up"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Synthesized_Product [label="(4-Propyl-4-piperidinyl)methanol"]; }

subgraph "cluster_Analysis" { label="Purity Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; HPLC [label="HPLC-UV/CAD"]; GC_MS [label="GC-MS"]; qNMR [label="qNMR"]; }

subgraph "cluster_Data" { label="Data Evaluation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Impurity_Profile [label="Impurity Profile"]; Purity_Value [label="Final Purity (%)"]; }

Synthesized_Product -> {HPLC, GC_MS, qNMR} [label="Sample"]; {HPLC, GC_MS, qNMR} -> Impurity_Profile; Impurity_Profile -> Purity_Value [label="Quantification"]; } caption="General workflow for purity assessment."

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely accessible technique, particularly effective for non-volatile or thermally labile compounds.[1][2] For (4-Propyl-4-piperidinyl)methanol, a reversed-phase HPLC method is suitable. Since the analyte lacks a strong UV chromophore, detection can be challenging. While UV detection at low wavelengths (e.g., 210 nm) is possible, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are more universal and provide better sensitivity for compounds without chromophores.[3] Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detectability.[4]

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

Rationale: This method utilizes an ion-pairing agent to improve the retention of the basic piperidine compound on a C18 column and employs CAD for universal detection.[3]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

    • Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size.[3]

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Heptafluorobutyric acid (HFBA) (analytical grade).

    • Mobile Phase: Isocratic elution with 90:10 (v/v) 0.1% HFBA in water : acetonitrile.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.

    • CAD Settings: Nitrogen gas pressure at 35 psi.[3]

  • Sample Preparation:

    • Prepare a stock solution of (4-Propyl-4-piperidinyl)methanol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Validation Parameters:

    • Specificity: Analyze a blank (mobile phase), a placebo (synthesis reagents without the final product), and the sample to ensure no interference at the retention time of the main peak.

    • Linearity: Inject the calibration standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (R²) > 0.99.

    • Precision: Perform multiple injections of a single sample to assess repeatability (instrument precision) and analyze multiple preparations of the same sample to determine intermediate precision. The relative standard deviation (RSD) should be < 2%.

    • Accuracy: Spike a placebo solution with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified and detected, respectively.

dot graph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Sample_Prep [label="Sample Dissolution\n(1 mg/mL in mobile phase)"]; Mobile_Phase [label="Mobile Phase Preparation\n(90:10 0.1% HFBA in Water:ACN)"]; }

subgraph "cluster_Analysis" { label="HPLC Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Injection [label="Inject 10 µL"]; Separation [label="C18 Column Separation\n(40°C, 1 mL/min)"]; Detection [label="Charged Aerosol Detection"]; }

subgraph "cluster_Data" { label="Data Processing"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Integration [label="Peak Integration"]; Quantification [label="Quantification vs. Standard"]; Purity [label="Purity Calculation\n(% Area Normalization)"]; }

Sample_Prep -> Injection; Mobile_Phase -> Separation; Injection -> Separation -> Detection -> Integration -> Quantification -> Purity; } caption="HPLC-CAD experimental workflow."

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is an excellent choice for analyzing volatile and thermally stable compounds.[5] While (4-Propyl-4-piperidinyl)methanol itself has a relatively high boiling point, it is amenable to GC analysis, especially for detecting more volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown impurities.[6]

Experimental Protocol: GC-MS Analysis

Rationale: This method is designed to separate the analyte from potential volatile impurities and provide mass spectral data for their identification.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

    • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 15°C/min.

      • Final hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve approximately 5 mg of the sample in 1 mL of methanol or dichloromethane.

  • Data Analysis:

    • Purity is typically assessed by area percent normalization, assuming all components have a similar response factor in the flame ionization detector (if used) or total ion chromatogram.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns of piperidine derivatives.[7]

Quantitative NMR (qNMR): An Absolute Method for Purity Determination

qNMR has emerged as a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte or its impurities.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification.[10]

Experimental Protocol: ¹H qNMR Analysis

Rationale: This protocol uses an internal standard of known purity to determine the absolute purity of the synthesized (4-Propyl-4-piperidinyl)methanol.[11]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Standards:

    • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

    • Internal Standard: A certified reference material with known purity that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the (4-Propyl-4-piperidinyl)methanol sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[10]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Comparative Analysis of Techniques

FeatureHPLC-CADGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin resonance in a magnetic field
Best For Non-volatile and thermally labile compoundsVolatile and semi-volatile impuritiesAbsolute quantification without reference standards of impurities
Strengths - High resolution and sensitivity[1]- Widely available- Robust and reproducible- Excellent for identifying unknown volatile impurities via MS[6]- High sensitivity- Primary analytical method[8]- Non-destructive- Provides structural information- No specific impurity standards needed[12]
Weaknesses - Requires a reference standard for absolute quantification- May require derivatization for UV detection[4]- Not suitable for non-volatile or thermally labile compounds[5]- Potential for on-column degradation- Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer- Potential for signal overlap in complex mixtures
Quantification Relative (area %) or absolute (with standard)Relative (area %)Absolute (with internal standard)[10]

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized (4-Propyl-4-piperidinyl)methanol is best achieved through an orthogonal approach that leverages the strengths of multiple analytical techniques.

  • HPLC with universal detection (like CAD) should be employed as the primary chromatographic method for routine quality control and for detecting non-volatile impurities. Its robustness and high-throughput capabilities make it ideal for screening multiple batches.

  • GC-MS is invaluable for identifying potential volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point byproducts.

  • Quantitative NMR (qNMR) serves as a powerful, orthogonal technique to provide an absolute purity value.[9][11] It is particularly useful for qualifying reference standards and for obtaining a purity value without the need to identify and synthesize every impurity.

By combining these methods, researchers and drug development professionals can build a complete and accurate impurity profile, ensuring the quality and reliability of their synthesized (4-Propyl-4-piperidinyl)methanol. This multi-faceted analytical strategy aligns with the principles of scientific integrity and meets the stringent requirements of regulatory bodies like the ICH.[13][14]

References

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. RSSL. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Magnetic Resonance - Oxford Instruments. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods. Scribd. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). European Medicines Agency. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Retrieved from [Link]

  • SPECIFIC POLYMERS. (n.d.). HPLC, a modular technique that complements NMR. SPECIFIC POLYMERS. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. Retrieved from [Link]

  • GC-MS analysis of phytochemicals. (n.d.). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. PubChem. Retrieved from [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93.
  • Lee, J., Lee, S., & Kim, E. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Applied Sciences, 9(24), 5535.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

  • CABI Digital Library. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. CABI Digital Library. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. The Journal of Phytopharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Neuroprotective Effects of Piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1] In the realm of neurodegenerative diseases, piperidine analogs have emerged as a promising class of compounds with significant neuroprotective potential. This guide provides an in-depth, objective comparison of the neuroprotective effects of different piperidine analogs, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Rationale for Comparing Piperidine Analogs in Neuroprotection

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the exploration of diverse therapeutic strategies. Piperidine-containing compounds offer a versatile platform for the development of neuroprotective agents due to their ability to interact with multiple biological targets.[1] By comparing the efficacy and mechanisms of different piperidine analogs, we can identify key structural features and molecular pathways that contribute to neuroprotection, thereby guiding the rational design of more potent and selective drug candidates.

Mechanisms of Neuroprotection: A Multi-Targeted Approach

Piperidine analogs exert their neuroprotective effects through a variety of mechanisms, often engaging multiple signaling pathways simultaneously. This multi-targeted approach is a significant advantage in combating the complex pathology of neurodegenerative disorders.

Key Neuroprotective Pathways of Piperidine Analogs

Several key signaling pathways are modulated by neuroprotective piperidine analogs. These include pathways involved in reducing oxidative stress, inflammation, and apoptosis, as well as promoting neuronal survival and function.

Neuroprotective Signaling Pathways of Piperidine Analogs cluster_Stress Cellular Stress cluster_Analogs Piperidine Analogs cluster_Pathways Signaling Pathways cluster_Outcome Outcome Oxidative Stress Oxidative Stress Nrf2/Keap1 Nrf2/Keap1 Oxidative Stress->Nrf2/Keap1 Inflammation Inflammation Anti-inflammatory Anti-inflammatory Inflammation->Anti-inflammatory Apoptosis Apoptosis Anti-apoptotic Anti-apoptotic Apoptosis->Anti-apoptotic Piperine & Analogs Piperine & Analogs Piperine & Analogs->Nrf2/Keap1 activates NGF/TrkA/Akt/GSK3β NGF/TrkA/Akt/GSK3β Piperine & Analogs->NGF/TrkA/Akt/GSK3β upregulates Donepezil & Analogs Donepezil & Analogs AChE Inhibition AChE Inhibition Donepezil & Analogs->AChE Inhibition inhibits Paroxetine & Analogs Paroxetine & Analogs Paroxetine & Analogs->Anti-inflammatory promotes Synthetic Derivatives Synthetic Derivatives Synthetic Derivatives->Anti-apoptotic induces Neuroprotection Neuroprotection Nrf2/Keap1->Neuroprotection leads to NGF/TrkA/Akt/GSK3β->Neuroprotection leads to AChE Inhibition->Neuroprotection contributes to Anti-inflammatory->Neuroprotection contributes to Anti-apoptotic->Neuroprotection contributes to

Caption: Major neuroprotective signaling pathways modulated by different classes of piperidine analogs.

Comparative Efficacy of Piperidine Analogs: In Vitro and In Vivo Evidence

The neuroprotective efficacy of various piperidine analogs has been evaluated in a range of preclinical models. The following tables summarize key experimental data, providing a direct comparison of their performance.

In Vitro Neuroprotective Activity
Compound/AnalogModel SystemNeurotoxic InsultKey FindingReference
Piperine-Flavone Hybrid (5a) SH-SY5Y neuroblastoma cellsAβ-induced toxicityIC50 = 44.20 µM (AChE inhibition)[2]
Piperine-Flavone Hybrid (5j) SH-SY5Y neuroblastoma cellsAβ-induced toxicityIC50 = 49.25 µM (AChE inhibition)[2]
Donepezil SH-SY5Y neuroblastoma cellsAβ-induced toxicityStandard reference[2]
Piperidine Urea Derivative (A10) SH-SY5Y cellsL-Glutamic acid-induced injury61.54% cell survival at 10 µmol/L[3]
Fenazinel (positive control) SH-SY5Y cellsL-Glutamic acid-induced injuryLower cell survival compared to A10[3]
Paroxetine Primary neuronal culturesHIV Tat and gp120Potent neuroprotection (100 nM)[4]
3-Hydroxy Paroxetine (3HPX) In vivo model of Parkinson'sLipopolysaccharide (LPS)Superior neuroprotection to Paroxetine[5]
In Vivo Neuroprotective Activity
Compound/AnalogAnimal ModelKey FindingReference
Piperine MPTP-induced Parkinson's disease mouse modelAttenuated motor deficits and cognitive impairment.[6]
Piperine Analog (3b) MPTP-induced Parkinson's disease mouse modelSignificantly attenuated behavioral deficits.[7]
Piperidine Urea Derivative (A10) Rat MCAO model of strokeSignificantly reduced cerebral infarction percentage.[3]
Paroxetine Rat model of cerebral ischemiaPrevented cognitive impairment and reduced hippocampal cell death.[7]

Experimental Protocols for Assessing Neuroprotection

The validation of neuroprotective effects relies on robust and reproducible experimental models. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Neuroprotection Assessment: MTT Assay in SH-SY5Y Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Workflow A 1. Seed SH-SY5Y cells in 96-well plates B 2. Differentiate cells (e.g., with retinoic acid) A->B C 3. Pre-treat with piperidine analogs for 24h B->C D 4. Induce neurotoxicity (e.g., with Aβ or glutamate) C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability (%) G->H

Caption: Step-by-step workflow for the MTT assay to assess in vitro neuroprotection.

Detailed Protocol:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the piperidine analogs for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent such as amyloid-beta (Aβ) oligomers (for Alzheimer's models) or glutamate (for excitotoxicity models) for a further 24 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plates at 37°C for 4 hours.

    • Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated, non-toxin-exposed cells) to determine the neuroprotective effect of the piperidine analogs.

In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used in vivo model of focal cerebral ischemia (stroke) to evaluate the neuroprotective potential of test compounds.[8][9]

Detailed Protocol:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

  • Surgical Procedure:

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

    • Insert a nylon monofilament suture (with a silicon-coated tip) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A cerebral blood flow drop of >70% confirms successful occlusion.

  • Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 90 minutes) to induce ischemic injury. After the occlusion period, gently withdraw the filament to allow for reperfusion.

  • Drug Administration: The piperidine analog can be administered at various time points (before, during, or after MCAO) depending on the study design (e.g., prophylactic or therapeutic). Administration can be via intravenous, intraperitoneal, or oral routes.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Euthanize the animals and carefully remove the brains.

    • Slice the brains into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. TTC stains viable tissue red, while the infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the treated and vehicle control groups to determine the neuroprotective efficacy of the piperidine analog.

Conclusion and Future Directions

The comparative analysis of piperidine analogs reveals a diverse and promising landscape for the development of novel neuroprotective therapies. Natural alkaloids like piperine, repurposed drugs such as paroxetine, and rationally designed synthetic derivatives all demonstrate significant neuroprotective potential through various mechanisms of action.

Future research should focus on:

  • Head-to-head comparative studies: Conducting more studies that directly compare different classes of piperidine analogs under standardized experimental conditions will provide a clearer understanding of their relative efficacy.

  • Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will enable the design of more selective and potent analogs.

  • Pharmacokinetic and safety profiling: Thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates is crucial for their translation into clinical use.

By leveraging the insights gained from such comparative studies, the scientific community can accelerate the development of effective piperidine-based neuroprotective agents for the treatment of debilitating neurodegenerative diseases.

References

  • Jackson, M. et al. (2025). Protocol for the MPTP mouse model of Parkinson's disease.
  • Manikandan, P. et al. (2018). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacology and Pharmacotherapeutics.
  • Przedborski, S. (2025). Protocol for the MPTP mouse model of Parkinson's disease.
  • Mohammad, S. et al. (2017). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Vascular and Interventional Neurology.
  • Khansari, P. S., & Halliwell, R. F. (2019). The experimental protocol and timeline for the middle cerebral artery occlusion (MCAO) experiments.
  • Creative Biolabs. (n.d.). 4.5.1. The MPTP Mouse Model of Parkinson's Disease Induced by MPTP Neurotoxin. Bio-protocol.
  • Li, Y. et al. (2023).
  • Li, J. et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme.
  • BenchChem. (2025).
  • Dhunmati, K. et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
  • Wang, Y. et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry.
  • Li, J. et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
  • Avdoshina, V. et al. (2016). Interaction of Paroxetine with Mitochondrial Proteins Mediates Neuroprotection. Neurotoxicity Research.
  • Hsieh, Y. L. et al. (2022).
  • Tizabi, Y. et al. (2021).
  • BenchChem. (2025). Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity. BenchChem.
  • Gorgani, L. et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules.
  • Ifergane, G. et al. (2016). Graphic demonstration of the protocol timeline. The various tests run on rats at different times are shown on the scheme: MCAO = middle cerebral artery occlusion at the beginning of the experiment.
  • Li, J. et al. (2023). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations.
  • Liu, S. et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model.
  • BenchChem. (2025).
  • Kaczor, A. A. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • Chen, Y. H. et al. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica.
  • Stark, H. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • D'cunha, R. et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels.

Sources

Comparative

cross-validation of (4-Propyl-4-piperidinyl)methanol synthesis results

An Expert's Comparative Guide to the Synthesis of (4-Propyl-4-piperidinyl)methanol For researchers and professionals in drug development, the efficient and reliable synthesis of substituted piperidine scaffolds is of par...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Synthesis of (4-Propyl-4-piperidinyl)methanol

For researchers and professionals in drug development, the efficient and reliable synthesis of substituted piperidine scaffolds is of paramount importance. (4-Propyl-4-piperidinyl)methanol is a valuable building block, and selecting the optimal synthetic route is crucial for project success. This guide provides an in-depth, objective comparison of two primary synthetic strategies for its preparation: a Grignard reaction-based approach and a reduction-based pathway.

Core Synthetic Strategies: An Overview

The synthesis of (4-Propyl-4-piperidinyl)methanol can be effectively achieved through two distinct and well-established methodologies:

  • Grignard Reaction: This approach involves the nucleophilic addition of a propyl Grignard reagent to an N-protected 4-piperidone, followed by deprotection. This method is a classic carbon-carbon bond-forming reaction, ideal for introducing the propyl group at the 4-position.

  • Reduction of a Carboxylic Acid Derivative: This strategy relies on the synthesis of a 4-propyl-4-piperidinecarboxylic acid derivative, which is then reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Route 1: Synthesis via Grignard Reaction

This pathway leverages the power of the Grignard reaction to construct the carbon skeleton of the target molecule. An N-protected 4-piperidone is used as the starting material to prevent side reactions with the Grignard reagent.

Causality in Experimental Choices

The choice of an N-protecting group, such as a benzyl (Bn) or tert-butoxycarbonyl (Boc) group, is critical. The protecting group must be stable under the basic conditions of the Grignard reaction and readily cleavable in a subsequent step. The Grignard reagent, propylmagnesium bromide, is prepared in situ from 1-bromopropane and magnesium turnings in an anhydrous ether solvent to ensure its stability and reactivity.

Detailed Experimental Workflow

The synthesis proceeds in three main stages:

  • Protection of 4-piperidone: The secondary amine of 4-piperidone is protected, for instance, by benzylation.

  • Grignard Reaction: The N-protected 4-piperidone is reacted with propylmagnesium bromide.

  • Deprotection: The N-protecting group is removed to yield the final product.

Grignard_Reaction_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection 4-Piperidone 4-Piperidone N-Benzyl-4-piperidone N-Benzyl-4-piperidone 4-Piperidone->N-Benzyl-4-piperidone BnBr, K2CO3 N-Benzyl-4-propyl-4-piperidinol N-Benzyl-4-propyl-4-piperidinol N-Benzyl-4-piperidone->N-Benzyl-4-propyl-4-piperidinol 1. Propylmagnesium bromide 2. H3O+ workup Propylmagnesium_bromide Propylmagnesium bromide Final_Product (4-Propyl-4-piperidinyl)methanol N-Benzyl-4-propyl-4-piperidinol->Final_Product H2, Pd/C

Caption: Workflow for the Grignard Synthesis of (4-Propyl-4-piperidinyl)methanol.

Quantitative Data Summary for Grignard Route
StepReactionReagentsTypical YieldPurity (crude)
1N-BenzylationBenzyl bromide, K₂CO₃>95%~90%
2Grignard ReactionPropylmagnesium bromide, THF80-90%~85%
3DebenzylationH₂, Pd/C>95%>95%
Experimental Protocol for Grignard Synthesis

Step 1: Synthesis of N-Benzyl-4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate (1 eq.) in methanol, add potassium carbonate (2.5 eq.).

  • Add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give N-benzyl-4-piperidone.

Step 2: Synthesis of N-Benzyl-4-propyl-4-piperidinol

  • Prepare propylmagnesium bromide from 1-bromopropane and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • To this Grignard reagent, add a solution of N-benzyl-4-piperidone (1 eq.) in anhydrous diethyl ether dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of (4-Propyl-4-piperidinyl)methanol (Deprotection)

  • Dissolve N-benzyl-4-propyl-4-piperidinol (1 eq.) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (4-Propyl-4-piperidinyl)methanol.

Route 2: Synthesis via Reduction of a Carboxylic Acid Derivative

This alternative pathway involves the initial synthesis of a 4-propyl-4-piperidinecarboxylic acid derivative, followed by its reduction to the target alcohol. This route offers a different set of challenges and advantages, primarily centered around the synthesis of the key intermediate.

Causality in Experimental Choices

The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[1][2] The synthesis of the 4-propyl-4-piperidinecarboxylic acid intermediate is a key step that can be approached in several ways, often starting from a commercially available 4-piperidinecarboxylic acid derivative.

Detailed Experimental Workflow

A plausible sequence for this route is:

  • N-Protection of a 4-piperidinecarboxylic acid ester.

  • Alkylation at the 4-position with a propyl group.

  • Reduction of the ester functionality.

  • Deprotection of the nitrogen.

Reduction_Route_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection Ethyl_Isonipecotate Ethyl Isonipecotate N-Boc-Ethyl_Isonipecotate N-Boc-Ethyl Isonipecotate Ethyl_Isonipecotate->N-Boc-Ethyl_Isonipecotate Boc2O, Et3N N-Boc-4-propyl-4-piperidinecarboxylate Ethyl N-Boc-4-propyl- 4-piperidinecarboxylate N-Boc-Ethyl_Isonipecotate->N-Boc-4-propyl-4-piperidinecarboxylate LDA, Propyl iodide Propyl_iodide Propyl iodide N-Boc-4-propyl-4-piperidinyl-methanol N-Boc-(4-Propyl-4-piperidinyl)methanol N-Boc-4-propyl-4-piperidinecarboxylate->N-Boc-4-propyl-4-piperidinyl-methanol LiAlH4, THF LiAlH4 LiAlH4 Final_Product (4-Propyl-4-piperidinyl)methanol N-Boc-4-propyl-4-piperidinyl-methanol->Final_Product TFA or HCl

Caption: Workflow for the Reduction-Based Synthesis of (4-Propyl-4-piperidinyl)methanol.

Quantitative Data Summary for Reduction Route
StepReactionReagentsTypical YieldPurity (crude)
1N-ProtectionBoc₂O, Et₃N>98%~95%
2AlkylationLDA, Propyl iodide60-70%~80%
3ReductionLiAlH₄, THF>90%~90%
4DeprotectionTFA or HCl>95%>95%
Experimental Protocol for Reduction Synthesis

Step 1: Synthesis of N-Boc-Ethyl Isonipecotate

  • To a solution of ethyl isonipecotate (1 eq.) and triethylamine (1.5 eq.) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc protected ester.

Step 2: Synthesis of Ethyl N-Boc-4-propyl-4-piperidinecarboxylate

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq.) and stir for 30 minutes to form LDA.

  • Add a solution of N-Boc-ethyl isonipecotate (1 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add propyl iodide (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of N-Boc-(4-Propyl-4-piperidinyl)methanol

  • To a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C, add a solution of ethyl N-Boc-4-propyl-4-piperidinecarboxylate (1 eq.) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain the N-Boc protected alcohol.

Step 4: Synthesis of (4-Propyl-4-piperidinyl)methanol (Deprotection)

  • Dissolve N-Boc-(4-propyl-4-piperidinyl)methanol (1 eq.) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Basify with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer and concentrate to yield the final product.

Comparative Analysis: Grignard vs. Reduction Route

FeatureGrignard RouteReduction RouteRationale
Overall Yield Potentially higherPotentially lowerThe alkylation step in the reduction route can be low-yielding.
Number of Steps 34The reduction route requires an additional alkylation step.
Starting Materials 4-Piperidone, 1-bromopropaneEthyl isonipecotate, propyl iodideBoth sets of starting materials are commercially available.
Key Reagents Mg, BnBr, H₂/Pd-CBoc₂O, LDA, LiAlH₄, TFABoth routes use hazardous reagents requiring careful handling.
Scalability GoodModerateThe use of LDA at low temperatures can be challenging on a large scale.
Safety Concerns Grignard reagents are highly reactive and moisture-sensitive. Catalytic hydrogenation requires specialized equipment.LiAlH₄ is pyrophoric. LDA is a strong, moisture-sensitive base.Both routes have significant safety considerations.
Purification Chromatography may be needed after the Grignard step.Chromatography is likely required after the alkylation step.Both routes may require chromatographic purification.
In-Depth Discussion

The Grignard route offers a more direct approach with fewer synthetic steps, which could translate to a higher overall yield and reduced production time. The starting materials are readily available, and the reactions, while requiring anhydrous conditions, are standard procedures in organic synthesis. However, the handling of Grignard reagents and catalytic hydrogenation requires specific expertise and equipment.

The reduction route provides an alternative that avoids the direct use of organometallic reagents for the key C-C bond formation, instead relying on enolate chemistry. This might be advantageous in some laboratory settings. The main drawback of this route is the alkylation step, which can be challenging to optimize and may result in lower yields compared to the Grignard addition. The use of LDA at cryogenic temperatures can also be a hurdle for scalability.

Conclusion and Recommendation

For the synthesis of (4-Propyl-4-piperidinyl)methanol, the Grignard reaction route is generally the more efficient and higher-yielding approach . Its shorter reaction sequence and the typically high efficiency of Grignard additions to ketones make it a more attractive option for both laboratory-scale synthesis and potential scale-up. While both methods involve hazardous reagents, the challenges associated with the Grignard route are often more manageable than those of the low-temperature alkylation in the reduction pathway.

The choice of synthesis will ultimately depend on the specific resources, expertise, and scale of the project. However, for a robust and efficient synthesis, the Grignard approach stands out as the preferred method.

References

  • Google Patents. (2014). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Winthrop University. (2012). The Grignard Reaction. [Link]

  • RSC Advances. (n.d.). [Link]

  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • ResearchGate. (2015). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ResearchGate. (1992). Aminoborohydrides. 4. The Synthesis and Characterization of Lithium Aminoborohydrides: A New Class of Powerful, Selective, Air-Stable Reducing Agents. [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol. [Link]

  • Imperial College London. (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. [Link]

  • Sci-Hub. (n.d.). The preparation of pyridine‐4‐carboxylic acid and of piperidine‐4‐carboxylic acid by catalytic reduction of 2,6‐dichloropyridine‐4‐carboxylic acid. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.